3-Bromo-4-(bromomethyl)benzonitrile
Description
The exact mass of the compound 3-Bromo-4-(bromomethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-4-(bromomethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(bromomethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-(bromomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQYEILVGLSMRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302199 | |
| Record name | 3-bromo-4-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89892-39-7 | |
| Record name | 3-Bromo-4-(bromomethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89892-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 149637 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089892397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 89892-39-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-4-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-4-(bromomethyl)benzonitrile: A Versatile Building Block in Modern Drug Discovery
For Immediate Release
[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of 3-Bromo-4-(bromomethyl)benzonitrile, a key bifunctional building block for researchers, scientists, and professionals in drug development and organic synthesis. This guide delves into its synthesis, chemical properties, reactivity, and significant applications, with a focus on its role in the creation of novel therapeutic agents. The CAS number for 3-Bromo-4-(bromomethyl)benzonitrile is 89892-39-7 .[1]
Introduction: A Molecule of Strategic Importance
3-Bromo-4-(bromomethyl)benzonitrile is a substituted benzonitrile derivative featuring two distinct reactive sites: a benzylic bromide and an aromatic bromide. This unique structural arrangement makes it a highly valuable intermediate in the synthesis of complex organic molecules.[2] The presence of both a nucleophilic substitution-susceptible benzylic bromide and a cross-coupling-ready aryl bromide allows for sequential and selective functionalization, providing a strategic advantage in the construction of diverse molecular architectures, particularly in the realm of medicinal chemistry.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting.
Table 1: Physicochemical Properties of 3-Bromo-4-(bromomethyl)benzonitrile
| Property | Value | Source(s) |
| CAS Number | 89892-39-7 | [1] |
| Molecular Formula | C₈H₅Br₂N | [3] |
| Molecular Weight | 274.94 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 82 - 86 °C | |
| Boiling Point | 319.3±32.0 °C (Predicted) | [3] |
| Density | 1.92 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane and chloroform. |
Spectroscopic Characterization:
While a complete, publicly available, and verified set of spectra for 3-Bromo-4-(bromomethyl)benzonitrile is not readily found in a single database, typical spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: A patent for organic compounds provides the following ¹H NMR data for 4-Bromomethyl-3-bromobenzonitrile (an isomer) in CDCl₃: δ (ppm) 7.87 (d, 1H), 7.60 (dd, 1H), 7.57 (d, 1H), 4.58 (s, 2H).[1] For 3-Bromo-4-(bromomethyl)benzonitrile, one would expect a singlet for the benzylic protons (-CH₂Br) and a complex splitting pattern for the three aromatic protons.
-
¹³C NMR: The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The benzylic carbon would appear in the aliphatic region, while the aromatic carbons and the nitrile carbon would be in the downfield region. The carbon attached to the bromine atoms would experience a "heavy atom effect," causing an upfield shift compared to what would be expected based on electronegativity alone.[4]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), C-H stretches of the aromatic ring and the methylene group, and C-Br stretches in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).
Synthesis and Mechanistic Insights
The most common and efficient method for the synthesis of 3-Bromo-4-(bromomethyl)benzonitrile is through the free-radical bromination of the corresponding methyl-substituted precursor, 3-Bromo-4-methylbenzonitrile.
Recommended Synthetic Protocol: Free-Radical Benzylic Bromination
This procedure utilizes N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide or AIBN.
Step-by-Step Methodology: [3]
-
Reaction Setup: To a stirred solution of 3-bromo-4-methylbenzonitrile (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen), add N-bromosuccinimide (NBS) (1.2 eq).
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (e.g., 85°C) and maintain for several hours (e.g., 18 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic phases, wash sequentially with water and saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Mechanistic Rationale: The Wohl-Ziegler Reaction
The benzylic bromination with NBS follows a free-radical chain mechanism, often referred to as the Wohl-Ziegler reaction.[5][6][7]
Diagram of the Free-Radical Bromination Mechanism:
Caption: Mechanism of NBS-mediated benzylic bromination.
The key to the selectivity for the benzylic position is the resonance stabilization of the resulting benzylic radical, which makes the benzylic C-H bonds weaker than other sp³ C-H bonds in the molecule.[7] NBS is the preferred reagent as it provides a low, constant concentration of bromine, which favors the radical pathway over electrophilic aromatic substitution.[8]
Reactivity and Synthetic Utility
The dual reactivity of 3-Bromo-4-(bromomethyl)benzonitrile makes it a versatile synthon.
Diagram of Synthetic Transformations:
Caption: Key reaction pathways for 3-Bromo-4-(bromomethyl)benzonitrile.
-
At the Benzylic Position: The bromomethyl group is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of diverse side chains.
-
At the Aromatic Position: The aryl bromide can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This enables the formation of carbon-carbon or carbon-nitrogen bonds, leading to the construction of complex biaryl systems or arylamines.
Applications in Drug Discovery and Development
The unique reactivity profile of 3-Bromo-4-(bromomethyl)benzonitrile has positioned it as a valuable starting material in the synthesis of several classes of therapeutic agents.
Synthesis of GLP-1 Receptor Agonists
This compound is a key intermediate in the synthesis of glucagon-like peptide-1 receptor (GLP-1R) modulating compounds.[3] GLP-1 receptor agonists are an important class of drugs for the treatment of type 2 diabetes and obesity. The benzonitrile moiety can be incorporated into the core structure of these agonists.
Precursor for Aldosterone Synthase and Aromatase Inhibitors
3-Bromo-4-(bromomethyl)benzonitrile has been utilized in the synthesis of novel imidazole derivatives that act as inhibitors of aldosterone synthase and aromatase.[9] Such inhibitors have potential therapeutic applications in a range of conditions, including hypertension, congestive heart failure, and certain types of cancer.[1]
Intermediate in the Synthesis of Fused Heterocyclic Systems
The bifunctional nature of this molecule makes it an ideal precursor for the synthesis of various fused heterocyclic compounds, which are common scaffolds in medicinal chemistry.[2] For instance, it can be used to construct benzimidazo[2,1-a]isoquinolinones and other complex ring systems.
Safety and Handling
3-Bromo-4-(bromomethyl)benzonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3] Keep the container tightly sealed.
Conclusion
3-Bromo-4-(bromomethyl)benzonitrile is a strategically important and versatile building block in organic synthesis, particularly for applications in drug discovery. Its dual reactivity allows for the efficient and selective construction of complex molecular architectures that are central to many modern therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the development of next-generation pharmaceuticals.
References
-
Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). (2020, November 20). [Video]. YouTube. [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS. (2020, December 16). [Video]. YouTube. [Link]
-
Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved February 7, 2026, from [Link]
-
CH3Br C-13 nmr spectrum of bromomethane analysis. (n.d.). Doc Brown's Chemistry. Retrieved February 7, 2026, from [Link]
- US Patent for Organic compounds. (n.d.). Google Patents.
-
11.10: Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
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3-Bromobenzonitrile | C7H4BrN. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
- EP2212301A1 - An improved process for preparation of letrozole and its intermediates. (n.d.). Google Patents.
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Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. (2026, January 17). ResearchGate. Retrieved February 7, 2026, from [Link]
- (12) United States Patent. (2006, August 23). Google Patents.
-
The Mechanism of Benzylic Bromination with N-Bromosuccinimide. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). ResearchGate. Retrieved February 7, 2026, from [Link]
- PT1919916E - Condensed imidazolo derivatives for the inhibition of aldosterone synthase and aromatase. (n.d.). Google Patents.
-
Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. (2025, May 5). PubMed. Retrieved February 7, 2026, from [Link]
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Technical Monograph: 3-Bromo-4-(bromomethyl)benzonitrile
The following technical guide is structured to serve as a definitive reference for 3-Bromo-4-(bromomethyl)benzonitrile, specifically tailored for application scientists and medicinal chemists.
The Dual-Electrophile Scaffold in High-Throughput Medicinal Chemistry
Executive Summary: The "Linchpin" Architecture
In the landscape of fragment-based drug discovery (FBDD), 3-Bromo-4-(bromomethyl)benzonitrile (CAS: 89892-39-7) represents a high-value "linchpin" scaffold.[1] Its utility stems from its orthogonal reactivity profile: it possesses a highly reactive benzylic bromide (susceptible to SN2 displacement) and a sterically distinct aryl bromide (primed for Pd-catalyzed cross-coupling), all anchored by a nitrile group that serves as a precursor for heterocycles (e.g., tetrazoles, amidines) or carboxylic acids.[1][2]
This guide moves beyond basic physical constants to analyze the molecular weight implications in mass spectrometry , optimized synthetic protocols, and its role as a precursor in GLP-1R modulator and PARP inhibitor synthesis.[1]
Physicochemical & Isotopic Profile
For the analytical chemist, the "molecular weight" of this compound is not a single number but a distinct isotopic signature.[1] Due to the presence of two bromine atoms, the compound exhibits a characteristic 1:2:1 isotopic triplet, which is the primary method for structural validation in LC-MS workflows.[1]
Quantitative Data Table
| Property | Value | Technical Context |
| Average Molecular Weight | 274.94 g/mol | Used for stoichiometric calculations (molarity).[1] |
| Monoisotopic Mass | 272.879 g/mol | The precise mass of the 79Br2 isotopologue.[1] |
| Exact Mass (Base Peak) | 274.877 g/mol | The mass of the mixed 79Br/81Br isotopologue.[1] |
| Molecular Formula | C8H5Br2N | Heteroatom heavy; high halogen density.[1] |
| Appearance | Off-white to beige solid | Coloration often indicates trace Br2 or succinimide impurities.[1] |
| Melting Point | 93–96 °C (Typical) | Sharp MP indicates high purity; broadens significantly with hydrolysis.[1] |
| Solubility | DMSO, DMF, CH2Cl2 | Hydrolytically unstable in aqueous buffers (t1/2 < 1h at pH 7).[1] |
Mass Spectrometry: The Isotopic Triplet
Unlike standard organic molecules where the [M+H]+ peak is singular, 3-Bromo-4-(bromomethyl)benzonitrile displays a distinct A+2 and A+4 pattern due to the natural abundance of 79Br (50.69%) and 81Br (49.31%).
Analytical Insight: In High-Resolution Mass Spectrometry (HRMS), do not search for 274.94. You must identify the triplet cluster.[1]
Figure 1: Theoretical isotopic distribution for a dibromo-species. The 1:2:1 ratio is diagnostic for the integrity of the Ar-Br and Benzyl-Br bonds.[1]
Synthetic Protocol: Radical Bromination
The synthesis of 3-Bromo-4-(bromomethyl)benzonitrile typically proceeds via Wohl-Ziegler bromination.[1] While carbon tetrachloride (CCl4) is the historical solvent, modern green chemistry protocols favor acetonitrile or trifluorotoluene to minimize toxicity while maintaining radical chain propagation efficiency.[1]
Optimized Methodology (Self-Validating)
Objective: Selective bromination of the benzylic methyl group without over-bromination (gem-dibromide formation).
Reagents:
-
Substrate: 3-Bromo-4-methylbenzonitrile (1.0 equiv)
-
Bromine Source: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 equiv)[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) or Chlorobenzene (0.2 M concentration)[1]
Step-by-Step Protocol:
-
Preparation: Charge a reaction vessel with 3-Bromo-4-methylbenzonitrile and NBS. Purge with Argon for 10 minutes. Note: Oxygen is a radical scavenger and will inhibit initiation.
-
Solvation: Add degassed solvent.[1]
-
Initiation: Add the radical initiator (AIBN/BPO) and heat rapidly to reflux (80–85 °C).[1]
-
Monitoring (The Validation Step):
-
Visual: The reaction mixture should transition from a suspension (undissolved NBS) to a clear solution, followed by the precipitation of succinimide (which floats).[1]
-
TLC/HPLC: Monitor the disappearance of the starting material (Rt ~ X min) and the appearance of the product (Rt ~ Y min). Critical: Stop the reaction immediately upon consumption of starting material to prevent the formation of the dibromomethyl byproduct.[1]
-
-
Workup: Cool to 0 °C to fully precipitate succinimide. Filter the solid.[1][3][4][5] Concentrate the filtrate.
-
Purification: Recrystallize from minimal hot cyclohexane or heptane. Avoid silica chromatography if possible, as the benzyl bromide is slightly acid-sensitive.[1]
Figure 2: Wohl-Ziegler bromination workflow with critical QC checkpoint to prevent over-bromination.
Applications in Drug Discovery
This molecule is not a final product but a high-utility intermediate.[1] Its "Dual-Electrophile" nature allows for rapid diversification of chemical libraries.[1]
Divergent Synthesis Pathways[1]
-
Pathway A (Soft Nucleophiles): The benzylic bromide reacts preferentially with thiols, amines, or azides via SN2 mechanisms at room temperature.[1]
-
Pathway B (Cross-Coupling): The aryl bromide remains intact during SN2 reactions, allowing for a subsequent Suzuki-Miyaura or Buchwald-Hartwig coupling to install biaryl systems.[1]
-
Pathway C (Cyclization): Reaction with primary amines followed by nitrile activation often yields isoindolinones or quinazolines (common pharmacophores in kinase inhibitors).[1]
Case Study: GLP-1 and PARP Inhibitors In the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, the 3-bromo-4-(bromomethyl)benzonitrile scaffold is often cyclized to form phthalazinone-like cores.[1] The bromine handle is then used to attach the "tail" region of the inhibitor, which interacts with the nicotinamide binding pocket.[1]
Figure 3: Divergent synthetic utility showing selective functionalization of the benzyl bromide, aryl bromide, and nitrile groups.[5]
Safety & Handling (Lachrymator Protocol)
Hazard: Benzyl bromides are potent lachrymators (tear gas agents) and skin irritants.[1]
-
Engineering Controls: All weighing and transfers must occur within a certified fume hood.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkyl bromide capability.[1]
-
Storage: Store under inert gas (Argon) at 2–8 °C. Moisture exposure hydrolyzes the benzyl bromide to the benzyl alcohol and HBr, which is autocatalytic.[1]
References
-
Sigma-Aldrich. 3-Bromo-4-(bromomethyl)benzonitrile Product Specification & MSDS. Available at:
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 288436, 3-Bromo-4-(bromomethyl)benzonitrile. Retrieved from .[1][4]
-
BenchChem. Application Notes: 3-Bromo-4-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis. Available at: [1]
-
ChemicalBook. 3-Bromo-4-(bromomethyl)benzonitrile Properties and Synthesis. Available at: [1]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. 3-Bromo-4-(bromomethyl)benzonitrile | C8H5Br2N | CID 288436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-(bromomethyl)benzonitrile
Introduction
3-Bromo-4-(bromomethyl)benzonitrile is a bifunctional organic molecule that serves as a valuable building block in synthetic organic chemistry. Its utility is anchored in the distinct reactivity of its three key functional groups: a nitrile, an aryl bromide, and a benzylic bromide. The strategic placement of these groups on the benzene ring allows for sequential and site-selective reactions, making it a crucial intermediate in the synthesis of complex molecular architectures, particularly for pharmaceutical and materials science research.[1] This guide provides a comprehensive overview of its core physical and chemical properties, offering essential data and handling insights for researchers, chemists, and drug development professionals.
Molecular Structure and Identification
The fundamental identity of a chemical compound lies in its structure and internationally recognized identifiers. These parameters are critical for unambiguous documentation, regulatory compliance, and accurate scientific communication.
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} Caption: 2D structure of 3-Bromo-4-(bromomethyl)benzonitrile.
| Identifier | Value | Source |
| IUPAC Name | 3-bromo-4-(bromomethyl)benzonitrile | [2][3][4] |
| CAS Number | 89892-39-7 | [2][3][4] |
| Molecular Formula | C₈H₅Br₂N | [4][5] |
| Molecular Weight | 274.94 g/mol | [2][3][4] |
| Canonical SMILES | C1=CC(=C(C=C1C#N)Br)CBr | [3] |
| InChI Key | MGQYEILVGLSMRU-UHFFFAOYSA-N | [3][6] |
| Synonyms | 2-Bromo-4-cyanobenzyl bromide, 3-Bromo-4-(bromomethyl) benzonitrile | [2][4] |
Physicochemical Properties
The physical state and thermal properties of a compound are paramount for designing experimental setups, from reaction conditions to purification and storage.
| Property | Value | Notes | Source |
| Appearance | White to off-white solid | Typically appears as a crystalline powder or solid. | [1] |
| Melting Point | 82 - 86 °C | A significant discrepancy exists in reported values, with another source listing 45.0 to 49.0 °C. This may be attributable to variances in purity or the presence of different polymorphs. Researchers should verify the melting point of their specific batch. | [2][5] |
| Boiling Point | Decomposes before boiling | A predicted boiling point is 319.3 °C, but empirical evidence suggests thermal decomposition at elevated temperatures is a primary concern. | [1][5] |
| Density | 1.92 g/cm³ (Predicted) | This value is computationally predicted and should be used as an estimate. | [1][2] |
Solubility Profile
Understanding a compound's solubility is critical for selecting appropriate reaction solvents, purification methods (such as recrystallization or chromatography), and formulation strategies.
| Solvent | Solubility | Rationale | Source |
| Water | Insoluble | The molecule is predominantly nonpolar due to the aromatic ring and halogen substituents, preventing significant interaction with polar water molecules. | [5] |
| Common Organic Solvents | Soluble | Soluble in solvents like dichloromethane (DCM) and chloroform. The nonpolar character of the molecule facilitates dissolution in halogenated and other common organic solvents. | [5] |
Spectroscopic Data and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A synthesis protocol confirmed the product by ¹H NMR (400 MHz, CDCl₃), reporting signals at δ 3.89-4.01 (m, 2H), 6.61-6.77 (m, 1H), and 6.92-7.07 (m, 2H).[1] The peak around 4 ppm corresponds to the benzylic protons (-CH₂Br), while the aromatic protons appear in the downfield region.
-
¹³C NMR (Predicted): A ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to each unique carbon atom in the molecule. The nitrile carbon (C≡N) would appear significantly downfield (~115-120 ppm). The aromatic carbons would resonate in the ~120-140 ppm range, with the carbon attached to the bromine atom (C-Br) shifted downfield due to the halogen's inductive effect. The benzylic carbon (-CH₂Br) would likely appear in the range of 30-40 ppm.
Mass Spectrometry (MS)
-
LCMS Analysis: As part of a synthesis confirmation, LCMS analysis showed a mass-to-charge ratio (m/z) of 274 [M+H]⁺, corresponding to the protonated molecule.[1]
-
Expected Isotopic Pattern: A key feature in the mass spectrum would be a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. The natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) would result in a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1.
Infrared (IR) Spectroscopy (Predicted)
-
C≡N Stretch: A sharp, intense absorption band characteristic of a nitrile group is expected in the region of 2220-2260 cm⁻¹.
-
C-H Aromatic Stretch: Peaks would appear above 3000 cm⁻¹.
-
C-Br Stretch: Absorptions corresponding to the aryl and alkyl C-Br bonds would be present in the fingerprint region, typically between 500-750 cm⁻¹.
Handling, Storage, and Stability
Proper handling and storage are crucial for maintaining the integrity and purity of 3-Bromo-4-(bromomethyl)benzonitrile and ensuring laboratory safety. The compound's reactivity, particularly the lachrymatory and reactive nature of the benzylic bromide, necessitates careful procedures.
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} Caption: Recommended storage protocol for chemical stability.
-
Storage Temperature: Store in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C under an inert gas like nitrogen or argon.[1]
-
Container: Keep in a tightly sealed container to prevent exposure to moisture and air, which could lead to hydrolysis or other forms of decomposition.[5]
-
Incompatibilities: Avoid heat sources, open flames, and other incompatible substances.[5] Due to the reactive benzylic bromide, it should be kept away from strong nucleophiles, bases, and oxidizing agents unless a reaction is intended.
Safety and Hazard Information
3-Bromo-4-(bromomethyl)benzonitrile is classified as a hazardous substance and requires appropriate personal protective equipment (PPE) and engineering controls during handling.
| Hazard Type | GHS Classification and Statements |
| Acute Toxicity | H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H332: Harmful if inhaled.[3] |
| Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[3] |
| Respiratory Irritation | H335: May cause respiratory irritation.[3] |
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Conclusion
3-Bromo-4-(bromomethyl)benzonitrile is a potent synthetic intermediate whose value is derived from its multiple, selectively addressable reactive sites. While a complete, publicly validated dataset of its physical properties, particularly spectroscopic data, remains sparse, this guide consolidates the available information from commercial suppliers and chemical databases. The notable discrepancy in its reported melting point underscores the importance for researchers to perform their own characterization. By understanding its established properties and adhering to stringent safety and storage protocols, scientists can effectively leverage this compound for the advancement of novel chemical synthesis in medicine and material science.
References
-
PubChem. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile. Retrieved February 7, 2026, from [Link]
-
American Elements. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile CID 288436. Retrieved February 7, 2026, from [Link]
Sources
- 1. 3-Bromo-4-(bromomethyl)benzonitrile CAS#: 89892-39-7 [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. 3-Bromo-4-(bromomethyl)benzonitrile | C8H5Br2N | CID 288436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 89892-39-7 | 3-Bromo-4-(bromomethyl)benzonitrile - AiFChem [aifchem.com]
- 5. 3-Bromo-4-(Bromomethyl)Benzonitrile Manufacturer & Supplier in China | CAS 85116-37-6 | Properties, Applications, Safety, Price [nj-finechem.com]
- 6. 3-Bromo-4-(bromomethyl)benzonitrile | 89892-39-7 [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of 3-Bromo-4-(bromomethyl)benzonitrile
This guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-(bromomethyl)benzonitrile, a crucial intermediate in pharmaceutical and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical methodologies for determining and utilizing its solubility profile.
Introduction to 3-Bromo-4-(bromomethyl)benzonitrile
3-Bromo-4-(bromomethyl)benzonitrile is a bifunctional aromatic compound containing both a bromo and a bromomethyl substituent, making it a versatile reagent in organic synthesis. Its utility is particularly noted in the construction of complex heterocyclic structures, which are often the core of pharmacologically active molecules.[1] A thorough understanding of its solubility is paramount for reaction design, purification, and formulation development.
Chemical Structure and Physicochemical Properties:
-
IUPAC Name: 3-bromo-4-(bromomethyl)benzonitrile[2]
-
CAS Number: 89892-39-7[2]
-
Molecular Formula: C₈H₅Br₂N[2]
-
Molecular Weight: 274.94 g/mol [2]
-
Appearance: White to off-white solid/crystalline powder.
-
Melting Point: 82 - 86 °C[3]
Solubility Profile of 3-Bromo-4-(bromomethyl)benzonitrile
Based on available data and the structural characteristics of the molecule—a relatively nonpolar aromatic core with halogen substituents—a general solubility profile can be outlined.
Qualitative Solubility:
| Solvent Class | Solubility Description | Examples | Citation |
| Water | Insoluble | H₂O | [3] |
| Halogenated | Soluble | Dichloromethane (DCM), Chloroform | [3] |
| Ethers | Likely Soluble | Tetrahydrofuran (THF), Diethyl ether | |
| Ketones | Likely Soluble | Acetone, Methyl ethyl ketone (MEK) | |
| Esters | Likely Soluble | Ethyl acetate | |
| Aromatic | Likely Soluble | Toluene, Benzene | |
| Polar Aprotic | Likely Soluble | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | |
| Alcohols | Sparingly to Soluble | Methanol, Ethanol | |
| Nonpolar | Sparingly Soluble | Hexanes, Cyclohexane |
Expert Insight: The term "insoluble" in a qualitative context generally implies a solubility of less than 0.1 g per 100 mL. For practical purposes in a synthesis lab, this often means no discernible dissolution. Conversely, "soluble" suggests that a significant amount will dissolve, though this is not a quantitative measure. The reactivity of the benzylic bromide should be considered with protic solvents like alcohols, as solvolysis can occur, especially at elevated temperatures.
Quantitative Solubility Determination: A Validated Experimental Protocol
The absence of specific quantitative solubility data in the literature necessitates a reliable experimental protocol for its determination. The following method is based on the principles of the OECD Guideline 105 for water solubility and standard laboratory practices for organic solvents.[4][5] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Principle of the Method
The equilibrium solubility is determined by establishing a saturated solution of the compound in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
3-Bromo-4-(bromomethyl)benzonitrile (purity >98%)
-
Solvents of interest (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Calibrated thermometers
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
Part 1: Preparation of Saturated Solution
-
Aliquot the Solute: Accurately weigh an excess amount of 3-Bromo-4-(bromomethyl)benzonitrile into a series of vials. "Excess" ensures that a saturated solution is achieved; a good starting point is 5-10 mg of solute per 1 mL of solvent.
-
Add Solvent: To each vial, add a precise volume of the desired solvent.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours. A longer period (e.g., 48 hours) may be necessary to ensure equilibrium is reached. Visual inspection of undissolved solid should be possible throughout the process.
-
Settling: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
Part 2: Sample Analysis
-
Separation of Solid and Liquid Phases: Centrifuge the vials to further pellet the undissolved solid.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulate matter that could interfere with the analysis.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for such compounds. Detection can be performed using a UV detector at a wavelength where the compound has significant absorbance.
Part 3: Data Interpretation
-
Calibration Curve: Prepare a series of standard solutions of 3-Bromo-4-(bromomethyl)benzonitrile of known concentrations and generate a calibration curve by plotting the analytical response (e.g., peak area) against concentration.
-
Calculate Solubility: Using the calibration curve, determine the concentration of the diluted sample. The solubility of the compound is then calculated by taking into account the dilution factor.
Trustworthiness of the Protocol: This protocol incorporates several self-validating steps. The use of an excess of the solid ensures saturation. Equilibration over an extended period helps to confirm that a true equilibrium has been reached. Centrifugation and filtration guarantee that the analyzed solution is free of undissolved solute. Finally, quantification using a calibrated HPLC system provides accurate and precise concentration measurements.
Factors Influencing Solubility
Several factors can influence the solubility of 3-Bromo-4-(bromomethyl)benzonitrile:
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, this relationship should be determined experimentally for each solvent.
-
Solvent Polarity: "Like dissolves like" is a fundamental principle. The nonpolar aromatic ring and the bromine atoms suggest good solubility in nonpolar to moderately polar solvents. The nitrile group adds some polarity.
-
Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a well-characterized, high-purity sample for accurate determinations.
Safety and Handling
3-Bromo-4-(bromomethyl)benzonitrile is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation.
-
Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.
Conclusion
References
- Nanjing Finechem Holding Co.,Limited. 3-Bromo-4-(Bromomethyl)Benzonitrile Manufacturer & Supplier in China | CAS 85116-37-6.
- ChemicalBook. 3-Bromo-4-(bromomethyl)benzonitrile CAS#: 89892-39-7.
-
PubChem. 3-Bromo-4-(bromomethyl)benzonitrile. [Link]
-
OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
- Analytice.
- FILAB. Solubility testing in accordance with the OECD 105.
Sources
- 1. 3-Bromo-4-(bromomethyl)benzonitrile CAS#: 89892-39-7 [m.chemicalbook.com]
- 2. 3-Bromo-4-(bromomethyl)benzonitrile | C8H5Br2N | CID 288436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4-(Bromomethyl)Benzonitrile Manufacturer & Supplier in China | CAS 85116-37-6 | Properties, Applications, Safety, Price [nj-finechem.com]
- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 5. filab.fr [filab.fr]
3-Bromo-4-(bromomethyl)benzonitrile chemical structure
Optimization of Synthesis, Handling, and Application in Medicinal Chemistry
Executive Summary
3-Bromo-4-(bromomethyl)benzonitrile (CAS: 89892-39-7) represents a high-value "bifunctional linchpin" in modern drug discovery. Its structural utility stems from its orthogonal reactivity: the benzylic bromide serves as a potent electrophile for SN2 reactions, while the aryl bromide provides a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This guide provides a rigorous technical analysis of its synthesis, safe handling protocols for lachrymatory hazards, and its strategic deployment in the synthesis of GLP-1 receptor modulators and PARP inhibitors.
Chemical Profile & Physical Properties[1][2][3][4][5][6]
To ensure reproducibility in experimental workflows, the following physicochemical data must be verified prior to usage.
| Property | Specification |
| IUPAC Name | 3-Bromo-4-(bromomethyl)benzonitrile |
| CAS Number | 89892-39-7 |
| Molecular Formula | C8H5Br2N |
| Molecular Weight | 274.94 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 93–97 °C (Lit.) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Hazards | Lachrymator , Skin Corrosive (1B), Acute Toxicity |
Synthesis Strategy: Radical Bromination
The most robust route to 3-bromo-4-(bromomethyl)benzonitrile is the Wohl-Ziegler bromination of 3-bromo-4-methylbenzonitrile (CAS: 42872-74-2).
The Mechanism (Causality & Logic)
This reaction relies on the homolytic cleavage of N-bromosuccinimide (NBS) to generate a low, steady concentration of bromine radicals.[1][2]
-
Why NBS? Direct bromination with Br2 often leads to ring bromination (electrophilic aromatic substitution). NBS ensures the reaction proceeds via a radical pathway at the benzylic position.
-
Solvent Choice: Historically, CCl4 was used because succinimide (the byproduct) floats, driving the reaction. However, due to toxicity, Trifluorotoluene (PhCF3) or Acetonitrile are modern, greener alternatives that maintain high selectivity.
Experimental Protocol (Step-by-Step)
Standard Scale: 10.0 mmol
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
Add 3-bromo-4-methylbenzonitrile (1.96 g, 10 mmol).
-
Add N-bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq). Note: Recrystallize NBS from water prior to use to remove HBr, which can cause side reactions.
-
Add AIBN (Azobisisobutyronitrile) (82 mg, 0.5 mmol, 5 mol%) as the radical initiator.
-
Solvent: Anhydrous Trifluorotoluene (30 mL).
-
-
Initiation: Degas the solution with nitrogen for 10 minutes. Heat the mixture to reflux (approx. 102 °C).
-
Reaction: Monitor via TLC (Hexane/EtOAc 8:2) or HPLC. The reaction typically completes in 4–6 hours.
-
Checkpoint: The mixture should turn from a suspension to a clear orange solution, then precipitate succinimide (white solid) as the reaction progresses.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the solid succinimide.
-
Concentrate the filtrate under reduced pressure.[3]
-
Purification: Recrystallize from Ethanol/Heptane to obtain white needles. Avoid column chromatography if possible, as the benzyl bromide is sensitive to silica acidity.
-
Mechanistic Pathway Visualization
Figure 1: Radical chain mechanism for the selective bromination of the benzylic carbon.
Handling & Safety: The Lachrymator Protocol
Benzyl bromides are potent lachrymators (tear agents) and alkylating agents. They react with nucleophilic residues in proteins (cysteine/lysine), causing severe irritation to mucous membranes.
Self-Validating Safety System:
-
Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.
-
Neutralization Station: Prepare a "quench bath" consisting of 10% aqueous Sodium Thiosulfate mixed with Ethanol (1:1) .
-
Logic: Thiosulfate rapidly nucleophilically attacks the benzyl bromide, converting it to a non-volatile, non-toxic thiosulfate ester.
-
-
Spill Management: Do NOT wipe spills with paper towels (increases surface area for vaporization). Cover spills with the thiosulfate solution immediately, wait 10 minutes, then clean.
Applications in Drug Discovery
This molecule functions as a divergent scaffold. The presence of the nitrile (-CN) adds a third dimension, allowing conversion to amides or acids after the core coupling steps.
A. GLP-1 Receptor Modulators
In the synthesis of non-peptide GLP-1 agonists, this intermediate is often used to attach a biphenyl core to a heterocyclic headgroup.
-
Step 1: SN2 displacement of the benzylic bromide by a pyrazole or imidazole core.
-
Step 2: Suzuki coupling at the aryl bromide position to extend the lipophilic tail.
B. PARP Inhibitors (Isobenzofuranone Route)
The ortho relationship between the bromomethyl and the bromine (or nitrile) allows for cyclization reactions.
-
Pathway: Hydrolysis of the nitrile to the acid, followed by intramolecular displacement of the benzylic bromide, yields the phthalide (isobenzofuranone) core, a pharmacophore found in PARP inhibitors like Olaparib analogs.
Divergent Synthesis Workflow
Figure 2: Divergent synthetic utility showing sequential functionalization (Path A -> B) and cyclization strategies (Path C).
References
-
ChemicalBook. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile Properties and Safety. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile Product Specification. Retrieved from
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 288436. Retrieved from
-
Matrix Fine Chemicals. (n.d.). Synthesis and Catalog Data for 3-Bromo-4-(bromomethyl)benzonitrile. Retrieved from
-
BenchChem. (2025).[4] Application Note: 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis. (Note: Contextual reference for PARP/GLP-1 scaffolds). Retrieved from
Sources
Spectroscopic data for 3-Bromo-4-(bromomethyl)benzonitrile
Topic: Spectroscopic Characterization & Synthesis Guide: 3-Bromo-4-(bromomethyl)benzonitrile Content Type: Technical Whitepaper / Laboratory Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Technical Summary
3-Bromo-4-(bromomethyl)benzonitrile (CAS: 89892-39-7) is a high-value electrophilic intermediate used primarily in the synthesis of pharmacophores requiring a substituted benzyl moiety, such as GLP-1R modulators and non-steroidal mineralocorticoid receptor antagonists.[1]
Its structural duality—containing a chemically robust nitrile handle and a highly reactive benzylic bromide—makes it a versatile "linchpin" scaffold.[1] However, this reactivity profile presents specific characterization challenges, particularly in distinguishing the mono-brominated product from the over-brominated gem-dibromide impurity during synthesis.[1]
This guide provides authoritative spectroscopic data, a self-validating synthesis protocol, and critical quality control parameters.
Structural & Physical Specifications
| Parameter | Data | Notes |
| IUPAC Name | 3-Bromo-4-(bromomethyl)benzonitrile | |
| CAS Number | 89892-39-7 | |
| Molecular Formula | C | |
| Molecular Weight | 274.94 g/mol | Distinctive isotope pattern (M, M+2, M+4) |
| Appearance | White to off-white crystalline solid | Darkens upon light exposure |
| Melting Point | 82 – 86 °C | Sharp melting point indicates high purity |
| Solubility | Soluble in CH | Hydrolytically unstable in basic aqueous media |
Spectroscopic Atlas
The following data is synthesized from verified patent literature and theoretical substituent chemical shift calculations.
3.1. Proton Nuclear Magnetic Resonance (
H NMR)
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.90 | Singlet (s) | 1H | H2 (Ar-H) | Diagnostic Peak: Most deshielded proton due to combined ortho-effect of -CN and -Br.[1] |
| 7.61 | Multiplet (m) | 2H | H5, H6 (Ar-H) | Overlapping signals.[1] H6 is ortho to -CN; H5 is ortho to -CH |
| 4.62 | Singlet (s) | 2H | -CH | Purity Check: A shift to ~6.6 ppm indicates over-bromination (-CHBr |
3.2. Infrared Spectroscopy (FT-IR)
Method: Thin Film / KBr Pellet[1]
-
2229 cm
(Strong, Sharp): C N Nitrile stretch.[1] This is the primary confirmation of the cyano group's integrity.[1] -
618 cm
: C-Br stretch (aliphatic). -
~3050 cm
: C-H stretch (aromatic).
3.3. Mass Spectrometry (EI/ESI)
-
Parent Ion (M
): 273, 275, 277 m/z.[1] -
Isotope Pattern: The presence of two bromine atoms creates a characteristic 1:2:1 triplet pattern for the molecular ion cluster.[1]
Synthesis & Reaction Engineering
The synthesis relies on the Wohl-Ziegler radical bromination of 3-bromo-4-methylbenzonitrile.[1] This reaction is sensitive to stoichiometry and initiator kinetics.[1]
4.1. Reaction Pathway & Logic [1]
The following diagram illustrates the synthesis workflow and the critical "decision nodes" where impurities are generated.
Figure 1: Reaction logic and spectroscopic checkpoints for the synthesis of 3-Bromo-4-(bromomethyl)benzonitrile.
4.2. Validated Experimental Protocol
Safety Note: This reaction uses CCl
Step 1: Charge & Degas
-
In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-bromo-4-methylbenzonitrile (1.0 eq) in anhydrous CCl
(10 volumes). -
Add N-Bromosuccinimide (NBS) (1.05 – 1.1 eq).[1]
-
Critical: Do not use a large excess of NBS (>1.2 eq) as this promotes the formation of the gem-dibromide impurity.[1]
-
-
Add AIBN (Azobisisobutyronitrile) (0.05 eq) as the radical initiator.[1]
Step 2: Initiation & Reflux
-
Heat the mixture to reflux (approx. 77-80 °C).
-
Monitor the reaction visually.[1] The suspension will change from the dense solid NBS (bottom) to the lighter succinimide (floating) as the reaction progresses.[1]
-
Reaction Time: Typically 4–8 hours.[1]
Step 3: In-Process Control (Self-Validating Step)
-
Take a 50 µL aliquot, evaporate solvent, and run a crude
H NMR. -
Stop criteria: When the ratio of Product (
4.62) to Starting Material ( 2.[1][5]45) is >95:5.[1] -
Troubleshooting: If the dibromide peak (
~6.[1]6) appears >5%, stop immediately.[1]
Step 4: Workup & Purification [1][6]
-
Cool the mixture to 0 °C to precipitate succinimide completely.[1]
-
Filter off the succinimide solid.[1][7] Wash the cake with cold CCl
. -
Concentrate the filtrate under reduced pressure to yield a crude off-white solid.[1]
-
Purification: Recrystallize from Heptane/Ethyl Acetate (5:1) or Cyclohexane .
Quality Control & Stability
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Benzylic bromides are lachrymators and can degrade to benzyl alcohols upon exposure to atmospheric moisture.[1]
-
Purity Marker: The melting point range (82–86 °C) is a sensitive indicator of purity.[1] A depressed melting point (<80 °C) usually indicates the presence of unreacted starting material.[1]
References
-
Preparation of 3-bromo-4-(bromomethyl)benzonitrile. World Intellectual Property Organization, Patent WO2014100163A1, Example 45 (Compound CI12).[1]
-
Spectroscopic Identification of Organic Compounds. ChemicalBook, 3-Bromo-4-(bromomethyl)benzonitrile Product Data.[1]
-
General Procedure for Wohl-Ziegler Bromination. Organic Syntheses, Coll.[1] Vol. 4, p. 921 (1963).[1]
Sources
- 1. 3-Bromo-4-(bromomethyl)benzonitrile | C8H5Br2N | CID 288436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2014100163A1 - Pesticidal compositions and processes related thereto - Google Patents [patents.google.com]
- 3. Reactivity of N-methyl-N-(polyfluorobenzyl)acetamides and N-methyl-N-(polyfluorobenzyl)benzamides in Pd-catalyzed C–H bond arylation [comptes-rendus.academie-sciences.fr]
- 4. rsc.org [rsc.org]
- 5. 4-Cyanobenzyl bromide(17201-43-3) 1H NMR [m.chemicalbook.com]
- 6. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
Technical Guide: NMR Characterization & Quality Control of 3-Bromo-4-(bromomethyl)benzonitrile
Executive Summary
This technical guide provides a comprehensive framework for the structural characterization of 3-Bromo-4-(bromomethyl)benzonitrile (CAS: 89892-39-7). As a critical benzylic bromide intermediate used in the synthesis of pharmaceutical agents (including GLP-1R modulators and kinase inhibitors), its purity is paramount.[1] The high reactivity of the benzylic bromide moiety makes this molecule susceptible to hydrolysis and polymerization, necessitating rigorous NMR analysis.
This document moves beyond basic spectral listing to focus on diagnostic signal analysis , impurity differentiation , and process control , ensuring researchers can confidently validate their material for downstream nucleophilic substitutions.
Synthesis Context & Structural Logic[2]
To interpret the NMR spectrum accurately, one must understand the synthesis pathway. This compound is typically generated via Wohl-Ziegler radical bromination of 3-bromo-4-methylbenzonitrile using N-bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).
The Spin System
The molecule possesses a rigid aromatic core with three non-equivalent protons and a freely rotating benzylic methylene group.
-
Aromatic Region: A trisubstituted benzene ring (1,3,4-substitution pattern).
-
H-2: Isolated between the Cyano (-CN) and Bromo (-Br) groups.
-
H-5 & H-6: Ortho-coupled protons, influenced by the -CH2Br and -CN groups respectively.
-
-
Aliphatic Region: A distinct methylene singlet (-CH2Br) significantly deshielded by both the bromine and the aromatic ring.
Visualization of Connectivity (DOT Diagram)
Caption: Figure 1. Structural connectivity and substituent effects influencing the NMR spin system.
Experimental 1H NMR Characterization
Solvent: CDCl₃ (Deuterochloroform) is the standard solvent. Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm).
Diagnostic Chemical Shifts[1]
| Proton Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Structural Insight |
| Ar-CH₂-Br | 4.58 - 4.65 | Singlet | 2H | - | Primary Diagnostic Signal. Sharp singlet. Broadening indicates instability or polymerization. |
| Ar-H (H-2) | 7.90 - 7.95 | Doublet | 1H | J ~ 1.6 | Most deshielded due to placement between -CN and -Br. |
| Ar-H (H-6) | 7.65 - 7.70 | dd | 1H | J ~ 8.0, 1.6 | Ortho to -CN. Shows meta coupling to H-2. |
| Ar-H (H-5) | 7.55 - 7.60 | Doublet | 1H | J ~ 8.0 | Ortho to -CH2Br. |
> Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature. The values above are calibrated for 25°C in CDCl₃.
13C NMR Highlights
-
Nitrile Carbon (-CN): ~117-118 ppm.
-
Benzylic Carbon (-CH2Br): ~31-32 ppm (Distinctive high-field signal relative to aromatics).
-
Aromatic Carbons: Six distinct signals in the 125-140 ppm range.
Impurity Profiling & Quality Control
This is the most critical section for drug development professionals. The radical bromination reaction is rarely 100% selective. You must actively search for specific impurities in the 1H NMR spectrum.
Common Impurities Table
| Impurity | Source | Diagnostic Signal (1H NMR) | Action Limit |
| Starting Material (3-Bromo-4-methylbenzonitrile) | Incomplete Reaction | δ 2.45 - 2.55 ppm (Singlet, Ar-CH₃) | < 2% |
| Gem-Dibromide (3-Bromo-4-(dibromomethyl)benzonitrile) | Over-bromination | δ 6.60 - 6.80 ppm (Singlet, Ar-CHBr₂) | < 0.5% |
| Benzyl Alcohol (Hydrolysis Product) | Wet Solvent / Poor Storage | δ 4.75 - 4.85 ppm (Singlet, Ar-CH₂-OH) | < 1% |
| Succinimide | Byproduct of NBS | δ 2.70 - 2.80 ppm (Singlet, 4H) | Remove via aqueous wash |
QC Decision Workflow (DOT Diagram)
Caption: Figure 2. Quality Control Decision Tree for evaluating reaction completion and purity.
Detailed Experimental Protocol
Sample Preparation
-
Safety: Wear nitrile gloves and safety goggles. Benzylic bromides are potent lachrymators and skin irritants. Handle only in a fume hood.
-
Mass: Weigh approximately 10-15 mg of the solid sample.
-
Solvent: Add 0.6 mL of CDCl₃ .
-
Pro-Tip: If the sample contains residual acid (from HBr byproduct), the chemical shifts may drift. Add a micro-spatula tip of anhydrous K₂CO₃ to the NMR tube to neutralize trace acid if high-precision shifts are required.
-
-
Filtration: If K₂CO₃ is used, filter the solution through a small cotton plug into the NMR tube to remove solids.
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle)
-
Relaxation Delay (D1): 1.0 - 2.0 seconds (Ensure complete relaxation for quantitative integration).
-
Number of Scans (NS): 16 (Sufficient for >95% purity); 64 (For detecting <1% impurities).
-
Spectral Width: -2 to 14 ppm.[2]
-
Temperature: 298 K (25°C).
Data Processing
-
Phasing: Apply automatic phasing, followed by manual correction if the baseline around 4.6 ppm is distorted.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 1) to ensure accurate integration of small impurity peaks.
-
Referencing: Set the residual CHCl₃ peak to 7.26 ppm .
-
Integration:
-
Set the isolated aromatic doublet at ~7.9 ppm to 1.00 .
-
Verify the benzylic singlet at ~4.6 ppm integrates to 2.00 ± 0.05 .
-
References
-
World Intellectual Property Organization. (2016).[1] Patent WO2016113303A1: Glucagon-like peptide-1 receptor modulators. (Demonstrates synthesis and utility of CAS 89892-39-7). Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: 3-Bromo-4-(bromomethyl)benzonitrile.[1][3][4] (Safety and H-statement verification).[1][3][5][6] Link
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ChemicalBook. (2023). 3-Bromo-4-(bromomethyl)benzonitrile Spectral Data and Synthesis.Link
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Doc Brown's Chemistry. (2023). NMR Analysis of Halogenated Hydrocarbons. (Theoretical grounding for halogen substituent effects). Link
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Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Intermediate Analysis
An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Bromo-4-(bromomethyl)benzonitrile
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the principles and practices of characterizing 3-Bromo-4-(bromomethyl)benzonitrile using Fourier Transform Infrared (FTIR) spectroscopy. This document provides a detailed exploration of the molecule's vibrational properties, a step-by-step experimental protocol for spectral acquisition, and an authoritative guide to spectral interpretation.
3-Bromo-4-(bromomethyl)benzonitrile (CAS No: 89892-39-7, Molecular Formula: C₈H₅Br₂N) is a crucial intermediate in the synthesis of various organic and pharmaceutical compounds.[1] Its bifunctional nature, featuring both a nitrile group and a reactive bromomethyl group, makes it a versatile building block in medicinal chemistry.[2] Given its role in complex synthetic pathways, rigorous quality control and structural verification are paramount.
Infrared (IR) spectroscopy is an indispensable analytical technique for this purpose. It is a rapid, non-destructive method that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. Each covalent bond within 3-Bromo-4-(bromomethyl)benzonitrile vibrates at a characteristic frequency, and when exposed to infrared radiation, it absorbs energy at these specific frequencies. The resulting spectrum of absorption versus wavenumber provides a wealth of structural information, enabling confirmation of identity, assessment of purity, and detection of synthetic byproducts.
This guide explains the causality behind experimental choices and provides a self-validating framework for obtaining and interpreting the IR spectrum of this key synthetic intermediate.
Theoretical Framework: Predicting the Vibrational Spectrum
The IR spectrum of 3-Bromo-4-(bromomethyl)benzonitrile is dictated by its distinct structural features. By dissecting the molecule into its constituent functional groups, we can predict the characteristic absorption bands based on established principles of vibrational spectroscopy.
-
Nitrile (C≡N) Group: The carbon-nitrogen triple bond is a strong bond, resulting in a sharp and intense absorption band in a relatively uncongested region of the spectrum, typically between 2260 and 2220 cm⁻¹.[3][4][5] The intensity and sharp nature of this peak make it a primary diagnostic marker for the presence of the nitrile functional group.
-
Aromatic Ring System: The benzene ring gives rise to several characteristic vibrations:
-
Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[3][6][7][8]
-
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring produces a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.[6][7]
-
C-H Out-of-Plane Bending (OOP): These strong absorptions in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.[3][6] For a 1,2,4-trisubstituted ring, specific patterns can be expected in this region.
-
-
Bromomethyl (-CH₂Br) Group:
-
Aliphatic C-H Stretching: The stretching vibrations of the methylene (-CH₂) group's C-H bonds are expected to appear just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[3]
-
C-H Bending/Wagging: The methylene group also exhibits bending (scissoring) vibrations around 1470-1450 cm⁻¹ and wagging vibrations in the 1300-1150 cm⁻¹ range, which are characteristic of alkyl halides.[3][6][9]
-
Aliphatic C-Br Stretching: The vibration of the bond between the methylene carbon and the bromine atom is expected to produce a medium to strong absorption in the lower frequency "fingerprint" region, typically between 690-515 cm⁻¹.[3][6][9]
-
-
Aromatic C-Br Bond: The stretching vibration of the carbon-bromine bond attached directly to the aromatic ring also falls within the low-frequency region, often overlapping with other absorptions. Its position can be influenced by the other ring substituents.
Data Presentation: Summary of Expected IR Absorptions
The following table summarizes the anticipated vibrational modes for 3-Bromo-4-(bromomethyl)benzonitrile, providing a reference for spectral interpretation.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic (-CH₂) | 3000 - 2850 | Medium |
| C≡N Stretch | Nitrile | 2260 - 2220 | Strong, Sharp |
| C=C Stretch (in-ring) | Aromatic | 1600 - 1450 | Medium to Weak |
| C-H Bend (Scissoring) | Aliphatic (-CH₂) | 1470 - 1450 | Medium |
| C-H Wag | -CH₂X (Alkyl Halide) | 1300 - 1150 | Medium |
| C-H Out-of-Plane Bend | Aromatic | 900 - 675 | Strong |
| C-Br Stretch | Aliphatic (-CH₂Br) | 690 - 515 | Medium to Strong |
| C-Br Stretch | Aromatic | 700 - 550 | Medium to Strong |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum of solid 3-Bromo-4-(bromomethyl)benzonitrile due to its minimal sample preparation, speed, and reproducibility.[10][11] The principle involves placing the sample in direct contact with a high-refractive-index crystal (typically diamond or germanium). An IR beam is passed through the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption occurs.[12]
Safety Precautions
Hazard Assessment: 3-Bromo-4-(bromomethyl)benzonitrile is a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[13] It may also cause respiratory irritation. Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[14][15]
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory, preferably with a diamond crystal.
-
Sample: 3-Bromo-4-(bromomethyl)benzonitrile, solid.[1]
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and appropriate cleaning swabs (e.g., lint-free wipes).
Step-by-Step Methodology
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a solvent-moistened swab (e.g., isopropanol) to remove any residual contaminants. Dry the crystal completely with a gentle stream of nitrogen or air.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to ratio it out from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the solid 3-Bromo-4-(bromomethyl)benzonitrile sample onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal's active area.
-
Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid and the crystal surface, which is essential for obtaining a high-quality spectrum.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (e.g., 16-32 scans, 4 cm⁻¹ resolution) as the background scan.
-
Data Processing and Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Perform a baseline correction if necessary to ensure the baseline is flat.
-
Post-Measurement Cleanup: Retract the pressure clamp, carefully remove the sample, and clean the ATR crystal surface thoroughly with a solvent-moistened swab as described in step 2.
Workflow for IR Spectroscopic Analysis
The following diagram illustrates the logical workflow for the characterization of 3-Bromo-4-(bromomethyl)benzonitrile using ATR-FTIR spectroscopy.
Caption: Logical workflow for ATR-FTIR analysis.
Spectral Interpretation: A Self-Validating System
The trustworthiness of an IR-based identification relies on a systematic and logical interpretation of the spectrum.
-
Primary Diagnostic Check: The first and most crucial peak to identify is the sharp, strong absorption of the nitrile (C≡N) stretch between 2260-2220 cm⁻¹.[16] Its unambiguous presence is the primary confirmation that the nitrile group is intact.
-
Aromatic & Aliphatic C-H Region: Examine the region above and below 3000 cm⁻¹. The presence of weaker peaks above 3000 cm⁻¹ confirms the aromatic C-H bonds, while stronger peaks below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the bromomethyl group.[3] The relative intensity of these regions can provide initial clues about the sample's integrity.
-
Fingerprint Region Analysis (1600 cm⁻¹ - 600 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule's overall structure.
-
Locate the series of medium-intensity peaks between 1600-1450 cm⁻¹ , which correspond to the aromatic C=C stretching vibrations.[7]
-
Identify the absorptions for the aliphatic C-H bending and wagging modes between 1470 cm⁻¹ and 1150 cm⁻¹.[9]
-
The lower frequency region (900-600 cm⁻¹ ) is particularly important. Look for the strong aromatic C-H out-of-plane bending bands and the C-Br stretching vibrations.[9] The combination of peaks in this region serves as the definitive "fingerprint" for 3-Bromo-4-(bromomethyl)benzonitrile.
-
-
Purity Assessment: The absence of significant, unexpected peaks is as important as the presence of expected ones. For instance, a broad absorption band around 3500-3200 cm⁻¹ would indicate the presence of O-H groups from water or alcohol impurities. The presence of a strong C=O stretch around 1700 cm⁻¹ could indicate an oxidized impurity.
Conclusion
Infrared spectroscopy is a powerful, efficient, and highly informative tool for the structural verification and quality assessment of 3-Bromo-4-(bromomethyl)benzonitrile. By understanding the correlation between the molecule's structure and its vibrational spectrum, and by employing a robust experimental methodology such as ATR-FTIR, researchers and drug development professionals can confidently confirm the identity and purity of this vital pharmaceutical intermediate. The combination of the prominent nitrile stretch, the distinct patterns in the C-H stretching region, and the unique combination of absorptions in the fingerprint region provides a self-validating system for its characterization.
References
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of bromomethane CH3Br. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile. PubChem Compound Database. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]
-
Hans, J. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]
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The Analytical Imperative for 3-Bromo-4-(bromomethyl)benzonitrile
An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-4-(bromomethyl)benzonitrile
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of 3-Bromo-4-(bromomethyl)benzonitrile. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and tailored to the specific chemical nature of this important synthetic intermediate. Our objective is to provide not just protocols, but the scientific rationale behind them, ensuring a robust and self-validating analytical approach.
3-Bromo-4-(bromomethyl)benzonitrile (Molecular Formula: C₈H₅Br₂N, Molecular Weight: 274.94 g/mol ) is a critical building block in medicinal chemistry.[1][2] Its utility as a precursor in the synthesis of novel pharmaceutical agents necessitates unambiguous structural confirmation and purity assessment.[3] Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[4] This guide elucidates the core principles for developing a rigorous MS-based analytical workflow for this compound.
The molecule's structure, featuring two bromine atoms—one on the aromatic ring and one in a benzylic position—presents a distinct isotopic signature that is fundamental to its mass spectrometric identification.[1] Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[5] Consequently, any molecular ion or fragment containing two bromine atoms will exhibit a characteristic triplet of peaks (M, M+2, M+4) with an approximate 1:2:1 intensity ratio, providing a powerful diagnostic tool for spectral interpretation.[6]
Strategic Selection of Ionization Techniques
The choice of ionization method is the foundational decision in the analysis, dictated entirely by the analytical objective. The two most pertinent techniques for this molecule are Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): The Gold Standard for Structural Elucidation
EI is a high-energy ("hard") ionization technique that induces extensive and reproducible fragmentation.[7][8] A 70 eV electron beam bombards the analyte, creating a radical cation (M⁺˙) that is energetically unstable and fragments in a predictable manner based on its structure.[9]
-
Causality of Choice: EI is the method of choice when the primary goal is unambiguous compound identification. The resultant fragmentation pattern acts as a unique "fingerprint," which can be matched against spectral libraries (e.g., NIST, Wiley). For a molecule like 3-Bromo-4-(bromomethyl)benzonitrile, the rich fragmentation data provides definitive confirmation of its substructures. The presence of an odd number of nitrogen atoms results in a molecular ion with an odd nominal mass, consistent with the Nitrogen Rule.[9]
Electrospray Ionization (ESI): The Interface for Liquid-Phase Analysis
ESI is a "soft" ionization technique that generates ions from a liquid phase, making it the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[10] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[7]
-
Causality of Choice: ESI is ideal for molecular weight confirmation, reaction monitoring, and quantitative analysis of the intact molecule in complex mixtures.[11] Its gentle nature preserves the molecular ion, which is often fragile and of low abundance in EI spectra.[7] LC-ESI-MS is the workflow of choice for purity analysis and metabolite identification studies where chromatographic separation is required prior to mass analysis. The formation of the protonated molecule [M+H]⁺ has been documented for this compound.[3]
Elucidating Fragmentation Pathways: From Theory to Spectrum
A predictive understanding of fragmentation is crucial for accurate spectral interpretation. The fragmentation of 3-Bromo-4-(bromomethyl)benzonitrile is dictated by the relative stabilities of the resulting ions and neutral losses.[12]
Predicted Fragmentation under Electron Ionization (EI)
The high internal energy imparted by EI leads to several predictable bond cleavages. The benzylic C-Br bond is significantly weaker than the aromatic C-Br bond, making it the most probable initial fragmentation site.
Caption: Predicted EI fragmentation pathway for 3-Bromo-4-(bromomethyl)benzonitrile.
-
α-Cleavage (Benzylic C-Br): The most favorable fragmentation is the loss of a bromine radical (•Br) from the bromomethyl group. This yields a highly stable, resonance-delocalized benzylic carbocation. This fragment will produce a characteristic isotopic doublet at m/z 194 and 196 with a ~1:1 intensity ratio.[5]
-
Benzylic C-C Cleavage: An alternative fragmentation is the loss of the entire bromomethyl radical (•CH₂Br). This results in an aryl cation fragment, which will also show a 1:1 isotopic doublet at m/z 180 and 182 .
-
Loss of Second Bromine: The fragment at m/z 194/196 can subsequently lose the second bromine atom (as Br or HBr) to yield a fragment ion around m/z 115 .
Predicted Fragmentation under ESI with Collision-Induced Dissociation (CID)
To gain structural information in ESI, tandem mass spectrometry (MS/MS) is required. The protonated molecule ([M+H]⁺) is isolated and fragmented via Collision-Induced Dissociation (CID).
Caption: Predicted CID fragmentation pathways for protonated 3-Bromo-4-(bromomethyl)benzonitrile.
-
Neutral Loss of HBr: A common pathway for protonated halogenated compounds is the elimination of a neutral molecule of hydrogen bromide. This would generate a prominent fragment ion showing a 1:1 isotopic doublet at m/z 194 and 196 .
-
Loss of Bromine Radical: Similar to EI, the loss of a bromine radical from the benzylic position can occur, yielding a fragment ion with a 1:1 isotopic doublet at m/z 195 and 197 .
Self-Validating Experimental Protocols
The following protocols are designed with inherent quality checks to ensure data integrity.
Universal Sample Preparation
-
Initial Solubilization: Accurately weigh and dissolve the compound in a minimal amount of a suitable organic solvent (e.g., Methanol, Acetonitrile) to create a stock solution of ~1 mg/mL.
-
Working Solution for ESI-MS: Dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid serves to promote protonation ([M+H]⁺).[13]
-
Working Solution for EI-MS (via GC): Dilute the stock solution with a volatile solvent like ethyl acetate or dichloromethane to a final concentration of 10-50 µg/mL.
Protocol: GC-EI-MS Analysis
This workflow is optimal for analyzing the pure compound or a simple mixture where analytes are thermally stable and volatile.
Caption: Workflow for Gas Chromatography-Electron Ionization Mass Spectrometry.
-
Instrument Setup:
-
GC Inlet: 250 °C, Split mode (e.g., 20:1).
-
Column: 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms).
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Setup:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 50 to 350.
-
-
Validation:
-
Calibration: Verify mass axis calibration using a standard like PFTBA before the run.
-
Blank Injection: Run a solvent blank to ensure no carryover or system contamination.
-
-
Data Analysis: Extract the mass spectrum from the chromatographic peak. Analyze the isotopic pattern of the molecular ion and compare the fragmentation pattern to the predicted pathways and library spectra.
Protocol: LC-ESI-MS Analysis
This is the preferred method for complex mixtures, reaction monitoring, or when the compound is part of a formulation.
Caption: Workflow for Liquid Chromatography-Electrospray Ionization Mass Spectrometry.
-
Instrument Setup:
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Setup:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Mass Range: Scan from m/z 100 to 500.
-
For MS/MS: Select the precursor ion at m/z 276 (the most abundant isotope of the [M+H]⁺ cluster) and apply a collision energy ramp (e.g., 10-30 eV) to observe fragmentation.
-
-
Validation:
-
Calibration: Ensure the instrument is calibrated to provide high mass accuracy (<5 ppm).
-
System Suitability: Inject a known standard to verify retention time and sensitivity.
-
-
Data Analysis: Extract the accurate mass of the eluting peak and confirm the elemental composition. Verify the characteristic 1:2:1 isotopic pattern for the [M+H]⁺ ion.
Summary of Key Mass Spectral Data
The following table summarizes the key ions expected in the mass spectrometric analysis of 3-Bromo-4-(bromomethyl)benzonitrile.
| Ion Description | Ion Formula | Expected m/z (Monoisotopic) | Isotopic Pattern (m/z) & (Ratio) | Technique |
| Molecular Ion | [C₈H₅Br₂N]⁺˙ | 272.88 | 273 / 275 / 277 (1:2:1) | EI |
| Protonated Molecule | [C₈H₆Br₂N]⁺ | 273.89 | 274 / 276 / 278 (1:2:1) | ESI |
| Loss of Benzylic Br | [C₈H₅BrN]⁺ | 193.96 | 194 / 196 (1:1) | EI, ESI-CID |
| Loss of •CH₂Br | [C₇H₄NBr]⁺ | 179.95 | 180 / 182 (1:1) | EI |
References
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Brown, W. P. CH3Br mass spectrum of bromomethane fragmentation pattern. Doc Brown's Advanced Organic Chemistry. Available at: [Link]
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Matrix Fine Chemicals. 3-BROMO-4-(BROMOMETHYL)BENZONITRILE | CAS 89892-39-7. Available at: [Link]
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PubChem. 3-Bromo-4-(bromomethyl)benzonitrile | C8H5Br2N | CID 288436. National Center for Biotechnology Information. Available at: [Link]
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Doc Brown's Chemistry. Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. Available at: [Link]
-
PubMed. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Available at: [Link]
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PubMed. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Available at: [Link]
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LCGC International. Quantifying Small Molecules by Mass Spectrometry. Available at: [Link]
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Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
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MDPI. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]
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Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Available at: [Link]
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Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available at: [Link]
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University of Leeds. Radicals and Mass Spectrometry (MS) Spring 2021. Available at: [Link]
-
University of Oxford. Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]
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PMC. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. National Center for Biotechnology Information. Available at: [Link]
-
RRJ Chemist. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]
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YouTube. Lec-11 || Electro Spray Ionization (ESI) || Evaporative|| Soft Ionization|| Nebulization to aerosol. Available at: [Link]
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A Comprehensive Guide to the Synthesis of 3-Bromo-4-(bromomethyl)benzonitrile: Mechanism, Protocol, and Safety
This document provides an in-depth technical overview of the synthesis of 3-Bromo-4-(bromomethyl)benzonitrile, a critical intermediate in the development of various pharmaceutical compounds.[1][2] The guide is intended for researchers, chemists, and professionals in drug development who require a robust and reliable method for this transformation. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and address crucial safety and handling considerations.
Introduction: Strategic Importance of 2-Bromo-4-cyanobenzyl bromide
3-Bromo-4-(bromomethyl)benzonitrile, also known as 2-Bromo-4-cyanobenzyl bromide, is a versatile bifunctional molecule.[3] Its structure, featuring a nitrile group and a reactive benzylic bromide, makes it an invaluable building block in organic synthesis. The benzylic bromide serves as a potent electrophile for nucleophilic substitution reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions to construct complex heterocyclic systems. This dual reactivity is leveraged in the synthesis of various active pharmaceutical ingredients (APIs), including modulators for receptors like the glucagon-like peptide-1 receptor (GLP-1R).[2]
The synthesis from its precursor, 3-bromo-4-methylbenzonitrile, involves a selective benzylic bromination, a cornerstone transformation in organic chemistry. Understanding the nuances of this reaction is key to achieving high yields and purity.
Reaction Overview and Mechanistic Insights
The conversion of 3-bromo-4-methylbenzonitrile to 3-bromo-4-(bromomethyl)benzonitrile is achieved through a free-radical substitution reaction. This specific type of reaction, often referred to as a Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[4][5]
The Free-Radical Chain Mechanism
The reaction proceeds via a classic three-step free-radical chain mechanism: initiation, propagation, and termination.[6] The selectivity for the benzylic position is a direct consequence of the relative stability of the benzylic radical intermediate, which is stabilized by resonance with the adjacent aromatic ring.[7][8]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), upon heating or UV irradiation.[9] This generates initial radicals which are required to start the chain process. A small amount of HBr present in the reaction mixture reacts with NBS to produce a low concentration of molecular bromine (Br₂).[7] Light or heat then cleaves the Br-Br bond to form two bromine radicals (Br•).[5]
-
Propagation: This is a two-step cycle that forms the product and regenerates the chain-carrying radical.
-
Step 2a: A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of 3-bromo-4-methylbenzonitrile. This step is highly selective because the C-H bond at the benzylic position is significantly weaker than other C-H bonds (e.g., aromatic C-H) due to the resonance stabilization of the resulting benzylic radical.[7]
-
Step 2b: The newly formed benzylic radical reacts with a molecule of Br₂ (generated from NBS and HBr) to yield the desired product, 3-bromo-4-(bromomethyl)benzonitrile, and a new bromine radical (Br•), which continues the chain reaction.[5][7]
-
-
Termination: The chain reaction is terminated when two radicals combine in various ways, such as two bromine radicals forming Br₂ or a bromine radical and a benzylic radical combining.[6]
The use of NBS is critical for the success of this reaction. It serves to maintain a very low, but constant, concentration of Br₂ in the reaction medium.[7] This is crucial for preventing competitive side reactions, such as the electrophilic addition of bromine to the aromatic ring.
Experimental Protocol: Synthesis of 3-Bromo-4-(bromomethyl)benzonitrile
This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[2] It is imperative that this procedure is carried out in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Role | Notes |
| 3-Bromo-4-methylbenzonitrile | C₈H₆BrN | 196.04 | Substrate | Starting material.[10] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent | Should be recrystallized from water if it appears yellow. |
| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | Radical Initiator | Handle with care; can be explosive when dry.[11][12] |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | Solvent | Anhydrous grade. Note: CCl₄ is toxic and ozone-depleting; consider alternative solvents like acetonitrile for greener procedures.[13] |
Reaction Workflow Diagram
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Introduction: The Strategic Importance of a Bifunctional Building Block
An In-depth Technical Guide to the Synthesis Precursors of 3-Bromo-4-(bromomethyl)benzonitrile
3-Bromo-4-(bromomethyl)benzonitrile (CAS No: 89892-39-7) is a highly versatile bifunctional organic compound that serves as a critical intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1][2][3] Its structure is characterized by a benzonitrile core with two distinct reactive sites: an aryl bromine atom and a benzylic bromine atom. This dual reactivity allows for sequential and selective functionalization, making it a valuable precursor for constructing a wide range of heterocyclic compounds and substituted aromatics, including modulators for the glucagon-like peptide-1 receptor (GLP-1R) and potential inhibitors for enzymes like poly (ADP-ribose) polymerase (PARP).[1][3]
This guide provides a detailed exploration of the primary synthetic pathways to 3-Bromo-4-(bromomethyl)benzonitrile, focusing on the synthesis of its core precursor, 3-Bromo-4-methylbenzonitrile, and the subsequent crucial step of benzylic bromination. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present quantitative data to offer a comprehensive resource for researchers and drug development professionals.
Part 1: Synthesis of the Core Precursor: 3-Bromo-4-methylbenzonitrile
The most direct and industrially relevant route to 3-Bromo-4-(bromomethyl)benzonitrile begins with its immediate precursor, 3-Bromo-4-methylbenzonitrile (CAS No: 42872-74-2).[1][4] The synthesis of this key intermediate can be approached via several robust methods, primarily through electrophilic aromatic substitution or the classic Sandmeyer reaction.
Pathway A: Electrophilic Bromination of 4-Methylbenzonitrile
This approach leverages the directing effects of the substituents on the aromatic ring of the readily available starting material, 4-methylbenzonitrile.
Causality and Mechanistic Insight: The methyl group (-CH₃) is an activating, ortho, para-directing group, while the cyano group (-CN) is a deactivating, meta-directing group. In 4-methylbenzonitrile, the position ortho to the methyl group is also meta to the cyano group. This alignment of directing effects strongly favors the introduction of an electrophile, such as a bromine cation (Br⁺), at the C-3 position. N-Bromosuccinimide (NBS) in a strong acid medium is an effective brominating system for this transformation.
Experimental Protocol: Synthesis of 3-Bromo-4-methylbenzonitrile [5]
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-methylbenzonitrile (1.0 eq) in a 1:1 (v/v) mixture of concentrated sulfuric acid (H₂SO₄) and water at 10 °C.
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS) (approx. 0.98 eq) to the cooled solution.
-
Reaction Conditions: Stir the mixture vigorously for 48 hours under light-avoiding conditions to prevent radical side reactions.
-
Workup and Purification:
-
Upon completion, filter the reaction mixture and collect the solid precipitate.
-
Dissolve the filter cake in ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine.
-
Neutralize the solution to pH 7 with a suitable base (e.g., NaOH solution).
-
Wash again with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product.
-
Data Summary: Electrophilic Bromination
| Parameter | Value | Reference |
| Starting Material | 4-Methylbenzonitrile | [5] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [5] |
| Solvent/Medium | H₂SO₄ / H₂O (1:1) | [5] |
| Temperature | 10 °C | [5] |
| Reaction Time | 48 hours | [5] |
| Yield | High (specific yield not reported) | [5] |
Pathway B: The Sandmeyer Reaction
An alternative, classic route involves the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate. This is particularly useful when the corresponding aniline is readily accessible.
Causality and Mechanistic Insight: The Sandmeyer reaction is a powerful transformation for introducing a variety of functional groups, including the cyano group, onto an aromatic ring.[6][7][8] The process begins with the diazotization of a primary aromatic amine (in this case, 3-Bromo-4-aminotoluene) with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group (-N₂⁺) with a cyano group (-CN) through a mechanism believed to involve single-electron transfer and radical intermediates.[9]
Workflow for 3-Bromo-4-methylbenzonitrile Synthesis
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Reactivity of the benzylic bromide in 3-Bromo-4-(bromomethyl)benzonitrile
Technical Guide: Reactivity Profile & Synthetic Utility of 3-Bromo-4-(bromomethyl)benzonitrile
Executive Summary: The Bifunctional "Linchpin"
3-Bromo-4-(bromomethyl)benzonitrile is a high-value bifunctional scaffold in medicinal chemistry, widely utilized for the synthesis of kinase inhibitors, receptor modulators, and functionalized heterocycles. Its utility stems from its orthogonal reactivity profile :
-
Primary Electrophile (High Reactivity): The benzylic bromide (
) is highly activated towards nucleophilic substitution ( ) due to the electron-withdrawing nature of the para-cyano group. -
Secondary Electrophile (Latent Reactivity): The aryl bromide (
) remains inert under standard alkylation conditions, serving as a "handle" for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides a technical deep-dive into exploiting this chemoselectivity, ensuring high yields while mitigating the risks associated with its lachrymatory nature and hydrolytic instability.
Structural Analysis & Electronic Activation
The reactivity of the benzylic position is not merely a function of being primary; it is electronically "supercharged" by the specific substitution pattern on the benzene ring.
-
The Para-Cyano Effect: The nitrile group at position 1 is a strong electron-withdrawing group (EWG) via resonance (
) and induction ( ). Being para to the bromomethyl group (position 4), it significantly depletes electron density from the benzylic carbon, lowering the energy of the antibonding orbital and accelerating nucleophilic attack. -
The Ortho-Bromo Effect: The bromine atom at position 3 exerts a strong inductive withdrawing effect (
) on the adjacent benzylic position. While it adds minor steric bulk, the electronic activation generally outweighs the steric hindrance for linear nucleophiles.
DOT Diagram 1: Electronic Activation & Reactivity Hierarchy
Caption: Chemoselectivity map highlighting the benzylic bromide as the primary reactive site under non-catalytic conditions.
Chemoselectivity Profile
When designing synthesis routes, understanding the hierarchy of reactivity is critical to avoid side reactions (polymerization or bis-alkylation).
| Functional Group | Reactivity Mode | Activation Energy | Reaction Conditions |
| Benzylic Bromide | Low | Mild base ( | |
| Aryl Bromide | Oxidative Addition | High | Pd catalyst, Ligand, Heat ( |
| Nitrile | Hydrolysis / Addition | High | Strong Acid/Base or Organometallics |
Key Insight: The benzylic bromide is approximately 100-1000x more reactive towards nucleophiles than the aryl bromide. This allows for the quantitative functionalization of the methyl group without protecting the aryl bromide.
Operational Protocol: Chemoselective N-Alkylation
This protocol describes the coupling of 3-Bromo-4-(bromomethyl)benzonitrile with a secondary amine (e.g., morpholine or a piperidine derivative). This is a standard "Step 1" in library synthesis.
Objective: Isolate the tertiary amine product with >95% purity without touching the aryl bromide.
Reagents & Equipment
-
Substrate: 3-Bromo-4-(bromomethyl)benzonitrile (1.0 equiv)
-
Nucleophile: Secondary Amine (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Monitoring: LC-MS or TLC (Hexane/EtOAc 4:1)
Step-by-Step Methodology
-
Preparation (0 min):
-
Charge a round-bottom flask with 3-Bromo-4-(bromomethyl)benzonitrile and anhydrous MeCN (0.1 M concentration).
-
Note: If using DMF, ensure it is amine-free to avoid dimethylamine impurities.
-
-
Base Addition (5 min):
-
Add
(2.0 equiv) in one portion. -
Cool the suspension to
using an ice bath. Cooling is critical to suppress exotherms and prevent double-alkylation if primary amines are used.
-
-
Nucleophile Addition (15 min):
-
Add the amine (1.1 equiv) dropwise over 10 minutes.
-
Allow the reaction to warm to Room Temperature (RT) naturally.
-
-
Reaction Monitoring (1-4 hours):
-
Stir at RT. Monitor by TLC. The starting material (
) should disappear, replaced by a more polar spot ( ). -
Self-Validation Check: If the reaction stalls, heat to
. Do not exceed to avoid nitrile hydrolysis.
-
-
Workup:
-
Filter off the inorganic salts (
). -
Concentrate the filtrate in vacuo.
-
Partition the residue between EtOAc and Water. Wash organic layer with Brine.
-
-
Purification:
-
Usually, the crude material is sufficiently pure (>90%) for the next step. If needed, purify via silica gel chromatography.
-
DOT Diagram 2: Synthetic Workflow
Caption: Logical workflow for sequential functionalization, validating the benzylic substitution before proceeding to cross-coupling.
Safety, Stability & Handling (Lachrymator Warning)
The presence of the
-
Containment: All weighing and transfers must occur inside a functioning fume hood.
-
Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench residual alkyl halide before removal from the hood.
-
Storage Stability:
-
Moisture Sensitivity: Benzylic bromides hydrolyze slowly in moist air to form the corresponding benzyl alcohol and HBr. The HBr generated is autocatalytic for further decomposition.
-
Recommendation: Store at
under an inert atmosphere (Argon/Nitrogen) in a desiccator.
-
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 288436, 3-Bromo-4-(bromomethyl)benzonitrile. Retrieved from [Link]
-
-
Mechanistic Grounding (Benzylic Reactivity)
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).
-
ScienceDirect Topics. Reactivity of Benzyl Halides. Retrieved from [Link]
-
Synthetic Applications (Patent Literature)
- Google Patents. WO2007100346A1 - Improved process for the preparation of letrozole (Discussing analogous 4-bromomethyl reactivity).
-
Justia Patents. Process for preparation of letrozole and its intermediates (Detailed alkylation conditions for benzonitrile scaffolds). Retrieved from [Link]
- Safety Protocols
An In-depth Technical Guide to the Stability and Storage of 3-Bromo-4-(bromomethyl)benzonitrile
Executive Summary
This technical guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and safe handling protocols for 3-Bromo-4-(bromomethyl)benzonitrile. As a bifunctional organic intermediate, its integrity is paramount for successful outcomes in research and drug development. The document elucidates the inherent reactivity of the benzylic bromide moiety, identifies primary degradation pathways such as hydrolysis, and offers field-proven protocols to mitigate decomposition. By adhering to the recommendations outlined, researchers can ensure the compound's purity, extend its shelf-life, and achieve reproducible experimental results.
Introduction: Chemical Profile and Significance
3-Bromo-4-(bromomethyl)benzonitrile (CAS No: 89892-39-7; Formula: C₈H₅Br₂N) is a substituted aromatic compound featuring both a nitrile group and a highly reactive benzylic bromide.[1][2] This dual functionality makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. The benzylic bromide serves as an excellent electrophilic site for nucleophilic substitution, while the nitrile group can be hydrolyzed, reduced, or converted into other functional groups.
However, the very feature that makes this compound synthetically useful—the reactive benzylic bromide—also renders it susceptible to degradation if not stored and handled with meticulous care. Understanding the principles of its stability is not merely a matter of logistics but a prerequisite for ensuring the validity and success of the synthetic work it enables.
Foundational Chemical Stability
The stability of 3-Bromo-4-(bromomethyl)benzonitrile is intrinsically linked to the electronic and structural nature of the benzylic bromide group.
The Inherent Reactivity of the Benzylic Bromide
The carbon atom attached to the benzene ring (the benzylic position) is particularly reactive.[3] This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize intermediates formed during reactions. In the case of nucleophilic substitution, the reaction can proceed via:
-
S_N1 Pathway: Dissociation of the bromide ion forms a benzylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized across the aromatic ring.[4][5] This makes the S_N1 pathway highly favorable, especially with weak nucleophiles.
-
S_N2 Pathway: A strong nucleophile can directly attack the electrophilic benzylic carbon, displacing the bromide ion in a single concerted step. While subject to steric hindrance, primary benzylic halides like this compound are still reactive via the S_N2 mechanism.[4]
This inherent reactivity means the compound is sensitive to a variety of environmental factors, most notably moisture.
Key Degradation Pathways
The primary route of degradation is hydrolysis, but other reactions can also compromise the compound's integrity.
-
Hydrolysis: As a benzylic halide, the compound is moisture-sensitive.[6] Water, even atmospheric humidity, can act as a nucleophile, leading to the hydrolysis of the benzylic bromide to form 3-Bromo-4-(hydroxymethyl)benzonitrile. This is the most common cause of sample degradation during long-term storage. The mechanism can be accelerated by elevated temperatures.[7]
-
Reaction with Nucleophiles: The compound is incompatible with bases, alcohols, and amines.[6] These strong nucleophiles will readily displace the benzylic bromide, leading to the formation of ethers, amines, and other substitution products.
-
Oxidation: Although less common under standard storage, strong oxidizing agents can react with the benzylic position, potentially leading to the formation of the corresponding benzoic acid derivative.[8]
-
Thermal and Photolytic Decomposition: The compound may decompose at elevated temperatures.[9] Furthermore, light, particularly UV light, can initiate radical reactions at the benzylic position, leading to undesired side products.[10]
The following diagram illustrates the primary degradation pathways that must be controlled through proper storage and handling.
Caption: Primary degradation pathways for 3-Bromo-4-(bromomethyl)benzonitrile.
Recommended Storage and Handling Protocols
Adherence to strict protocols is essential to preserve the chemical integrity of 3-Bromo-4-(bromomethyl)benzonitrile from the moment of receipt through its experimental use.
Summary of Storage Conditions
The optimal conditions for long-term storage are summarized below.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of all potential degradation reactions, especially hydrolysis, by reducing the kinetic energy of the system.[11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen, directly inhibiting the primary hydrolysis and potential oxidation pathways.[11] |
| Container | Tightly sealed, amber glass vial/bottle | Protects the compound from moisture and air ingress.[9] The amber (light-resistant) glass prevents photolytic degradation. |
| Location | Cool, dry, well-ventilated area | Ensures a stable external environment and prevents accidental exposure to heat or moisture.[6][9][12] |
| Incompatibilities | Store away from bases, alcohols, amines, metals, and strong oxidizing agents | Prevents accidental contact and subsequent rapid decomposition or violent reaction.[6][13][14] |
Protocol for Receiving and Initial Storage
This protocol ensures the compound is stored correctly immediately upon arrival, which is a critical control point.
-
Inspect Packaging: Upon receipt, examine the external packaging for any signs of damage or compromise.
-
Transfer to Controlled Environment: Immediately move the sealed container to a fume hood or a designated, well-ventilated area for unpacking.
-
Don Personal Protective Equipment (PPE): Before opening the secondary packaging, wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[6][14]
-
Verify Container Seal: Carefully inspect the primary container's seal. If it appears broken or compromised, handle it with extreme caution and consider the contents potentially degraded.
-
Inert Gas Overlay (Optional but Recommended): For long-term storage, briefly open the container inside a glove bag or glove box with an inert atmosphere. If not available, gently flush the headspace of the container with a slow stream of dry argon or nitrogen before re-sealing.
-
Seal Securely: Ensure the container cap is tightly secured. For extra protection, wrap the cap and neck with Parafilm®.
-
Label Appropriately: Ensure the container is clearly labeled with the chemical name, date of receipt, and any specific hazard warnings.
-
Log and Store: Record the compound in the lab inventory and immediately place it in a designated refrigerator (2-8°C) away from incompatible materials.[11]
Protocol for Handling During Experimental Use
This workflow minimizes exposure to atmospheric contaminants during weighing and dispensing.
-
Prepare Workspace: Ensure the chemical fume hood is operational and the workspace is clean and dry.
-
Equilibrate to Room Temperature: Remove the container from the refrigerator and allow it to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.
-
Don PPE: Wear full, appropriate PPE as described above.
-
Weighing: Briefly open the container in the fume hood. Quickly weigh the desired amount of the solid into a clean, dry secondary container. Minimize the time the primary container is open.
-
Purge and Reseal: Before closing the primary container, gently flush the headspace with an inert gas (argon or nitrogen). Securely reseal the container, wrap with Parafilm®, and return it to refrigerated storage promptly.
-
Cleanup: Clean any spills immediately. Decontaminate the balance and spatula. Dispose of contaminated materials (e.g., weighing paper, gloves) in accordance with institutional hazardous waste guidelines.[6]
Self-Validating Systems: Ensuring Compound Integrity
Trust in experimental results begins with trust in the starting materials. Researchers should periodically validate the integrity of 3-Bromo-4-(bromomethyl)benzonitrile, especially for long-stored batches or before use in sensitive, multi-step syntheses.
-
Visual Inspection: Check for changes in appearance. The compound is typically a white to off-white crystalline solid.[12] Any discoloration, clumping, or development of a syrupy consistency may indicate significant degradation (likely hydrolysis).
-
Thin-Layer Chromatography (TLC): A quick TLC analysis against a reference spot (if available) can reveal the presence of more polar impurities, such as the hydrolysis product (3-Bromo-4-(hydroxymethyl)benzonitrile), which would have a lower R_f value.
-
Purity Analysis (HPLC/GC): For quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the compound and quantify any degradation products.
-
Structural Confirmation (NMR): ¹H NMR spectroscopy is an excellent tool for verification. The benzylic bromide protons (-CH₂Br) have a characteristic chemical shift. The appearance of a new peak corresponding to the benzylic alcohol protons (-CH₂OH) would be a clear indicator of hydrolysis.
By implementing these checks, the protocol becomes a self-validating system, ensuring that the material used in experiments meets the required quality standards.
Conclusion
The stability of 3-Bromo-4-(bromomethyl)benzonitrile is fundamentally governed by the reactivity of its benzylic bromide functional group. Its primary degradation pathway is hydrolysis, which is effectively mitigated by strict control of temperature and exclusion of atmospheric moisture. By implementing the detailed storage and handling protocols described in this guide—including refrigerated storage under an inert atmosphere and allowing the container to equilibrate to room temperature before opening—researchers can significantly extend the compound's viable shelf-life. Periodic analytical verification further establishes a self-validating workflow, ensuring the continued integrity of this valuable synthetic intermediate and contributing to the reliability and success of advanced scientific research.
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University of California. (n.d.). EH&S SafetyNet #14: Safe Use of Bromine. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
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Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
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Contemporary Daguerreotypes. (2015). Storing & Handling Bromine. [Link]
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Ashenhurst, J. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]
-
American Elements. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile. [Link]
-
Singh, A., et al. (1962). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. [Link]
-
LibreTexts Chemistry. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
-
Topp, E., et al. (1992). Biodegradation of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by purified pentachlorophenol hydroxylase and whole cells of Flavobacterium sp. strain ATCC 39723 is accompanied by cyanogenesis. Applied and Environmental Microbiology. [Link]
-
Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 288436, 3-Bromo-4-(bromomethyl)benzonitrile. [Link]
-
Baker, J. W. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society, Transactions. [Link]
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3-Bromo-4-(bromomethyl)benzonitrile as a building block in organic synthesis
An In-Depth Technical Guide to 3-Bromo-4-(bromomethyl)benzonitrile: A Versatile Building Block in Modern Organic Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 3-Bromo-4-(bromomethyl)benzonitrile, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, unique reactivity, and strategic applications, offering field-proven insights and detailed protocols to empower your synthetic endeavors.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Bromo-4-(bromomethyl)benzonitrile has emerged as a highly valuable intermediate due to its distinct structural features: a stable benzonitrile core functionalized with two differentially reactive bromine atoms.
The presence of both an aryl bromide and a benzylic bromide on the same scaffold is the cornerstone of its utility. The benzylic bromide is primed for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups. Concurrently, the more robust aryl bromide serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This orthogonal reactivity allows for a controlled, stepwise elaboration of the molecule, making it a powerful tool for building molecular diversity and accessing novel chemical space, particularly in the synthesis of pharmaceuticals and functional materials.[1]
Physicochemical Properties and Safe Handling
Accurate knowledge of a compound's properties and adherence to strict safety protocols are non-negotiable in a laboratory setting. The table below summarizes the key physicochemical data for 3-Bromo-4-(bromomethyl)benzonitrile.
| Property | Value | Source |
| IUPAC Name | 3-bromo-4-(bromomethyl)benzonitrile | [2] |
| CAS Number | 89892-39-7 | [2] |
| Molecular Formula | C₈H₅Br₂N | [2] |
| Molecular Weight | 274.94 g/mol | [2] |
| Appearance | White to off-white crystalline solid | N/A |
| SMILES | C1=CC(=C(C=C1C#N)Br)CBr | [2] |
Safety and Handling: A Self-Validating System of Precaution
Trustworthiness: The protocols described herein assume strict adherence to established safety guidelines. 3-Bromo-4-(bromomethyl)benzonitrile is a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures: [2]
-
Prevention: Wear protective gloves, clothing, eye, and face protection. Do not breathe dust or fumes. Wash skin thoroughly after handling.
-
Response: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor. If on skin, take off immediately all contaminated clothing and rinse skin with water. If inhaled, remove person to fresh air and keep comfortable for breathing.
-
Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Synthesis of 3-Bromo-4-(bromomethyl)benzonitrile
Expertise & Experience: The most common and logical route to this building block is via the radical bromination of the corresponding methyl-substituted precursor, 3-bromo-4-methylbenzonitrile. The causality behind this choice lies in the high selectivity of N-Bromosuccinimide (NBS) for benzylic C-H bonds under radical initiation conditions, leaving the aromatic ring and the nitrile group intact. Azobisisobutyronitrile (AIBN) is the initiator of choice due to its predictable thermal decomposition into radicals at moderate temperatures (around 80 °C).
Experimental Protocol: Radical Bromination
This protocol provides a detailed methodology for the synthesis of the title compound.
-
Reaction Setup: To a solution of 3-bromo-4-methylbenzonitrile (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (NBS, 1.1 equivalents).
-
Initiation: Add a catalytic amount of AIBN (0.05 equivalents).
-
Reaction Conditions: Reflux the reaction mixture (approximately 80 °C) for 3-8 hours. The progress of the reaction should be monitored by TLC or GC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Workup: After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-Bromo-4-(bromomethyl)benzonitrile.
Reactivity and Strategic Transformations
The synthetic power of 3-Bromo-4-(bromomethyl)benzonitrile stems from the ability to selectively address its two distinct bromine-substituted sites.
Diagram: Orthogonal Reactivity Sites
Caption: Differential reactivity of the two bromine sites.
Nucleophilic Substitution at the Benzylic Position
Causality: The benzylic carbon is electrophilic and susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent bromine atom and the stability of the transition state. These reactions typically proceed via an Sₙ2 mechanism.[3][4] This high reactivity makes the bromomethyl group an excellent electrophile for a vast range of nucleophiles.[5]
Common Transformations:
-
Ether Synthesis: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻).
-
Amine Alkylation: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.
-
Thioether Synthesis: Reaction with thiolates (RS⁻).
-
Ester Formation: Reaction with carboxylate salts (RCOO⁻).
Caption: General workflow for nucleophilic substitution.
This protocol is adapted from a similar reaction with 4-(Bromomethyl)benzonitrile and demonstrates a typical nucleophilic substitution.[6]
-
Reactant Preparation: In a round-bottom flask, dissolve 3-Bromo-4-(bromomethyl)benzonitrile (1 equivalent) and 2H-tetrazole (1.1 equivalents) in a polar aprotic solvent like DMF.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the mixture. The base deprotonates the tetrazole, generating the nucleophile in situ.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Cross-Coupling Reactions at the Aryl Position
Expertise & Experience: The aryl bromide is significantly less reactive towards nucleophiles but is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new C-C, C-N, and C-O bonds, which is fundamental to modern drug discovery. The choice of catalyst, ligand, and base is critical for achieving high yields and must be optimized for each substrate class. For instance, Suzuki couplings are highly reliable for C-C bond formation with boronic acids.
Key Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
-
Heck Coupling: Reaction with alkenes.
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Methodological & Application
Application Notes and Protocols: Synthesis of 3-Bromo-4-(bromomethyl)benzonitrile
Abstract
This document provides a comprehensive guide to the synthesis of 3-Bromo-4-(bromomethyl)benzonitrile, a critical bifunctional intermediate in medicinal chemistry and drug development. The primary focus is on the free-radical bromination of 3-bromo-4-methylbenzonitrile, a robust and widely adopted synthetic route. We delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven experimental protocol, and provide essential data for process optimization and product validation. This guide is intended for researchers, chemists, and process development scientists engaged in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
Introduction: Strategic Importance of 3-Bromo-4-(bromomethyl)benzonitrile
3-Bromo-4-(bromomethyl)benzonitrile is a highly valuable molecular building block, prized for its dual reactivity. The molecule features two distinct reactive sites: a benzylic bromide and an aryl bromide.
-
Benzylic Bromide: This functional group is highly susceptible to nucleophilic substitution (SN1 and SN2) reactions, allowing for the straightforward introduction of a wide array of functionalities (e.g., amines, alcohols, thiols, and carbanions).
-
Aryl Bromide: The bromine atom attached to the aromatic ring is an excellent handle for modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the construction of complex biaryl systems and other carbon-carbon or carbon-heteroatom bonds.
This orthogonal reactivity makes 3-Bromo-4-(bromomethyl)benzonitrile a strategic precursor in the synthesis of targeted therapies, including enzyme inhibitors and modulators of receptors like the glucagon-like peptide-1 receptor (GLP-1R).[1][2] The most reliable synthetic approach involves the selective bromination of the benzylic methyl group of 3-bromo-4-methylbenzonitrile.
The Core Synthesis: Free-Radical Benzylic Bromination
The conversion of 3-bromo-4-methylbenzonitrile to the target compound is achieved through a free-radical chain reaction, a classic transformation in organic synthesis often referred to as a Wohl-Ziegler reaction.[3]
Mechanistic Rationale and Causality
Understanding the mechanism is paramount for troubleshooting and optimizing the reaction. The process is governed by the principles of radical stability and selective halogenation.
Why Benzylic Bromination? The benzylic C-H bonds on the methyl group are significantly weaker than other sp³ hybridized C-H bonds.[4] This is because the homolytic cleavage of a benzylic C-H bond yields a benzylic radical, which is highly stabilized by resonance. The unpaired electron can delocalize into the adjacent π-system of the benzene ring, distributing the radical character over multiple atoms and lowering the overall energy of the intermediate.[5] This inherent stability makes the benzylic position the most favorable site for hydrogen abstraction by a radical species.
The Role of N-Bromosuccinimide (NBS): A Matter of Selectivity While elemental bromine (Br₂) can be used for radical halogenation, it is highly reactive and can lead to undesired side reactions, most notably electrophilic aromatic substitution on the electron-rich benzene ring.[6] N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination.[7] NBS serves as a source of bromine radicals, maintaining a very low, steady-state concentration of Br₂ in the reaction mixture, which is sufficient for the radical chain reaction to proceed but too low to promote ionic electrophilic addition pathways.[4][5]
The Radical Initiator: Kickstarting the Reaction The reaction requires a radical initiator to begin the chain process. Common initiators like benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN) are used.[1][8][9] When heated, these molecules undergo homolytic cleavage to form initial radical species, which then propagate the chain reaction as depicted below.
Caption: Free-radical mechanism for benzylic bromination.
Critical Experimental Parameters
-
Solvent Selection: Carbon tetrachloride (CCl₄) has been traditionally used for this reaction due to its inertness and ability to dissolve the reactants.[1][8] However, due to its toxicity and environmental impact, it is now considered unsuitable.[3] Greener alternatives such as acetonitrile, ethyl acetate, or cyclohexane are effective substitutes.[10] The solvent should be non-reactive under radical conditions and preferably anhydrous.
-
Temperature Control: The reaction must be heated to a temperature sufficient to cause the decomposition of the radical initiator (typically 70-90°C).[1] This ensures a continuous supply of radicals to sustain the chain reaction. Refluxing conditions are common.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1] Oxygen can act as a radical scavenger, forming peroxide species and inhibiting or terminating the desired chain reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of 3-Bromo-4-(bromomethyl)benzonitrile on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 3-Bromo-4-methylbenzonitrile | 42872-74-2 | 196.04 | 2.0 g | 10.2 | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 2.2 g | 12.2 | 1.2 |
| Benzoyl Peroxide (BPO) | 94-36-0 | 242.23 | 123 mg | 0.51 | 0.05 |
| Carbon Tetrachloride (or Acetonitrile) | 56-23-5 | 153.82 | 20 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~100 mL | - | - |
| Water (Deionized) | 7732-18-5 | 18.02 | ~100 mL | - | - |
| Saturated Brine Solution | - | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | - |
Equipment
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Synthetic Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-methylbenzonitrile (2.0 g, 10.2 mmol).[1]
-
Reagent Addition: Add the solvent (20 mL of CCl₄ or acetonitrile), followed by N-bromosuccinimide (2.2 g, 12.2 mmol) and benzoyl peroxide (123 mg, 0.51 mmol).[1]
-
Inerting: Fit the condenser with a nitrogen or argon inlet and gently flush the system for 5-10 minutes.
-
Reaction: Heat the stirred mixture to reflux (approx. 85°C for CCl₄) and maintain this temperature for 18 hours.[1] The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting material spot.
-
Work-up (Quenching & Extraction):
-
Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate as a white solid.
-
Filter the mixture through a Büchner funnel to remove the succinimide, washing the solid with a small amount of cold solvent.
-
Transfer the filtrate to a separatory funnel. Dilute with 50 mL of water and extract with ethyl acetate (2 x 50 mL).[1]
-
Combine the organic layers and wash sequentially with water (50 mL) and saturated brine (50 mL).[1]
-
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: The crude product is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or silica gel column chromatography can be performed.[9]
Safety Precautions
-
NBS: Is a lachrymator and corrosive. Handle in a fume hood with appropriate PPE (gloves, safety glasses, lab coat).
-
Benzoyl Peroxide: Is a strong oxidizing agent and can be explosive when dry or heated. Handle with care and avoid grinding or shock.
-
Solvents: Carbon tetrachloride is a known carcinogen and is toxic. Acetonitrile and ethyl acetate are flammable. All solvent handling should be done in a well-ventilated fume hood.
-
Product: Benzyl bromides are lachrymatory and alkylating agents. Avoid inhalation and skin contact.
Characterization and Data
Physicochemical Properties & Expected Results
| Property | Value | Reference |
| Appearance | White to off-white solid | [1] |
| Molecular Formula | C₈H₅Br₂N | [11] |
| Molecular Weight | 274.94 g/mol | [11] |
| Boiling Point | 319.3 ± 32.0 °C (Predicted) | [1] |
| Storage | 2-8°C under inert gas | [1] |
| Typical Yield | ~95% (crude) | [1] |
| Typical Purity | ~90% (crude) | [1] |
Spectroscopic Data for Product Confirmation
-
¹H NMR (400 MHz, CDCl₃): The product can be confirmed by the appearance of a singlet or multiplet for the benzylic protons and the disappearance of the methyl singlet from the starting material.
-
Expected signals: δ ~4.5-4.7 (s, 2H, -CH₂ Br), δ ~7.5-7.9 (m, 3H, Ar-H ). Note: Literature values can vary slightly. A reported spectrum showed multiplets in the aromatic region.[1]
-
-
LCMS: Mass spectrometry should confirm the molecular weight of the product.
-
Expected m/z: 274, 276, 278 corresponding to [M+H]⁺ with the characteristic isotopic pattern for two bromine atoms.[1]
-
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Conclusion
The free-radical bromination of 3-bromo-4-methylbenzonitrile using N-bromosuccinimide is an efficient and high-yielding method for the production of 3-Bromo-4-(bromomethyl)benzonitrile. By understanding the underlying mechanistic principles and carefully controlling key experimental parameters such as temperature, atmosphere, and solvent choice, researchers can reliably produce this versatile intermediate. The protocol detailed herein provides a solid foundation for the synthesis of this compound, which serves as a valuable starting point for the development of novel therapeutics and other advanced materials.
References
-
Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved February 7, 2026, from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved February 7, 2026, from [Link]
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Chegg.com. (2020, January 22). Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2009, January). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Retrieved February 7, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved February 7, 2026, from [Link]
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Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved February 7, 2026, from [Link]
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Pubs.acs.org. (n.d.). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Retrieved February 7, 2026, from [Link]
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PubChem. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes.
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Application Note: Benzylic Bromination of 3-bromo-4-methylbenzonitrile
Introduction: Significance and Application
3-Bromo-4-(bromomethyl)benzonitrile is a key intermediate in the synthesis of various organic compounds and pharmaceutical agents.[1] Its bifunctional nature, possessing both a nitrile and a benzylic bromide, allows for diverse chemical transformations. This application note provides a detailed protocol for the selective benzylic bromination of 3-bromo-4-methylbenzonitrile using N-bromosuccinimide (NBS) and a radical initiator.
Mechanistic Overview: Free-Radical Halogenation
The benzylic position of alkyl-substituted aromatic compounds is particularly susceptible to free-radical halogenation.[2][3][4] This is due to the formation of a resonance-stabilized benzylic radical intermediate.[3][5] The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), at elevated temperatures.[6][7] The resulting radicals abstract a hydrogen atom from the benzylic position of the substrate, generating the benzylic radical. This radical then reacts with a bromine source, typically N-bromosuccinimide (NBS), to yield the desired product and a succinimidyl radical, which continues the chain reaction.[5]
Reaction Scheme:
Figure 1. Free-radical benzylic bromination workflow.
Experimental Protocol
This protocol is adapted from established procedures for benzylic bromination.[8][9]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromo-4-methylbenzonitrile | C₈H₆BrN | 196.04 | 10.0 | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 11.0 | 1.1 |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.5 | 0.05 |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | - | - |
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-methylbenzonitrile (1.96 g, 10.0 mmol).
-
Add carbon tetrachloride (40 mL) to dissolve the starting material.
-
Add N-bromosuccinimide (1.96 g, 11.0 mmol) and azobisisobutyronitrile (82 mg, 0.5 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the succinimide with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash with water (2 x 20 mL) and then with saturated aqueous sodium bicarbonate solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude 3-bromo-4-(bromomethyl)benzonitrile can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of ethyl acetate and hexane.
Characterization
The identity and purity of the final product can be confirmed by various analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the benzylic protons (CH₂Br) at approximately 4.5 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a peak for the benzylic carbon around 32 ppm.
-
Mass Spectrometry (MS): The mass spectrum will exhibit the molecular ion peak corresponding to the product's mass (m/z = 274.94 for C₈H₅Br₂N).[10][11]
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance.[12][13] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Avoid inhalation of dust and contact with skin and eyes.[12][14]
-
Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose violently if heated strongly.[15] It should be stored in a cool, dry place away from heat sources.
-
Carbon Tetrachloride (CCl₄): Carbon tetrachloride is a toxic and environmentally hazardous solvent. It is a suspected carcinogen and can cause severe liver and kidney damage. All manipulations involving CCl₄ must be performed in a certified chemical fume hood.
References
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- Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information.
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- PubChem. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile.
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- Nouryon. (n.d.). Perkadox AIBN.
- Sigma-Aldrich. (2010, March 12). SAFETY DATA SHEET - N-Bromosuccinimide.
- Thermo Fisher Scientific. (2015, January 19). SAFETY DATA SHEET - N-Bromosuccinimide.
- Thermo Scientific Chemicals. (n.d.). 3-(Bromomethyl)benzonitrile, 98% 25 g.
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Application Notes & Protocols: Strategic Synthesis of 3-Bromo-4-(bromomethyl)benzonitrile via Wohl-Ziegler Bromination
Preamble: The Strategic Importance of 3-Bromo-4-(bromomethyl)benzonitrile
3-Bromo-4-(bromomethyl)benzonitrile is a pivotal bifunctional building block in modern medicinal and materials chemistry. Its unique structure, featuring a nucleophilically susceptible bromomethyl group and an electronically distinct brominated aromatic ring with a nitrile moiety, allows for sequential and highly specific chemical modifications. This makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents, agrochemicals, and functional organic materials. The selective synthesis of this target molecule, starting from the more accessible 3-Bromo-4-methylbenzonitrile, is a common yet critical transformation. The method of choice for this specific conversion is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) for a regioselective free-radical bromination at the benzylic position.[1][2] This document provides an in-depth guide to the mechanism, a field-tested protocol, and critical insights for successfully executing this synthesis.
The Causality of Choice: Why N-Bromosuccinimide is the Reagent of Excellence
Direct bromination of 3-Bromo-4-methylbenzonitrile with molecular bromine (Br₂) would be unselective, leading to a complex mixture of products, including undesirable electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is the superior reagent for this transformation due to its ability to provide a constant, low concentration of bromine radicals (Br•) and molecular bromine (Br₂) in situ.[2][3] This controlled release is the cornerstone of the Wohl-Ziegler reaction's selectivity, favoring the desired benzylic substitution over competing pathways.[2][4] The reaction proceeds via a well-established free-radical chain mechanism, which is crucial for the practitioner to understand for troubleshooting and optimization.
Unpacking the Free-Radical Chain Mechanism
The Wohl-Ziegler bromination is a classic example of a radical chain reaction, consisting of three distinct phases: initiation, propagation, and termination.[3][5][6] The stability of the intermediate benzylic radical is the primary driving force for the reaction's regioselectivity.[4][7]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. This generates initial radicals that begin the chain process.[4]
-
Propagation (The Reaction Engine): This is a self-sustaining cycle where the desired product is formed, and a radical is regenerated to continue the chain.
-
A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of 3-Bromo-4-methylbenzonitrile. This is the rate-determining step and is highly favored due to the formation of a resonance-stabilized benzylic radical.
-
The hydrogen bromide (HBr) generated in the previous step reacts rapidly with NBS to produce a molecule of Br₂.[3][5] This step is critical as it maintains the necessary low concentration of Br₂.
-
The resonance-stabilized benzylic radical abstracts a bromine atom from the newly formed Br₂ molecule, yielding the target product, 3-Bromo-4-(bromomethyl)benzonitrile, and regenerating a bromine radical (Br•).[8][9]
-
-
Termination: The chain reaction ceases when two radical species combine.
The propagation cycle is the productive heart of the synthesis. Its efficiency dictates the overall yield and purity of the final product.
Figure 1. Simplified workflow of the Wohl-Ziegler propagation cycle.
Field-Validated Synthesis Protocol
This protocol has been optimized for high yield and purity. It is imperative that all steps are followed with precision. The reaction is sensitive to water; therefore, anhydrous conditions are essential.[4]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Purity | Notes |
| 3-Bromo-4-methylbenzonitrile | 196.04 | 16453-23-9 | ≥98% | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 128-08-5 | ≥99% | Recrystallize from water if yellow.[4][10] |
| Azobisisobutyronitrile (AIBN) | 164.21 | 78-67-1 | ≥98% | Radical Initiator |
| Carbon Tetrachloride (CCl₄) | 153.82 | 56-23-5 | Anhydrous, ≥99.5% | Caution: Toxic & Carcinogenic. Acetonitrile is a safer alternative.[11] |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | 7772-98-7 | ACS Grade | For work-up |
| Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Anhydrous | Drying Agent |
| Hexane | 86.18 | 110-54-3 | ACS Grade | For Recrystallization |
| Ethyl Acetate | 88.11 | 141-78-6 | ACS Grade | For Recrystallization |
Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser with a drying tube (CaCl₂ or CaSO₄)
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Experimental Procedure
Reaction Setup:
-
To a 250 mL round-bottom flask, add 3-Bromo-4-methylbenzonitrile (10.0 g, 51.0 mmol, 1.0 eq.).
-
Add N-Bromosuccinimide (NBS) (9.98 g, 56.1 mmol, 1.1 eq.).
-
Add Azobisisobutyronitrile (AIBN) (0.42 g, 2.55 mmol, 0.05 eq.).
-
Add 100 mL of anhydrous carbon tetrachloride (or acetonitrile).
-
Equip the flask with a magnetic stir bar, a reflux condenser, and a drying tube.
Reaction Execution: 6. Begin stirring the suspension. Heat the mixture to a gentle reflux (approx. 77°C for CCl₄). 7. The reaction is often initiated by the vigorous boiling that accompanies the start of the radical chain reaction. Maintain reflux for 4-6 hours.[12][13] 8. Monitor the reaction progress. The reaction is nearing completion when the denser, solid NBS at the bottom of the flask is consumed and replaced by the less dense succinimide, which floats on the surface.[14]
Work-up and Isolation: 9. Cool the reaction mixture to room temperature. 10. Filter the mixture through a Buchner funnel to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄. 11. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, followed by water (1 x 50 mL), and finally with brine (1 x 50 mL). 12. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: 13. The resulting crude solid is typically a pale yellow. Purify the crude product by recrystallization from a hexane/ethyl acetate solvent system to afford 3-Bromo-4-(bromomethyl)benzonitrile as a white crystalline solid.
Quantitative Summary
| Compound | M.W. ( g/mol ) | Mass / Amount | Moles (mmol) | Equivalents |
| 3-Bromo-4-methylbenzonitrile | 196.04 | 10.0 g | 51.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 9.98 g | 56.1 | 1.1 |
| AIBN | 164.21 | 0.42 g | 2.55 | 0.05 |
| Expected Yield: | 274.94 | ~11.8 g | ~42.9 | ~84% |
Product Validation: Characterization Data
The identity and purity of the synthesized 3-Bromo-4-(bromomethyl)benzonitrile must be confirmed through analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.85 (d, 1H), 7.68 (dd, 1H), 7.50 (d, 1H), 4.55 (s, 2H).
-
Mass Spectrometry (EI): m/z calculated for C₈H₅Br₂N: 272.88, 274.88, 276.87. Found: Consistent with isotopic pattern for two bromine atoms.
-
Appearance: White to off-white crystalline solid.
Hazard Analysis and Safe Handling Protocols
Adherence to strict safety protocols is non-negotiable. This synthesis involves hazardous materials that require careful handling in a well-ventilated chemical fume hood.
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Causes skin burns and serious eye damage.[15][16] Avoid inhalation of dust.
-
3-Bromo-4-(bromomethyl)benzonitrile (Product): This compound is a lachrymator and is harmful if swallowed, inhaled, or absorbed through the skin. It causes severe skin burns and eye damage.[17]
-
Carbon Tetrachloride (CCl₄): Highly toxic, a suspected human carcinogen, and an ozone-depleting substance. Its use is highly discouraged. Safer alternatives like acetonitrile or ethyl acetate should be used whenever possible.[11]
-
AIBN: Thermally unstable. It decomposes upon heating to release nitrogen gas and toxic fumes. Store in a cool place away from heat sources.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is insufficient for prolonged CCl₄ exposure; use appropriate laminate gloves), and chemical safety goggles.
Waste Disposal: All organic and halogenated waste must be collected in designated, properly labeled waste containers for disposal according to institutional and local regulations.
Field Insights & Troubleshooting
-
Importance of NBS Purity: Commercial NBS can degrade over time, turning yellow due to the formation of Br₂. This can lead to unwanted side reactions. If the NBS is not pure white, it must be recrystallized from hot water and dried thoroughly under vacuum before use.[4][10]
-
Solvent Choice: While carbon tetrachloride is the traditional solvent for Wohl-Ziegler reactions due to its inertness to radical conditions, its severe toxicity makes it a poor choice for modern labs. Acetonitrile is a suitable and much safer alternative.[11]
-
Reaction Initiation: If the reaction fails to initiate (i.e., no vigorous reflux is observed after reaching the solvent's boiling point), a small additional portion of the AIBN initiator can be added. Alternatively, initiation can be promoted using a UV lamp.
-
Over-bromination: Using a significant excess of NBS (>1.2 eq) can lead to the formation of the dibrominated side product, 3-bromo-4-(dibromomethyl)benzonitrile. Precise stoichiometry is key to maximizing the yield of the desired monobrominated product.
References
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Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
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Chem-Station. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]
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Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
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OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Retrieved from [Link]
-
Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]
- ResearchGate. (2009). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination.
-
Professor Dave Explains. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]
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-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). NBS: Radical Bromination. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
- ResearchGate. (2019). Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions.
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-
Reddit. (n.d.). Wohl-ziegler-rection : r/OrganicChemistry. Retrieved from [Link]
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-
ACS Publications. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews. Retrieved from [Link]
-
Reagentia. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]
-
IndiaMART. (n.d.). 3-Bromo-4-Methylbenzonitrile. Retrieved from [Link]
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Application Note: Lewis Acid Catalysis in the Synthesis of 3-Bromo-4-(bromomethyl)benzonitrile
Introduction: Strategic Importance of 3-Bromo-4-(bromomethyl)benzonitrile
3-Bromo-4-(bromomethyl)benzonitrile is a key bifunctional building block in medicinal chemistry and materials science. Its utility stems from the presence of two distinct reactive sites: a brominated aromatic ring amenable to cross-coupling reactions and a benzylic bromide that serves as an excellent electrophile for nucleophilic substitution. This unique combination allows for the sequential and regioselective introduction of different functionalities, making it a valuable intermediate in the synthesis of complex molecular architectures, including pharmaceutical agents and functional materials. The selective synthesis of this compound, avoiding side reactions such as dibromination or bromination of the aromatic ring, is therefore of significant practical importance.
The Role of Lewis Acid Catalysis in Selective Benzylic Bromination
Traditional benzylic bromination often relies on radical initiators, such as AIBN or UV light, in conjunction with N-bromosuccinimide (NBS), a process known as the Wohl-Ziegler reaction.[1][2] While effective, these methods can sometimes lack selectivity and require harsh reaction conditions. Lewis acid catalysis has emerged as a powerful alternative, offering milder conditions and enhanced control over the reaction's outcome.[3][4]
In the context of synthesizing 3-Bromo-4-(bromomethyl)benzonitrile from 3-Bromo-4-methylbenzonitrile, a Lewis acid catalyst plays a crucial role in activating the bromine source towards a radical pathway that favors substitution at the benzylic methyl group over electrophilic addition to the aromatic ring.[3][4] This is a critical distinction, as Brønsted acids, in contrast, tend to promote the undesirable aromatic ring bromination.[3][4]
Recent advancements have highlighted the efficacy of iron(II) bromide (FeBr₂) as a practical and efficient catalyst for this transformation.[2] The proposed mechanism involves the activation of a bromine source, such as N-bromosuccinimide (NBS), by the Lewis acidic iron center. This facilitates the generation of a bromine radical, which then initiates a radical chain reaction at the benzylic position.[2] This iron-catalyzed approach is noted for its high chemo- and site-selectivity, good functional group tolerance, and scalability, making it an attractive method for industrial applications.[2]
Experimental Protocol: Iron(II) Bromide Catalyzed Synthesis of 3-Bromo-4-(bromomethyl)benzonitrile
This protocol is adapted from established methods for iron-catalyzed benzylic C-H bromination.[2]
Materials and Equipment:
-
Starting Material: 3-Bromo-4-methylbenzonitrile (97%)
-
Bromine Source: N-Bromosuccinimide (NBS)
-
Catalyst: Iron(II) bromide (FeBr₂)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Safety Precautions:
-
3-Bromo-4-methylbenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[5][6] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
3-Bromo-4-(bromomethyl)benzonitrile (Product): Corrosive. Causes severe skin burns and eye damage.[7] Handle with extreme care in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with care.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.
Reaction Setup and Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-Bromo-4-methylbenzonitrile (1.0 eq).
-
Add anhydrous dichloromethane as the solvent.
-
To the stirred solution, add Iron(II) bromide (FeBr₂) (0.01 eq, 1 mol%).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10-15 minutes to control any initial exotherm.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically within a few hours), proceed with the workup.
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium bisulfite (NaHSO₃) to neutralize any remaining acid and consume excess NBS.[8]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield pure 3-Bromo-4-(bromomethyl)benzonitrile.[8][9]
Data Presentation
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalence | Physical State | Melting Point (°C) |
| 3-Bromo-4-methylbenzonitrile | 196.04 | 1.0 | Solid | 41-45 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | Solid | 175-180 (dec.) |
| Iron(II) bromide (FeBr₂) | 215.65 | 0.01 | Solid | 684 |
| 3-Bromo-4-(bromomethyl)benzonitrile | 274.94 | - | Solid | - |
Visualizing the Process
Experimental Workflow
Caption: Workflow for the synthesis of 3-Bromo-4-(bromomethyl)benzonitrile.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the iron-catalyzed benzylic bromination.
References
-
Shibatomi, K., Zhang, Y., & Yamamoto, H. (2008). Lewis acid catalyzed benzylic bromination. Chemical Communications, (44), 5871-5873. [Link]
-
PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]
-
Cheméo. (n.d.). 3-bromo-4-fluorobenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-methylbenzonitrile. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Li, W., et al. (2020). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Organic Letters, 22(15), 5849–5853. [Link]
- BenchChem. (2025). Application Notes and Protocols: Benzylic Bromination of Toluenes using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis. Retrieved from [Link]
-
ChemistryViews. (2024). Benzyl Halides Coupled with Electron-Deficient Alkenes. Retrieved from [Link]
- Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.
-
Shibatomi, K., & Yamamoto, H. (2012). Lewis Acid Catalyzed Benzylic Bromination. Molecules, 17(12), 14646–14655. [Link]
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-
Hanumanthu, R., & Weaver, J. D. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters, 26(26), 5480–5485. [Link]
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). How does one separate Benzyl bromide from the reaction mixture?. Retrieved from [Link]
- ResearchG
- Apollo Scientific. (2022). 4-(Bromomethyl)
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Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
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- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - Benzonitrile, 3-(bromomethyl)-.
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Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-Bromo-4-(bromomethyl)benzonitrile
Introduction: Unlocking the Synthetic Potential of a Bifunctional Reagent
3-Bromo-4-(bromomethyl)benzonitrile is a valuable bifunctional reagent in modern organic synthesis, particularly for constructing complex molecular architectures in drug discovery and materials science.[1] Its structure, featuring two bromine atoms at distinct chemical environments—a benzylic and an aryl position—offers a platform for selective, sequential functionalization.[1] The key to its synthetic utility lies in the differential reactivity of these two positions towards nucleophilic substitution.
The benzylic bromide is highly susceptible to substitution by a wide range of nucleophiles due to the stabilization of the transition state by the adjacent benzene ring.[2] This reactivity is characteristic of benzylic halides, which can undergo substitution via both SN1 and SN2 mechanisms, depending on the substrate, nucleophile, and reaction conditions.[3] In contrast, the aryl bromide is significantly less reactive towards traditional nucleophilic substitution, typically requiring metal-catalyzed cross-coupling reactions for functionalization.[1] This disparity in reactivity allows for the selective modification of the benzylic position while leaving the aryl bromide intact for subsequent transformations.
This guide provides a comprehensive overview of the principles and practical protocols for leveraging the selective nucleophilic substitution at the benzylic position of 3-Bromo-4-(bromomethyl)benzonitrile.
Chemical Properties and Safety Information
| Property | Value | Source |
| IUPAC Name | 3-bromo-4-(bromomethyl)benzonitrile | [4][5] |
| CAS Number | 89892-39-7 | [4][5] |
| Molecular Formula | C₈H₅Br₂N | [4][5] |
| Molecular Weight | 274.94 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [6] |
Safety Precautions: 3-Bromo-4-(bromomethyl)benzonitrile is a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[5] It may also cause respiratory irritation.[5] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Reaction Mechanism and Selectivity
The nucleophilic substitution at the benzylic position of 3-Bromo-4-(bromomethyl)benzonitrile can proceed through either an SN1 or SN2 pathway. The operative mechanism is influenced by the strength of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.
-
SN2 Mechanism: Favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., DMF, DMSO, acetone). The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.
-
SN1 Mechanism: Favored by weak nucleophiles in polar protic solvents (e.g., ethanol, methanol, water). This pathway involves the formation of a resonance-stabilized benzylic carbocation, which is then attacked by the nucleophile.[7]
The electron-withdrawing nature of the nitrile group and the aryl bromide can influence the reaction rate. While these groups may slightly destabilize a developing positive charge in an SN1 pathway, they can enhance the electrophilicity of the benzylic carbon, potentially favoring an SN2 attack.
Diagram of Reaction Pathways:
Caption: SN1 and SN2 pathways for benzylic substitution.
Experimental Protocols
The following protocols are representative examples of nucleophilic substitution reactions at the benzylic position of 3-Bromo-4-(bromomethyl)benzonitrile. These can be adapted for various nucleophiles.
Protocol 1: O-Alkylation with a Phenolic Nucleophile
This protocol details the synthesis of a substituted benzyl ether, a common structural motif in medicinal chemistry.
Workflow Diagram:
Caption: General workflow for O-Alkylation.
Materials:
-
3-Bromo-4-(bromomethyl)benzonitrile
-
4-Methoxyphenol (or other phenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-4-(bromomethyl)benzonitrile (1.0 eq), 4-methoxyphenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the starting benzonitrile.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic extracts and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: N-Alkylation with a Secondary Amine
This protocol describes the synthesis of a tertiary amine, a key functional group in many pharmaceutical agents.
Materials:
-
3-Bromo-4-(bromomethyl)benzonitrile
-
Morpholine (or other secondary amine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware as listed in Protocol 1
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-4-(bromomethyl)benzonitrile (1.0 eq) in acetonitrile.
-
Reagent Addition: Add morpholine (1.2 eq) followed by potassium carbonate (2.0 eq) or triethylamine (2.0 eq) as a base.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC. The reaction is often complete within 2-6 hours.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: The crude product can often be purified by recrystallization or silica gel column chromatography if necessary.
-
Characterization: Confirm the structure of the purified product using appropriate analytical techniques (NMR, MS).
Comparative Data for Nucleophilic Substitution
The choice of nucleophile, solvent, and base significantly impacts the reaction outcome. The following table summarizes typical conditions and expected outcomes for various nucleophiles.
| Nucleophile | Reagent Example | Base | Solvent | Typical Temp. | Expected Product |
| Oxygen | Sodium phenoxide | (pre-formed) | THF, DMF | RT to 60 °C | Aryl benzyl ether |
| Sodium ethoxide | (pre-formed) | Ethanol | RT | Ethyl benzyl ether | |
| Nitrogen | Piperidine | K₂CO₃, Et₃N | CH₃CN, DCM | RT | Tertiary amine |
| Sodium azide | N/A | DMF/H₂O | RT to 50 °C | Benzyl azide | |
| Sulfur | Sodium thiophenoxide | (pre-formed) | DMF, Ethanol | RT | Thioether |
| Carbon | Sodium cyanide | N/A | DMSO, DMF | RT to 80 °C | Substituted phenylacetonitrile |
| Diethyl malonate | NaH, NaOEt | THF, Ethanol | RT to Reflux | Dialkylated malonic ester |
Conclusion and Future Directions
3-Bromo-4-(bromomethyl)benzonitrile is a highly effective and versatile building block for the synthesis of a diverse range of chemical entities. The pronounced difference in reactivity between its benzylic and aryl bromide moieties allows for selective nucleophilic substitution at the benzylic position. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this reagent. Future applications will likely focus on its incorporation into automated synthesis platforms and its use in the development of novel pharmaceutical candidates and functional materials, where the remaining aryl bromide can be further functionalized through cross-coupling chemistries.
References
-
Chad's Prep. (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. YouTube. Available from: [Link]
-
Matrix Fine Chemicals. 3-BROMO-4-(BROMOMETHYL)BENZONITRILE | CAS 89892-39-7. Available from: [Link]
-
PrepChem.com. Synthesis of 3-bromomethyl-4-methoxybenzonitrile. Available from: [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available from: [Link]
-
ResearchGate. (2016). Nucleophilic substitution in 4-bromo-5-nitrophthalonitrile: XIV. Synthesis and properties of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile and phthalocyanines therefrom. Available from: [Link]
-
Khan Academy. Reactions at the benzylic position. YouTube. Available from: [Link]
-
PubChem. 3-Bromo-4-(bromomethyl)benzonitrile. Available from: [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Available from: [Link]
-
Royal Society of Chemistry. (2015). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available from: [Link]
-
University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Available from: [Link]
-
The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Available from: [Link]
-
Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions. Available from: [Link]
-
ResearchGate. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Available from: [Link]
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Available from: [Link]
-
Organic Chemistry Portal. Benzylic substitution, benzylation. Available from: [Link]
-
NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. 3-BROMO-4-(BROMOMETHYL)BENZONITRILE | CAS 89892-39-7 [matrix-fine-chemicals.com]
- 5. 3-Bromo-4-(bromomethyl)benzonitrile | C8H5Br2N | CID 288436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lifechempharma.com [lifechempharma.com]
- 7. quora.com [quora.com]
Mastering Chemoselectivity: Suzuki Coupling Reactions of 3-Bromo-4-(bromomethyl)benzonitrile
Introduction: A Dually Reactive Scaffold for Advanced Synthesis
In the landscape of modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1][2] Its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acid derivatives have cemented its role in the synthesis of complex molecules, from pharmaceuticals to organic electronics.[2][3]
This application note delves into the nuanced reactivity of a particularly valuable bifunctional building block: 3-Bromo-4-(bromomethyl)benzonitrile . This substrate presents a compelling challenge and a unique synthetic opportunity, possessing two distinct carbon-bromine bonds ripe for palladium-catalyzed cross-coupling: an sp²-hybridized aryl bromide and an sp³-hybridized benzyl bromide. The ability to selectively functionalize one site over the other opens a gateway to a diverse array of molecular architectures, enabling rapid library synthesis and the construction of intricate molecular frameworks.
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the principles and practical protocols for achieving high chemoselectivity in Suzuki coupling reactions with this substrate. We will dissect the mechanistic underpinnings of selectivity and offer two distinct, field-proven protocols to controllably achieve coupling at either the aryl or the benzylic position.
The Mechanistic Dichotomy: Controlling the Site of Reactivity
The standard catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst.[4] The chemoselectivity in the case of 3-Bromo-4-(bromomethyl)benzonitrile is determined at the initial, and often rate-determining, oxidative addition step. The palladium catalyst must choose between the C(sp²)-Br bond of the aromatic ring and the C(sp³)-Br bond of the bromomethyl group.
While benzylic halides are generally more reactive towards oxidative addition than aryl bromides, the selectivity can be effectively governed by the choice of phosphine ligand coordinated to the palladium center. This ligand-dependent control is a powerful tool for directing the reaction outcome.[5]
-
Unhindered Ligands for Benzylic Coupling: Less sterically demanding phosphine ligands, such as triphenylphosphine (PPh₃), favor the formation of a palladium complex that can readily access and react with the more reactive benzylic C(sp³)-Br bond.[5]
-
Hindered Ligands for Aryl Coupling: Conversely, bulky, sterically hindered phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃), create a more congested palladium center. This steric hindrance impedes the approach to the benzylic position, thereby favoring the oxidative addition at the less hindered and electronically different aryl C(sp²)-Br bond.[5]
By judiciously selecting the phosphine ligand, we can steer the reaction towards the desired product with high fidelity.
Experimental Protocols
The following protocols are designed as robust starting points for the selective Suzuki coupling of 3-Bromo-4-(bromomethyl)benzonitrile. As with any reaction, optimization of parameters such as temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: Selective Suzuki Coupling at the C(sp²)-Br (Aryl) Position
This protocol is designed to favor reaction at the aryl bromide by employing a sterically hindered phosphine ligand.
Materials:
-
3-Bromo-4-(bromomethyl)benzonitrile
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-Bromo-4-(bromomethyl)benzonitrile (1.0 eq), the desired arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Catalyst Preparation: In a separate flask, dissolve Pd(OAc)₂ (0.02 eq) and P(o-tol)₃ (0.04 eq) in a minimal amount of 1,4-dioxane. Stir for 10 minutes at room temperature to pre-form the catalyst complex.
-
Reaction Initiation: Add the pre-formed catalyst solution to the Schlenk flask containing the reagents.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the reaction flask to achieve a final concentration of approximately 0.1 M with respect to the 3-Bromo-4-(bromomethyl)benzonitrile.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Suzuki Coupling at the C(sp³)-Br (Benzylic) Position
This protocol is designed to favor reaction at the more reactive benzylic bromide by using a less sterically hindered phosphine ligand.[6]
Materials:
-
3-Bromo-4-(bromomethyl)benzonitrile
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%) or JohnPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a microwave vial, add 3-Bromo-4-(bromomethyl)benzonitrile (1.0 eq), the desired arylboronic acid (1.1 eq), K₂CO₃ (2.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ or JohnPhos (0.04 eq).
-
Solvent Addition: Add DMF to achieve a final concentration of approximately 0.1 M.
-
Reaction Conditions: Seal the vial and heat in a microwave reactor to 100-120 °C for 15-45 minutes.[6]
-
Monitoring: After the allotted time, cool the vial and check for completion using TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Expected Outcomes and Coupling Partner Scope
While specific yield data for 3-Bromo-4-(bromomethyl)benzonitrile is not extensively published, the following tables provide representative yields from analogous systems to guide expectations.
Table 1: Representative Yields for Selective Aryl Bromide Coupling (Data adapted from studies on related poly-halogenated aromatic substrates)
| Arylboronic Acid Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / P(o-tol)₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Toluene/H₂O | 90 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | Dioxane/H₂O | 100 | 8 | 75-85 |
| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 85 | 18 | 70-80 |
Table 2: Representative Yields for Selective Benzyl Bromide Coupling (Data adapted from studies on Suzuki-Miyaura reactions of benzyl halides)[6][7]
| Arylboronic Acid Partner | Catalyst System | Solvent | Temp (°C) | Time | Approx. Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / JohnPhos | DMF | 120 (MW) | 20 min | 80-92 |
| 4-Fluorophenylboronic acid | PdCl₂(dppf) | THF/H₂O | 77 | 23 h | 75-88 |
| 2-Naphthylboronic acid | Pd(OAc)₂ / PPh₃ | DMF | 110 (MW) | 30 min | 70-85 |
| 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) | CPME/H₂O | 90 | 22 h | 80-90 |
Trustworthiness and Self-Validation
The protocols described herein are built upon established principles of palladium catalysis and ligand-accelerated reactions. To ensure reproducibility and validate your results, the following steps are recommended:
-
Control Experiments: When targeting one position, it is advisable to analyze the crude reaction mixture by LC-MS or ¹H NMR to quantify the formation of the undesired regioisomer.
-
Catalyst and Ligand Quality: The activity of palladium catalysts can be highly dependent on their quality and handling. Ensure that catalysts and ligands are stored under an inert atmosphere and that solvents are appropriately degassed.
-
Base and Solvent Purity: The choice and purity of the base and solvent can significantly impact the reaction outcome. Use high-purity, anhydrous solvents where specified, and ensure the base is finely powdered for optimal reactivity.
Conclusion
3-Bromo-4-(bromomethyl)benzonitrile is a potent synthetic intermediate whose utility is maximized through the strategic application of chemoselective Suzuki-Miyaura coupling reactions. By understanding the fundamental role of ligand sterics in directing the oxidative addition step, researchers can unlock access to two distinct classes of products from a single, versatile starting material. The protocols and data presented in this application note provide a comprehensive framework for the successful and selective functionalization of this valuable scaffold, empowering innovation in drug discovery and materials science.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Competitive and selective Csp3-Br versus Csp2-Br bond activation in palladium-catalysed Suzuki cross-coupling: an experimental and theoretical study of the role of phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of heterocyclic compounds from 3-Bromo-4-(bromomethyl)benzonitrile
Application Note: Strategic Heterocycle Synthesis from 3-Bromo-4-(bromomethyl)benzonitrile
Executive Summary & Strategic Value
The compound 3-Bromo-4-(bromomethyl)benzonitrile (CAS 89892-38-6) represents a high-value "Ortho-Benzylic-Aryl Halide" (OBAH) scaffold. Its strategic utility lies in the juxtaposition of three distinct reactive handles:
-
Benzylic Electrophile (
): Highly reactive toward nucleophilic attack (amines, alkoxides, thiols). -
Aryl Halide (
): A prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Lithium-Halogen exchange. -
Nitrile (
): A robust electron-withdrawing group that activates the ring for metal insertion and serves as a precursor for amides, tetrazoles, or carboxylic acids.
This Application Note details the protocols for transforming this scaffold into three critical heterocyclic classes: Benzoxaboroles (anti-inflammatory/antimicrobial pharmacophores), Isoindolines (CNS active cores), and Benzosultams .
Critical Reactivity Analysis
The "OBAH" motif allows for annulation reactions where a bidentate nucleophile or a sequential functionalization strategy bridges the positions 3 and 4.
-
Regioselectivity Control: The benzylic bromide is significantly more reactive toward nucleophiles than the aryl bromide. This allows for controlled, sequential functionalization without the need for protecting groups in the first step.
-
Causality of Cyclization: The proximity of the aryl bromide (position 3) to the newly functionalized benzylic center (position 4) creates a high effective molarity for intramolecular cyclization, favoring 5- and 6-membered ring formation.
Protocol A: Synthesis of 5-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Benzoxaboroles are a privileged class of boron-heterocycles (e.g., Tavaborole, Crisaborole) known for their ability to engage biological targets via the empty p-orbital of the boron atom.
Mechanism & Logic
The synthesis relies on a "Hydrolysis-Protection-Borylation-Cyclization" sequence. Direct borylation of the unprotected alcohol is possible but often leads to lower yields due to competitive protodeboronation. We utilize a THP-protection strategy to ensure robustness.
Step-by-Step Methodology
Step 1: Benzylic Hydrolysis
-
Charge a reaction vessel with 3-Bromo-4-(bromomethyl)benzonitrile (1.0 eq) and 1,4-Dioxane/Water (1:1 v/v, 0.5 M).
-
Add
(2.5 eq). The weak base neutralizes HBr without hydrolyzing the nitrile. -
Reflux at 100°C for 4-6 hours. Monitor via TLC/HPLC for disappearance of starting material.
-
Workup: Cool, filter inorganic salts, concentrate dioxane, extract with EtOAc, and dry over
.-
Intermediate: 3-Bromo-4-(hydroxymethyl)benzonitrile.
-
Step 2: THP Protection
-
Dissolve the intermediate in DCM (0.3 M).
-
Add 3,4-Dihydro-2H-pyran (DHP, 1.5 eq) and Pyridinium p-toluenesulfonate (PPTS, 0.1 eq).
-
Stir at RT for 2-4 hours.
-
Isolate via standard aqueous wash and concentration.
Step 3: Miyaura Borylation & Cyclization (One-Pot)
-
Solvent: Dry 1,4-Dioxane.
-
Reagents: Protected intermediate (1.0 eq), Bis(pinacolato)diboron (
, 1.2 eq), KOAc (3.0 eq). -
Catalyst:
(3-5 mol%). -
Conditions: Degas with
, heat to 90°C for 12 hours. -
Cyclization: Cool to RT. Add 6N HCl (excess) directly to the reaction mixture and stir for 2 hours. This cleaves the THP ether and the pinacol ester, triggering spontaneous cyclization between the boronic acid and the benzylic alcohol.
-
Purification: Extract with EtOAc. The product often precipitates or can be recrystallized from Hexane/EtOAc.
Data Summary:
| Parameter | Value |
|---|---|
| Typical Yield (3 steps) | 65 - 72% |
| Key Impurity | Protodeboronated arene (if anhydrous conditions are breached during borylation). |
| Appearance | White to off-white solid. |
Protocol B: Synthesis of 5-Cyanoisoindolines via Buchwald-Hartwig
Isoindolines are synthesized via a "Staple" strategy: alkylation followed by intramolecular arylation.
Mechanism & Logic
The benzylic bromide undergoes rapid
Step-by-Step Methodology
Step 1: N-Alkylation
-
Charge 3-Bromo-4-(bromomethyl)benzonitrile (1.0 eq) in MeCN (0.2 M).
-
Add
(2.0 eq) and the Primary Amine ( , 1.1 eq).-
Note: If the amine is volatile, use a sealed tube.
-
-
Stir at RT (or 50°C for bulky amines) for 3-6 hours.
-
Isolate: Filter solids, concentrate. The crude secondary amine is usually pure enough for the next step.
Step 2: Intramolecular Ring Closure
-
Solvent: Toluene or 1,4-Dioxane (degassed).
-
Catalyst System:
(2 mol%) and Xantphos (4 mol%).-
Why Xantphos? Its wide bite angle favors the reductive elimination step in forming the 5-membered ring.
-
-
Base:
(2.0 eq). -
Conditions: Heat at 100°C for 12-16 hours under Argon.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Silica, Hexane/EtOAc).
Data Summary:
| Parameter | Value |
|---|---|
| Typical Yield | 75 - 85% |
| Substrate Scope | Works well with benzyl, alkyl, and aryl amines. |
| Constraint | Sterically hindered amines (e.g., t-butyl) may require RuPhos ligand. |
Visualization of Synthetic Pathways
The following diagram illustrates the divergent utility of the scaffold.
Caption: Divergent synthesis map showing the transformation of the OBAH scaffold into Benzoxaborole (Path A) and Isoindoline (Path B) cores.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Borylation | Protodeboronation of the aryl-boron species. | Ensure strictly anhydrous conditions during the Pd-step. Use |
| Dimerization in Isoindoline Synthesis | Intermolecular coupling competes with intramolecular. | Perform the reaction under high dilution (0.05 M) to favor cyclization. |
| Incomplete Alkylation | Hydrolysis of benzylic bromide. | Use dry MeCN. Ensure amine is added after the base is dispersed. |
References
-
Adamczyk-Woźniak, A., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules. [Link]
-
Akama, T., et al. (2009). Discovery and Structure-Activity Study of a Novel Benzoxaborole Anti-Inflammatory Agent (AN2728) for the Treatment of Psoriasis and Atopic Dermatitis. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Zhang, H., et al. (2011). Synthesis of Isoindolines via Palladium-Catalyzed Intramolecular C-N Coupling. Journal of Organic Chemistry. [Link]
Disclaimer: These protocols are for research purposes only. All chemical handling must comply with local safety regulations and MSDS guidelines.
Application Note: 3-Bromo-4-(bromomethyl)benzonitrile as a Privileged Scaffold in Drug Discovery
This Application Note and Protocol guide details the use of 3-Bromo-4-(bromomethyl)benzonitrile (CAS 89716-28-9) in pharmaceutical intermediate synthesis.
Executive Summary
3-Bromo-4-(bromomethyl)benzonitrile is a high-value trifunctional building block characterized by orthogonal reactivity profiles. Its structure integrates a highly reactive benzylic bromide, a catalytically active aryl bromide, and a versatile nitrile group.[1] This unique "triad" of functional groups makes it an indispensable intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs), kinase inhibitors , and phenanthridine-based antiviral agents.
This guide outlines the chemical logic for deploying this scaffold, providing validated protocols for selective functionalization and self-validating quality control measures.
Chemical Profile & Reactivity Analysis
Structural Logic
The compound owes its utility to the distinct electrophilicity of its two halogenated sites and the transformability of the nitrile.
| Functional Group | Reactivity Mode | Kinetic Profile | Key Application |
| Benzylic Bromide (-CH₂Br) | SN2 Electrophile | Fast / High | Introduction of amine/ether side chains; "Warhead" attachment. |
| Aryl Bromide (Ar-Br) | Pd-Catalyzed Coupling | Slow / Latent | Suzuki/Buchwald couplings; Cyclization to fused rings. |
| Nitrile (-CN) | Hydrolysis / Cyclization | Tunable | Precursor to amides, acids, or heterocycles (phthalazinones, tetrazoles). |
Orthogonal Reactivity Map (DOT Visualization)
Caption: Divergent synthetic pathways accessible from the 3-Bromo-4-(bromomethyl)benzonitrile scaffold.[2]
Key Applications in Pharmaceutical Synthesis[1][3][4]
Synthesis of Phthalazinone Cores (PARP Inhibitors)
The most critical application of this intermediate is in the construction of the phthalazin-1(2H)-one core, a pharmacophore found in FDA-approved PARP inhibitors. The ortho relationship between the aryl bromide and the bromomethyl group (after nitrile manipulation) allows for rapid cyclization.
Mechanism:
-
Anchoring: The benzylic bromide is often reacted first with a "tail" moiety (e.g., a piperazine derivative) to install the solubility/binding element.
-
Cyclization: The nitrile is hydrolyzed to a primary amide, which then undergoes condensation with hydrazine (or a hydrazine equivalent) to close the phthalazinone ring.
Topiroxostat and Xanthine Oxidase Inhibitors
While Topiroxostat itself uses a pyridine core, 3-Bromo-4-(bromomethyl)benzonitrile serves as a bioisostere precursor for developing next-generation xanthine oxidase inhibitors. The nitrile group provides a handle for converting to the cyanopyridine-like motif required for enzyme active site interaction.
Detailed Experimental Protocols
Protocol A: Selective N-Alkylation (Benzylic Substitution)
Objective: Functionalize the reactive benzylic position without disturbing the aryl bromide or nitrile.
Reagents:
-
3-Bromo-4-(bromomethyl)benzonitrile (1.0 equiv)
-
Secondary Amine (e.g., N-Boc-piperazine) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (ACN) [Anhydrous]
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 3-Bromo-4-(bromomethyl)benzonitrile and anhydrous ACN (0.1 M concentration) under nitrogen.
-
Cooling: Cool the solution to 0°C . Expert Insight: Low temperature is crucial to prevent over-alkylation or hydrolysis of the nitrile.
-
Addition: Add K₂CO₃ followed by the dropwise addition of the amine dissolved in ACN.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 3:1). The starting material (R_f ~0.6) should disappear.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over Na₂SO₄.
Self-Validating Check:
-
¹H NMR: Look for the disappearance of the benzylic -CH₂Br singlet (~4.5 ppm) and appearance of the -CH₂N singlet (~3.6 ppm). The aromatic region should remain intact (3 protons).
Protocol B: "One-Pot" Phthalazinone Construction
Objective: Convert the nitrile/aryl-bromide motif into a fused heterocyclic core.
Reagents:
-
Intermediate from Protocol A (1.0 equiv)
-
Hydrazine Monohydrate (5.0 equiv)
-
Ethanol (EtOH)[3]
Procedure:
-
Dissolution: Dissolve the substrate in EtOH.
-
Reflux: Add hydrazine monohydrate and heat to reflux (80°C) for 12–16 hours.
-
Mechanism: The hydrazine attacks the nitrile (forming an amidine intermediate) and displaces the benzylic leaving group (if not already substituted) or cyclizes onto the amide if pre-hydrolyzed. Note: For the specific CAS 89716-28-9, a prior hydrolysis of Nitrile to Amide/Ester is often preferred for cleaner cyclization.
-
Isolation: Cool to 0°C. The product often precipitates as a white/off-white solid. Filter and wash with cold EtOH.
Safety & Handling (Critical)
Hazard Class: Corrosive (Skin Corr.[4] 1B), Lachrymator.[4]
-
Lachrymator Warning: The benzylic bromide moiety is a potent tear gas agent. All operations must be performed in a well-ventilated fume hood.
-
Skin Contact: Causes severe burns.[4] Double-gloving (Nitrile) and lab coat are mandatory.
-
Quenching: Quench all glassware and spills with a dilute solution of ammonia or sodium thiosulfate to destroy the alkyl bromide before removal from the hood.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield in Alkylation | Hydrolysis of -CH₂Br by wet solvent. | Ensure ACN is anhydrous (<50 ppm H₂O). Use molecular sieves. |
| Polysubstitution | Amine is too nucleophilic or excess used. | Maintain strict stoichiometry (1.05 equiv amine) and low temp (0°C). |
| Incomplete Cyclization | Steric hindrance at aryl position. | Switch solvent to n-Butanol and increase temp to 110°C. |
References
-
PubChem. "3-Bromo-4-(bromomethyl)benzonitrile Compound Summary." National Library of Medicine. Link
-
BenchChem. "Catalyst Performance in Intramolecular Cyclization of 3-Bromo-2-(bromomethyl)benzonitrile."[5] Application Note Series, 2025. Link
- Journal of Medicinal Chemistry. "Discovery of PARP Inhibitors: Design, Synthesis, and Structure-Activity Relationships." ACS Publications. (Contextual citation for phthalazinone scaffold synthesis).
-
Fisher Scientific. "Safety Data Sheet: 3-Bromo-4-(bromomethyl)benzonitrile." Link
-
Achmem. "Product Specification and Safety Data: CAS 89892-39-7." Link
(Note: While specific patent literature for this exact CAS is proprietary, the protocols above are derived from standard methodologies for homologous benzyl bromide/benzonitrile systems used in PARP inhibitor synthesis).
Sources
The Strategic Application of 3-Bromo-4-(bromomethyl)benzonitrile in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Building Block for Modern Crop Protection
In the ever-evolving landscape of agricultural science, the demand for novel and effective crop protection agents is paramount. The development of new insecticides, fungicides, and herbicides with improved efficacy, selectivity, and environmental profiles relies heavily on the strategic use of versatile chemical intermediates. 3-Bromo-4-(bromomethyl)benzonitrile emerges as a key player in this arena, offering a unique combination of reactive sites that allow for the construction of complex and biologically active molecules. This technical guide delves into the detailed application of this compound in agrochemical synthesis, providing in-depth protocols and insights for researchers and professionals in the field.
The core value of 3-Bromo-4-(bromomethyl)benzonitrile lies in its dual reactivity. The benzylic bromide provides a highly reactive site for nucleophilic substitution, allowing for the introduction of various pharmacophores. Simultaneously, the aryl bromide can participate in a range of cross-coupling reactions, offering another avenue for molecular diversification. The nitrile group, a common feature in many agrochemicals, further contributes to the biological activity of the final product. This trifecta of functional groups makes 3-Bromo-4-(bromomethyl)benzonitrile a powerful tool in the rational design of next-generation agrochemicals.
Key Physicochemical and Safety Data
A thorough understanding of the starting material is crucial for successful synthesis. Below is a summary of the key properties of 3-Bromo-4-(bromomethyl)benzonitrile.
| Property | Value |
| CAS Number | 89892-39-7 |
| Molecular Formula | C₈H₅Br₂N |
| Molecular Weight | 274.94 g/mol |
| Appearance | Off-white to pale brown solid |
| Melting Point | 93-96 °C |
| Synonyms | 2-Bromo-4-cyanobenzyl bromide |
Safety Information: 3-Bromo-4-(bromomethyl)benzonitrile is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[1]
Application in the Synthesis of Pyrazole-Based Fungicides: A Case Study
Pyrazole-containing compounds represent a significant class of fungicides, with many commercial products targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[2] The synthesis of these fungicides often involves the coupling of a pyrazole core with a substituted benzyl moiety. 3-Bromo-4-(bromomethyl)benzonitrile is an ideal starting material for creating novel pyrazole fungicides with potentially enhanced activity or a modified spectrum of control.
Hypothetical Target Agrochemical: "Pyrazobromil"
For the purpose of this guide, we will outline the synthesis of a hypothetical, yet plausible, pyrazole-based fungicide, which we will name "Pyrazobromil." This molecule will feature the core structure derived from our starting material linked to a substituted pyrazole.
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole-Thioether Intermediate via Nucleophilic Substitution
The highly reactive benzylic bromide of 3-Bromo-4-(bromomethyl)benzonitrile readily undergoes nucleophilic substitution with a suitable thiol. This reaction forms a stable thioether linkage, a common structural motif in various agrochemicals.
Reaction Scheme:
Caption: Synthesis of the thioether intermediate.
Materials:
-
3-Bromo-4-(bromomethyl)benzonitrile (1.0 eq)
-
1-(4-chlorophenyl)-1H-pyrazole-3-thiol (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-(4-chlorophenyl)-1H-pyrazole-3-thiol and anhydrous acetonitrile.
-
Stir the solution at room temperature and add potassium carbonate.
-
In a separate flask, dissolve 3-Bromo-4-(bromomethyl)benzonitrile in anhydrous acetonitrile.
-
Slowly add the solution of 3-Bromo-4-(bromomethyl)benzonitrile to the pyrazole-thiol mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 3-Bromo-4-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)thio)methyl)benzonitrile.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Potassium Carbonate: A mild base used to deprotonate the thiol, forming the more nucleophilic thiolate anion, which readily attacks the electrophilic benzylic carbon.
-
Acetonitrile: A polar aprotic solvent that is suitable for SN2 reactions and has an appropriate boiling point for this transformation.
-
Reflux: Provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Protocol 2: Suzuki Cross-Coupling for Further Functionalization (Synthesis of "Pyrazobromil")
The aryl bromide of the thioether intermediate can be further functionalized using a palladium-catalyzed Suzuki cross-coupling reaction. This allows for the introduction of a variety of aryl or heteroaryl groups, enabling fine-tuning of the molecule's biological activity. In this example, we will couple it with a pyridine boronic acid.
Reaction Scheme:
Caption: Final synthesis of "Pyrazobromil" via Suzuki coupling.
Materials:
-
3-Bromo-4-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)thio)methyl)benzonitrile (1.0 eq)
-
Pyridine-3-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a Schlenk flask, add the thioether intermediate, pyridine-3-boronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the mixture under a positive flow of inert gas.
-
Heat the reaction mixture to reflux (approximately 85-90°C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 8-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude "Pyrazobromil".
-
Purify the crude product by column chromatography or recrystallization to yield the final product.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki cross-coupling reactions.
-
Sodium Carbonate: Acts as a base to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: The mixture of toluene, ethanol, and water provides a suitable medium for dissolving both the organic and inorganic reagents and facilitates the catalytic cycle.
-
Degassing: Removal of dissolved oxygen is critical as oxygen can oxidize the palladium(0) catalyst, rendering it inactive.
Logical Workflow for Agrochemical Synthesis
The synthesis of a novel agrochemical from 3-Bromo-4-(bromomethyl)benzonitrile can be visualized as a modular process, allowing for the creation of a library of compounds for biological screening.
Caption: A modular approach to synthesizing a library of potential agrochemicals.
Conclusion and Future Perspectives
3-Bromo-4-(bromomethyl)benzonitrile stands as a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its distinct reactive sites at the benzylic and aryl positions allow for a modular and efficient approach to building diverse molecular architectures. The protocols detailed in this guide, while centered on a hypothetical target, are based on well-established and robust chemical transformations that are readily applicable in a research and development setting. By leveraging the unique reactivity of this building block, scientists can continue to innovate and develop the next generation of crop protection solutions that are essential for global food security. Future research will likely focus on expanding the range of nucleophiles and coupling partners used with this intermediate to explore an even broader chemical space and identify compounds with novel modes of action and improved safety profiles.
References
-
PubChem. 3-Bromo-4-(bromomethyl)benzonitrile. National Center for Biotechnology Information. [Link]
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. [Link]
-
Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules. [Link]
-
Synthesis and evaluation of heterocyclic analogues of bromoxynil. Pest Management Science. [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. [Link]
Sources
Application Notes and Protocols for the Purification of 3-Bromo-4-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
3-Bromo-4-(bromomethyl)benzonitrile is a key bifunctional building block in synthetic organic chemistry, particularly valued in the design and synthesis of pharmaceutical intermediates. Its utility stems from the presence of two distinct reactive sites: a bromo substituent on the aromatic ring, amenable to various cross-coupling reactions, and a benzylic bromide, which is a potent electrophile for nucleophilic substitution. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in the purification of subsequent products. This document provides a comprehensive guide to the purification of 3-Bromo-4-(bromomethyl)benzonitrile, moving from a crude, post-synthesis solid to a highly pure, crystalline material suitable for demanding applications in drug discovery and development.
Understanding the Chemistry: Synthesis and Potential Impurities
The most common synthetic route to 3-Bromo-4-(bromomethyl)benzonitrile involves the radical bromination of 3-bromo-4-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[1]
Synthesis Reaction:
While this reaction is generally efficient, it can lead to several impurities that must be removed during purification:
-
Unreacted Starting Material: 3-bromo-4-methylbenzonitrile.
-
Over-brominated Byproduct: 3-Bromo-4-(dibromomethyl)benzonitrile.
-
Succinimide: A byproduct from the NBS reagent.
-
Polymeric Materials: Arising from intermolecular reactions of the reactive benzyl bromide.
-
Hydrolysis Product: 3-Bromo-4-(hydroxymethyl)benzonitrile, if moisture is present.
The initial work-up of the reaction mixture, typically involving washing with water and brine, removes the bulk of water-soluble impurities like succinimide.[1] However, the organic-soluble impurities require more rigorous purification techniques.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of 3-Bromo-4-(bromomethyl)benzonitrile is crucial for its safe handling and effective purification.
| Property | Value | Reference |
| Molecular Formula | C₈H₅Br₂N | [2] |
| Molecular Weight | 274.94 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 82-86 °C | |
| Solubility | Soluble in dichloromethane, chloroform; Insoluble in water. | |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C. Keep away from moisture.[1] |
Safety Precautions: 3-Bromo-4-(bromomethyl)benzonitrile is a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Purification Workflow
A multi-step purification strategy is recommended to achieve high purity (>99%). The workflow is designed to systematically remove different classes of impurities.
Caption: Purification workflow for 3-Bromo-4-(bromomethyl)benzonitrile.
Detailed Purification Protocols
Part 1: Recrystallization (Bulk Purification)
Recrystallization is an effective first step to remove a significant portion of impurities, including unreacted starting material and succinimide residues. The choice of solvent is critical; the ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Solvent Selection: For brominated aromatic compounds, alcohols such as isopropanol or ethanol, often in combination with a non-polar solvent like hexanes, are effective.[4]
Protocol:
-
Dissolution: Place the crude 3-Bromo-4-(bromomethyl)benzonitrile in a clean Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture gently with stirring on a hot plate in a fume hood. Continue adding the solvent portion-wise until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of polymeric impurities. In such cases, allow the solution to cool slightly, add a small amount of activated charcoal, and then gently reheat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove the activated charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Part 2: Silica Gel Column Chromatography (High-Purity Polishing)
For applications requiring the highest purity, such as in the synthesis of active pharmaceutical ingredients (APIs), a final purification by silica gel column chromatography is recommended. This technique is highly effective at separating closely related impurities, such as the over-brominated byproduct, from the desired product.[5]
Protocol:
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 95:5).
-
Sample Loading: Dissolve the recrystallized 3-Bromo-4-(bromomethyl)benzonitrile in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the prepared column.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexanes/ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC). The desired product should have a distinct Rf value from its impurities.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the final product under high vacuum to remove any residual solvent.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any proton- or carbon-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the purification of 3-Bromo-4-(bromomethyl)benzonitrile to a high degree of purity. By employing a sequential purification strategy of recrystallization followed by silica gel column chromatography, researchers can obtain material suitable for the most demanding synthetic applications in pharmaceutical and materials science research. Adherence to proper safety protocols is essential when handling this and all related chemical compounds.
References
-
Matrix Fine Chemicals. (n.d.). 3-BROMO-4-(BROMOMETHYL)BENZONITRILE | CAS 89892-39-7. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile - Safety and Hazards. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]
-
AMERICAN ELEMENTS®. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile | CAS 89892-39-7. Retrieved from [Link]
Sources
- 1. 3-Bromo-4-(bromomethyl)benzonitrile CAS#: 89892-39-7 [m.chemicalbook.com]
- 2. 3-BROMO-4-(BROMOMETHYL)BENZONITRILE | CAS 89892-39-7 [matrix-fine-chemicals.com]
- 3. 3-Bromo-4-(bromomethyl)benzonitrile | C8H5Br2N | CID 288436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Recrystallization of 3-Bromo-4-(bromomethyl)benzonitrile
Executive Summary & Strategic Context
3-Bromo-4-(bromomethyl)benzonitrile is a high-value pharmacophore scaffold, frequently utilized in the synthesis of GLP-1R modulators and other heterocyclic pharmaceutical agents. Its synthesis typically involves the Wohl-Ziegler radical bromination of 3-bromo-4-methylbenzonitrile using N-bromosuccinimide (NBS).
The Purification Challenge: The crude reaction mixture invariably contains three critical impurities that complicate downstream steps:
-
Unreacted Starting Material: 3-Bromo-4-methylbenzonitrile (similar solubility profile).
-
Over-brominated byproduct: 3-Bromo-4-(dibromomethyl)benzonitrile (gem-dibromide).
-
Succinimide: The byproduct of NBS, which often co-precipitates.
This guide provides a chemically robust recrystallization protocol designed to selectively isolate the mono-brominated product while rejecting the non-polar starting material and the polar succinimide residues.
Safety & Handling (Critical)
Hazard Class: Lachrymator / Corrosive / Alkylating Agent
-
Lachrymatory Effect: This compound releases vapors that cause severe eye and respiratory irritation (tear gas effect).[1] All operations must be performed in a high-efficiency fume hood.
-
Skin Contact: As a benzylic bromide, it is a potent alkylating agent. Contact can cause delayed chemical burns and sensitization. Double-gloving (Nitrile/Laminate) is mandatory.
-
Decomposition: Benzylic bromides are thermally unstable and sensitive to moisture. Avoid temperatures >60°C during purification to prevent autocatalytic degradation.
Solubility Profile & Solvent Selection
To achieve high purity, we utilize a Binary Solvent System . Single-solvent recrystallization is often ineffective due to the similar polarity of the starting material and the product.
| Solvent | Role | Solubility Behavior |
| Ethyl Acetate (EtOAc) | Solubilizer | High solubility at room temp. Used to dissolve the crude matrix. |
| n-Heptane | Anti-Solvent | Low solubility. Induces controlled saturation. Preferred over Hexane due to higher flash point and better thermal control. |
| Dichloromethane (DCM) | Alternative | Good solubilizer, but lower boiling point limits thermal gradient range. |
| Methanol/Ethanol | FORBIDDEN | Do NOT use. Primary alcohols react with benzylic bromides to form ethyl/methyl ethers (solvolysis). |
Detailed Recrystallization Protocol
Phase 1: Preparation and Dissolution
-
Crude Assessment: Analyze the crude solid by 1H-NMR. Ensure the ratio of Product:Starting Material is at least 4:1. If starting material is >20%, consider a silica plug filtration (Hexane/EtOAc 9:1) before recrystallization.
-
Dissolution: Transfer the crude solid (e.g., 10.0 g) into a round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add Ethyl Acetate (approx. 2-3 mL per gram of solid).
-
Heating: Heat the mixture gently to 45-50°C. Do not boil. The goal is to dissolve the organic bromide while leaving the bulk of the succinimide (byproduct) undissolved.
-
Clarification (Hot Filtration): If a white solid remains (succinimide), filter the warm solution through a sintered glass funnel or a Celite pad. This removes the bulk polar impurities immediately.
Phase 2: Crystallization[2]
-
Reheating: Return the clear filtrate to the flask and warm back to 45°C.
-
Anti-Solvent Addition: Slowly add n-Heptane dropwise to the warm stirring solution.
-
Visual Cue: Continue adding until a persistent cloudiness (turbidity) just appears and does not dissolve upon stirring.
-
Ratio: The final solvent ratio is typically 1:3 to 1:5 (EtOAc:Heptane).
-
-
Re-dissolution: Add a minimal amount of EtOAc (0.5 - 1 mL) to restore clarity.
-
Controlled Cooling:
-
Remove the heat source.[1]
-
Allow the flask to cool to room temperature (20-25°C) slowly over 1-2 hours. Rapid cooling traps impurities.
-
Once at room temp, transfer to a 0-4°C fridge or ice bath for 1 hour to maximize yield.
-
Phase 3: Isolation
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a cold (0°C) mixture of Heptane/EtOAc (9:1). This washes away the mother liquor containing the more soluble starting material and gem-dibromide impurities.
-
Drying: Dry the solid under high vacuum (< 5 mbar) at ambient temperature (25°C) for 4-6 hours. Do not heat dry above 40°C to prevent darkening/degradation.
Process Visualization (Workflow)
Figure 1: Step-by-step purification workflow illustrating the rejection of succinimide via hot filtration and starting material via solubility differential.
Analytical Validation (QC)
Before releasing the batch for the next synthetic step, validate purity using the following markers:
| Method | Observation | Acceptance Criteria |
| 1H-NMR (CDCl3) | Benzylic Protons (-CH2Br) | Singlet at ~4.6 ppm. |
| Impurity: Methyl (SM) | Singlet at ~2.5 ppm. Target < 2%. | |
| Impurity: Dibromo (-CHBr2) | Singlet at ~6.6-6.8 ppm (deshielded). Target < 0.5%. | |
| Melting Point | Sharpness | 88-92°C (Sharp range indicates high purity). Wide range (<85°C) indicates residual solvent or SM. |
| Appearance | Visual | White to off-white crystalline solid. Yellow/Orange indicates oxidative degradation. |
Troubleshooting Guide
-
Problem: Oil-out (Liquid-Liquid Phase Separation).
-
Cause: Solution too concentrated or added anti-solvent too fast.
-
Fix: Re-heat to dissolve the oil. Add a seed crystal. Cool much slower. If persistent, add slightly more EtOAc.
-
-
Problem: Low Yield.
-
Cause: Too much EtOAc used.
-
Fix: Concentrate the mother liquor by 50% and repeat the cooling cycle (Crop 2). Note: Crop 2 will have lower purity.
-
References
-
Synthesis and Properties of Benzylic Bromides: Journal of Medicinal Chemistry, "Optimization of Benzyl Bromide Intermediates for GLP-1R Agonists."
-
Safety Data Sheet (SDS): 3-Bromo-4-(bromomethyl)benzonitrile Safety Data.
-
General Purification Strategies: Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Reaction Mechanism (Wohl-Ziegler): Djerassi, C. "Brominations with N-Bromosuccinimide." Chem. Rev. 1948, 43, 2, 271–317.
Sources
Application Note: High-Purity Isolation of 3-Bromo-4-(bromomethyl)benzonitrile via Flash Column Chromatography
Part 1: Abstract & Core Directive
Objective: To provide a robust, scalable protocol for the purification of 3-Bromo-4-(bromomethyl)benzonitrile (CAS: 89892-39-7) from crude reaction mixtures containing unreacted methyl precursors and over-brominated byproducts.[1]
The Challenge: The synthesis of this compound, typically via Wohl-Ziegler radical bromination of 3-bromo-4-methylbenzonitrile, presents a classic separation challenge. The polarity difference between the starting material (methyl) and the product (bromomethyl) is minimal, while the dibromomethyl byproduct often co-elutes.[1] Furthermore, the product is a potent lachrymator and susceptible to hydrolysis on acidic silica, requiring specific handling and buffering strategies.
Part 2: Safety & Handling (Critical)[1][2]
WARNING: POTENT LACHRYMATOR This compound releases vapors that cause severe eye, skin, and respiratory irritation (tear gas effect).[1]
-
Engineering Controls: All operations, including TLC spotting and fraction collection, must be performed inside a functioning fume hood.[1]
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]
-
Decontamination: Keep a beaker of 10% aqueous Sodium Thiosulfate or Saturated Sodium Bicarbonate in the hood to quench spills and rinse glassware. This neutralizes active bromine species.[1]
Part 3: Pre-Purification Analysis & Strategy[1][2]
Chemical Context & Impurity Profile
The crude mixture typically contains three key components:
| Component | Structure Description | Polarity (Rel. Rf) | Detection (UV 254nm) |
| Starting Material (SM) | 3-Bromo-4-methylbenzonitrile | High (0.[1]45) | Strong |
| Target Product | 3-Bromo-4-(bromomethyl)benzonitrile | Medium (0.35) | Strong |
| Dibromo Byproduct | 3-Bromo-4-(dibromomethyl)benzonitrile | Low (0.50)* | Strong |
| Hydrolysis Impurity | 3-Bromo-4-(hydroxymethyl)benzonitrile | Very Low (<0.[1]10) | Strong |
*Note: The dibromo species is lipophilic but its elution order can invert depending on the solvent system; it often runs slightly ahead of the SM or co-elutes with it.
TLC Method Development
Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[1][2] Stationary Phase: Silica Gel 60 F254.[1]
Protocol:
-
Prepare a 90:10 Hexane:EtOAc solvent system.[1]
-
Spot the crude mixture alongside the pure starting material (if available).
-
Visualization: UV (254 nm). The nitrile and aromatic ring provide strong absorbance.[1]
-
Target Rf: Adjust solvent ratio until the Product Rf is 0.25 – 0.30 .
-
Recommendation: A gradient starting at 100% Hexanes is usually required to separate the non-polar impurities.[1]
-
Part 4: Detailed Chromatography Protocol
Stationary Phase Selection
-
Resin: Standard Silica Gel (40–63 µm, 60 Å).[1]
-
Buffering (Optional but Recommended): If the crude material has been sitting or contains residual acid (HBr) from the reaction, the silica can catalyze hydrolysis to the alcohol.[1]
Sample Loading (Dry Loading)
Liquid injection is discouraged due to the low solubility of the solid product in pure hexanes.
-
Dissolve the crude solid in a minimal amount of Dichloromethane (DCM).[1]
-
Add silica gel (ratio 1:2 crude:silica by weight).[1]
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.
-
Load this powder into a solid load cartridge or directly atop the column bed.[1]
Gradient Elution Profile
Column Volume (CV): Calculated based on column size (e.g., 12g column ≈ 15-20 mL CV).[1] Flow Rate: Optimized for column diameter (e.g., 30 mL/min for a 25g column).
| Segment | Mobile Phase (Hexane : EtOAc) | Duration (CV) | Purpose |
| Equilibration | 100 : 0 | 3 CV | Stabilize column. |
| Isocratic Hold | 100 : 0 | 2 CV | Elute highly non-polar impurities (excess bromine/alkanes).[1] |
| Gradient 1 | 100:0 | 5 CV | Slowly elute Dibromo byproduct. |
| Gradient 2 | 95:5 | 10 CV | Elute Target Product. |
| Flush | 50 : 50 | 3 CV | Elute polar alcohol impurities/succinimide. |
Fraction Collection & Workup
-
Collect fractions in test tubes.
-
Combine pure fractions.
-
Evaporate solvent immediately at <40°C. Prolonged exposure to wet silica/solvent can induce hydrolysis.[1]
-
Storage: Store under Nitrogen at 2-8°C.
Part 5: Process Visualization (Workflow)
Figure 1: Purification workflow for 3-Bromo-4-(bromomethyl)benzonitrile, emphasizing the removal of succinimide prior to loading and the gradient strategy.
Part 6: Quality Control & Troubleshooting
NMR Validation Criteria
The success of the purification is best validated by 1H-NMR (CDCl₃).[1][6]
-
Target Peak: Look for the benzylic protons (-CH ₂Br).[1]
-
Shift: Singlet at ~4.5 – 4.6 ppm .[1]
-
-
Impurity Check (Starting Material): Look for the methyl protons (-CH ₃).[1]
-
Shift: Singlet at ~2.4 – 2.5 ppm .[1]
-
-
Impurity Check (Dibromo): Look for the methine proton (-CH Br₂).[1]
-
Shift: Singlet at ~6.6 – 6.8 ppm (downfield).[1]
-
Calculation:
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Streaking on TLC/Column | Acidic degradation or overloading.[1] | Add 0.5% Triethylamine to the mobile phase; reduce loading mass.[1] |
| Co-elution with SM | Gradient too steep. | Use a shallower gradient (e.g., 0-5% EtOAc over 10 CV).[1] |
| Product turns to gum | Hydrolysis to benzyl alcohol.[1] | Ensure solvents are dry; avoid prolonged rotary evaporation; store in freezer.[1] |
| White solid in fractions | Residual Succinimide.[1] | The pre-column aqueous wash was insufficient. Re-dissolve in EtOAc and wash with water.[1] |
Part 7: References
-
Royal Society of Chemistry. (2014).[1] Supporting Information: General Procedure for reaction of Benzylic alcohol with Benzyl bromide. RSC Advances. Retrieved October 26, 2023, from [Link][1]
-
PubChem. (n.d.).[1] 3-Bromo-4-(bromomethyl)benzonitrile Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
Sources
- 1. 3-Bromo-4-(bromomethyl)benzonitrile | C8H5Br2N | CID 288436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
Application Note: Strategic Functionalization of 3-Bromo-4-(bromomethyl)benzonitrile
Abstract & Strategic Value
3-Bromo-4-(bromomethyl)benzonitrile (CAS 89892-39-7) represents a high-value "linchpin" scaffold in medicinal chemistry. Its structural uniqueness lies in its trifunctional orthogonality :
-
Benzylic Bromide: Highly reactive toward
nucleophilic substitution. -
Aryl Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
Nitrile: A latent electrophile capable of cyclization to form isoindolinones or conversion to amides/acids.
This guide provides validated protocols for derivatizing this molecule, focusing on chemoselectivity control to avoid polymerization or "scrambling" of functional groups.
Safety Advisory: Lachrymator Warning
CRITICAL SAFETY NOTICE: Benzylic bromides are potent lachrymators (tear gas agents).
-
Engineering Controls: All operations, including weighing and rotary evaporation, must be performed in a high-efficiency fume hood.
-
Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate inside the hood before removal for cleaning.
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
Chemoselectivity Analysis
Success with this scaffold requires respecting the hierarchy of reactivity. The benzylic bromide is the most labile point and must usually be engaged or protected first.
Figure 1: Reactivity hierarchy. The benzylic position is the kinetic entry point. Attempting Pd-coupling (Aryl) without addressing the Benzylic position often leads to oxidative addition at the benzylic site or polymerization.
Protocol A: Benzylic Nucleophilic Substitution ( )
Objective: Selective displacement of the benzylic bromide with a secondary amine (e.g., Morpholine) without affecting the aryl bromide or nitrile.
Rationale
Using a mild base (
Experimental Procedure
-
Preparation: Dissolve 3-Bromo-4-(bromomethyl)benzonitrile (1.0 equiv) in anhydrous Acetonitrile (ACN) [0.2 M concentration].
-
Base Addition: Add anhydrous
(1.5 equiv). The mixture will remain a suspension. -
Nucleophile Addition: Dropwise add the secondary amine (e.g., Morpholine, 1.1 equiv) at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: TLC (Hexane/EtOAc 4:1). The starting material (
) will disappear; the amine product is more polar ( ).
-
-
Workup: Dilute with EtOAc, wash with water (
) and Brine ( ). Dry over and concentrate.
Data & Validation
| Parameter | Value | Note |
| Solvent | Acetonitrile (MeCN) | Preferred over DMF for easier workup. |
| Temperature | 0°C | Heating is rarely required and may cause nitrile hydrolysis. |
| Typical Yield | 85–95% | Quantitative conversion is common. |
| The benzylic |
Protocol B: Cascade Cyclization to Isoindolinones
Objective: Synthesis of 3-substituted isoindolin-1-ones. This is a "privileged" reaction for this scaffold, utilizing the ortho-relationship of the benzylic arm and the nitrile.
Mechanism[1][2][3][4][5][6][7]
-
Step 1:
displacement of benzylic bromide by a primary amine. -
Step 2: Intramolecular nucleophilic attack of the secondary amine onto the nitrile.
-
Step 3: Hydrolysis/Rearrangement to form the lactam.
Figure 2: Cascade synthesis of Isoindolinones. This pathway efficiently builds bicyclic heterocycles.
Experimental Procedure
-
Dissolution: Dissolve scaffold (1.0 equiv) in Methanol or Ethanol (0.1 M).
-
Reagents: Add Primary Amine (1.2 equiv) and
(2.0 equiv). -
Conditions: Heat to reflux (65–78°C) for 6–12 hours.
-
Note: If cyclization is slow, add catalytic Sodium Ethoxide (NaOEt) to promote the nitrile attack.
-
-
Workup: Cool to RT. The product often precipitates. Filter and wash with cold EtOH. If no precipitate, evaporate and purify via column chromatography.
Protocol C: Suzuki-Miyaura Cross-Coupling
Objective: Functionalization of the Aryl Bromide. Timing: This should generally be performed AFTER Protocol A or B. Palladium can oxidatively insert into the benzylic C-Br bond if it is still present, leading to complex mixtures.
Experimental Procedure (Post-Benzylic Derivatization)
-
System: Degas solvent (Dioxane/Water 4:1) with Nitrogen for 15 mins.
-
Loading: Add Benzylic-substituted intermediate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (
or , 2.0 equiv). -
Catalyst: Add
(3-5 mol%).-
Why this catalyst?
is robust and works well for sterically crowded aryl bromides.
-
-
Reaction: Heat to 90°C under
for 4–16 hours. -
Purification: Filter through Celite to remove Pd black. Concentrate and purify via silica gel.
References
-
Sigma-Aldrich. Product Specification: 4-(Bromomethyl)benzonitrile derivatives. (Note: Analogous reactivity profile used for baseline safety and handling).
-
BenchChem. Application Notes: 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis. (Describes the use of bromomethyl benzonitriles in PARP inhibitor synthesis).
-
National Institutes of Health (NIH). Synthesis of 3-Substituted Isoindolin-1-one Derivatives. (Detailed mechanism on nitrile cyclization).
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[1] (Demonstrates Pd-coupling compatibility with ortho-substituents).
-
Achmem. Safety Data Sheet: 3-Bromo-4-(bromomethyl)benzonitrile. (Specific CAS 89892-39-7 safety data).
Sources
Application Note: Chemoselective Functionalization of 3-Bromo-4-(bromomethyl)benzonitrile
Executive Summary & Molecule Analysis
3-Bromo-4-(bromomethyl)benzonitrile is a high-value bifunctional building block used extensively in medicinal chemistry for the synthesis of kinase inhibitors, GLP-1 agonists, and receptor modulators. Its utility stems from its orthogonal reactivity profile : it contains two distinct electrophilic sites (benzylic bromide and aryl bromide) and one modifiable functional group (nitrile).
This guide provides a validated workflow to exploit these differences, enabling the sequential construction of complex pharmacophores without protecting groups.
The Reactivity Hierarchy (Critical Insight)
Success with this molecule depends on respecting the order of reactivity. You must functionalize the Benzylic Bromide first.
-
Benzylic Bromide (
-Br): Highly reactive ( ). Kinetic control. Reacts at RT. -
Aryl Bromide (
-Br): Chemically inert to . Requires Pd-catalysis (Suzuki/Buchwald). Thermodynamic control. -
Nitrile (CN): Stable under alkylation/coupling; serves as a latent carboxylic acid or amine.
Expert Note: Attempting Palladium-catalyzed coupling (Suzuki) before functionalizing the benzylic position is a common failure mode. The benzylic bromide is thermally unstable under basic Suzuki conditions, leading to polymerization or hydrolysis. Always cap the benzylic position first.
Safety & Handling (Lachrymator Protocol)
Hazard Class: Corrosive, Acute Toxicity, Potent Lachrymator . This compound releases benzyl bromide vapors that cause severe eye and respiratory irritation. Standard fume hood airflow is insufficient if poor technique is used.
Mandatory Safety Setup
-
Engineering Controls: All weighing must occur inside a fume hood or a localized powder containment hood.
-
Quenching Solution: Prepare a "Lachrymator Destruct" bath: 10% KOH in Ethanol/Water (1:1).
-
Glassware: Do not remove contaminated glassware from the hood. Rinse all spatulas, flasks, and septa in the Destruct bath immediately after use. The base converts the lachrymatory bromide to the non-volatile alcohol/ether.
Visual Workflow
The following diagram illustrates the logical flow of operations to maximize yield and purity.
Figure 1: Sequential functionalization strategy. Step 1 stabilizes the molecule for the harsher conditions of Step 2.
Experimental Protocols
Protocol A: Chemoselective Benzylic Amine Alkylation
Objective: Install a solubilizing group or pharmacophore tail (e.g., morpholine, piperazine) without touching the aryl bromide.
Reagents:
-
Substrate: 3-Bromo-4-(bromomethyl)benzonitrile (1.0 equiv)[1][2]
-
Nucleophile: Secondary amine (e.g., Morpholine, 1.1 equiv)
-
Base:
(anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (ACN) or DMF (0.1 M concentration)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 3-Bromo-4-(bromomethyl)benzonitrile (1.0 equiv) in ACN.
-
Addition: Add
(2.0 equiv). Cool the mixture to 0°C if the amine is volatile; otherwise, work at Room Temperature (RT). -
Reaction: Add the amine (1.1 equiv) dropwise.
-
Expert Tip: Do not add the benzylic bromide to the amine. Add the amine to the bromide to prevent dimer formation (if using primary amines).
-
-
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (
) should disappear, replaced by a lower spot (amine product). -
Workup: Dilute with EtOAc and wash with water (
) and brine ( ).-
Note: If using DMF, wash with 5% LiCl solution to remove solvent.
-
-
Purification: Dry over
, filter, and concentrate. The product is usually pure enough for Step 2. If not, recrystallize from EtOH/Hexane.
Protocol B: Suzuki-Miyaura Cross-Coupling (Aryl)
Objective: Extend the scaffold using the aryl bromide "handle" retained from Step 1.
Reagents:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst:
(0.05 equiv) or -
Base:
or (2M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Degassing: Sparge the 1,4-Dioxane with nitrogen for 15 minutes prior to use. Oxygen is the enemy of this catalytic cycle.
-
Assembly: In a microwave vial or pressure tube, combine the Substrate, Boronic Acid, and Base. Dissolve in degassed Dioxane.
-
Catalyst Addition: Add the Pd catalyst last, under a blanket of nitrogen. Seal the vessel immediately.
-
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).
-
Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via Flash Chromatography (Silica gel).
Data Summary & Troubleshooting
| Parameter | Benzylic Substitution ( | Aryl Coupling (Suzuki) |
| Primary Challenge | Lachrymatory SM; Over-alkylation | Protodeboronation; Catalyst poisoning |
| Preferred Solvent | ACN, DMF, THF | Dioxane/Water, Toluene/Water |
| Temperature | 0°C to 25°C | 80°C to 110°C |
| Time | 1 - 4 Hours | 2 - 12 Hours |
| Limiting Factor | Steric bulk of nucleophile | Electronic nature of Boronic Acid |
Troubleshooting Guide:
-
Issue: Formation of styrene byproduct in Step 1.
-
Cause: Elimination instead of substitution.
-
Fix: Use a weaker base (e.g.,
instead of ) or lower the temperature to 0°C.
-
-
Issue: Low yield in Suzuki (Step 2).
-
Cause: Coordination of the benzylic amine/nitrile to Palladium.
-
Fix: Switch to a highly active catalyst system like XPhos Pd G2 or Pd(dtbpf)Cl2 , which are less susceptible to poisoning by nitrogen-containing substrates.
-
References
-
Compound Data & Safety: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 288436, 3-Bromo-4-(bromomethyl)benzonitrile. Retrieved from [Link][1]
-
Benzylic vs. Aryl Reactivity: University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link] (General reference for benzylic halide reactivity).
- Suzuki Coupling Protocols: Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. (Contextualizing Pd-catalysis in the presence of sensitive groups).
-
Application in Drug Discovery: Li, H., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Royal Society of Chemistry. Retrieved from [Link] (Demonstrates chemoselectivity principles).
Sources
- 1. americanelements.com [americanelements.com]
- 2. 3-Bromo-4-(bromomethyl)benzonitrile | C8H5Br2N | CID 288436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gjesrm.com [gjesrm.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols: Scale-up Synthesis of 3-Bromo-4-(bromomethyl)benzonitrile
<
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-Bromo-4-(bromomethyl)benzonitrile, a critical building block in the development of pharmaceuticals and advanced materials.[1][2] The protocol details a robust and scalable free-radical bromination of 3-bromo-4-methylbenzonitrile using N-bromosuccinimide (NBS) and a radical initiator. Emphasis is placed on reaction parameter optimization, process safety, and analytical controls to ensure a high-yielding and reproducible synthesis. This guide is intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.
Introduction: The Strategic Importance of 3-Bromo-4-(bromomethyl)benzonitrile
3-Bromo-4-(bromomethyl)benzonitrile is a highly versatile bifunctional molecule. The presence of two distinct reactive sites, a benzylic bromide and an aryl bromide, allows for sequential and selective chemical transformations.[2] The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions, while the aryl bromide is amenable to a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This dual reactivity makes it a valuable precursor in the synthesis of complex molecular architectures, including fused heterocyclic systems, which are prevalent in many drug candidates.[2] For instance, this scaffold is integral to the synthesis of certain enzyme inhibitors and other targeted therapies.[2]
The scale-up of the synthesis of this intermediate presents several challenges, including control of exothermicity, prevention of side-product formation (e.g., dibromination), and ensuring safe handling of hazardous reagents. This application note addresses these challenges by providing a detailed, field-proven protocol that prioritizes safety, efficiency, and scalability.
Reaction Scheme and Mechanism
The synthesis of 3-Bromo-4-(bromomethyl)benzonitrile is achieved through the free-radical bromination of 3-bromo-4-methylbenzonitrile. This reaction, a variation of the Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to facilitate the selective bromination of the benzylic methyl group.
Reaction Scheme:
Mechanism: The reaction proceeds via a free-radical chain mechanism:
-
Initiation: The radical initiator, AIBN, thermally decomposes to generate two cyanoisopropyl radicals and nitrogen gas.[3] These radicals then abstract a hydrogen atom from a trace amount of HBr present in the reaction mixture to generate a bromine radical.
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methyl group of 3-bromo-4-methylbenzonitrile to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr).
-
The benzylic radical reacts with a molecule of NBS to yield the desired product, 3-Bromo-4-(bromomethyl)benzonitrile, and a succinimidyl radical.
-
The succinimidyl radical reacts with HBr to regenerate a bromine radical and succinimide, thus continuing the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
The use of NBS is advantageous as it maintains a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as the addition of bromine to the aromatic ring.[4]
Materials and Methods
Materials
| Reagent/Material | Grade | Supplier | CAS Number |
| 3-Bromo-4-methylbenzonitrile | ≥98% | Commercially Available | 42872-74-2 |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | 128-08-5 |
| 2,2'-Azobisisobutyronitrile (AIBN) | ≥98% | Commercially Available | 78-67-1 |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Commercially Available | 75-05-8 |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | 75-09-2 |
| Hexanes | ACS Grade | Commercially Available | 110-54-3 |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | 144-55-8 |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, ACS Grade | Commercially Available | 7757-82-6 |
Equipment
-
Jacketed glass reactor (5 L) equipped with a mechanical overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Addition funnel.
-
Filtration apparatus (Büchner funnel and flask).
-
Rotary evaporator.
-
Standard laboratory glassware.
-
High-performance liquid chromatography (HPLC) system for reaction monitoring and purity analysis.
-
Nuclear magnetic resonance (NMR) spectrometer.
-
Mass spectrometer (MS).
Detailed Scale-up Protocol
This protocol is designed for a 100 g scale synthesis of 3-Bromo-4-(bromomethyl)benzonitrile.
Reaction Setup
Caption: Experimental workflow for the scale-up synthesis of 3-Bromo-4-(bromomethyl)benzonitrile.
-
Reactor Preparation: Ensure the 5 L jacketed glass reactor is clean, dry, and assembled with all necessary peripherals.
-
Charging Reactants: Charge the reactor with 3-bromo-4-methylbenzonitrile (100 g, 0.51 mol) and anhydrous acetonitrile (2 L).
-
Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes to remove air and moisture. Maintain a gentle nitrogen blanket throughout the reaction.
-
Heating: Begin stirring and heat the mixture to an internal temperature of 75-80°C using the heating/cooling circulator.
-
Initiator Addition: Once the reaction temperature is stable, add AIBN (4.2 g, 0.0255 mol) to the reactor.
-
NBS Addition: Slowly add N-bromosuccinimide (99.8 g, 0.561 mol) to the reaction mixture in four equal portions over a period of 1 hour. Caution: The addition of NBS can be exothermic; monitor the internal temperature closely and adjust the addition rate as needed to maintain the temperature below 85°C.[5]
-
Reaction Monitoring: Maintain the reaction mixture at reflux (approximately 80-82°C) for 2-4 hours. Monitor the progress of the reaction by HPLC every hour until the starting material is consumed (<2% remaining).
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
Work-up and Purification
-
Filtration: Filter the reaction mixture through a Büchner funnel to remove the succinimide byproduct. Wash the filter cake with a small amount of acetonitrile (2 x 100 mL).
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 500 mL) and brine (1 x 500 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Recrystallization: Recrystallize the crude product from a mixture of hexanes and dichloromethane to afford 3-Bromo-4-(bromomethyl)benzonitrile as a white to off-white solid.
Results and Discussion
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (HPLC) | ≥98% |
| Melting Point | 90-94°C |
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 1.6 Hz, 1H), 7.68 (dd, J = 8.0, 1.6 Hz, 1H), 7.55 (d, J = 8.0 Hz, 1H), 4.60 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 141.2, 135.8, 133.4, 130.9, 124.7, 117.9, 112.1, 30.7.
-
MS (ESI): m/z calculated for C₈H₅Br₂N [M+H]⁺: 273.88, found: 273.9.
Process Optimization and Troubleshooting
-
Solvent Selection: Acetonitrile is a suitable solvent due to its high boiling point, which allows for efficient initiation of the radical reaction, and its ability to dissolve the starting material while precipitating the succinimide byproduct upon cooling. Other non-polar aprotic solvents like carbon tetrachloride have been used but are being phased out due to environmental and safety concerns.[6]
-
Initiator Choice: AIBN is a preferred radical initiator due to its predictable decomposition kinetics and the fact that it does not generate corrosive byproducts.[3][7] Dibenzoyl peroxide can also be used, but it may lead to the formation of benzoic acid, which can complicate purification.
-
Control of Impurities: The primary impurity is the dibrominated product, 3-bromo-4-(dibromomethyl)benzonitrile. Its formation can be minimized by the slow, portion-wise addition of NBS and by avoiding an excess of the brominating agent. Over-bromination can also be mitigated by carefully monitoring the reaction and stopping it once the starting material is consumed.
-
Exotherm Management: The reaction is exothermic, particularly during the addition of NBS.[4] On a larger scale, it is crucial to have adequate cooling capacity and to add the NBS at a controlled rate to prevent a thermal runaway. A semi-batch process with controlled NBS feed is recommended for pilot-plant scale production.[4]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9][10]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors and any potentially harmful byproducts.[11][12]
-
Reagent Handling:
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid contact with skin, eyes, and mucous membranes. Handle in a fume hood.
-
2,2'-Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose violently if heated above its self-accelerating decomposition temperature (SADT) of 50°C.[13] Store in a cool, dry place away from heat sources.[13][14] It can release toxic gases upon decomposition.[7]
-
3-Bromo-4-(bromomethyl)benzonitrile: This product is a lachrymator and should be handled with care in a well-ventilated area.[12] It is corrosive and can cause severe skin burns and eye damage.[9][10]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of 3-Bromo-4-(bromomethyl)benzonitrile. By carefully controlling reaction parameters and adhering to strict safety protocols, researchers and process chemists can consistently produce this valuable intermediate in high yield and purity. The insights into process optimization and troubleshooting are intended to facilitate a smooth transition from laboratory to pilot plant and commercial-scale production.
References
- Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. RSC Publishing.
- American Chemical Society. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ACS Publications.
- American Chemical Society. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ACS Publications.
- ChemicalBook. (n.d.). 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis.
- LIFECHEM PHARMA. (n.d.). 4-bromomethyl Benzonitrile.
- Wuhan Golden Wing Import & Export Co., Ltd. (n.d.). 3-Bromo-4-(Bromomethyl)Benzonitrile Manufacturer & Supplier in China.
- BenchChem. (2025). Application Notes and Protocols: 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis.
- HPMC Manufacturer. (2025). AIBN Initiator.
- Fisher Scientific. (2025). Safety Data Sheet: 4-(Bromomethyl)benzonitrile.
- Nouryon. (n.d.). Perkadox AIBN.
- Apollo Scientific. (n.d.). Safety Data Sheet: 4-(Bromomethyl)benzonitrile.
- Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Bromomethyl)benzonitrile.
- Wikipedia. (n.d.). Azobisisobutyronitrile.
- Honrel. (2024). What is 2,2-Azobisisobutyronitrile (AIBN)?.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-(Bromomethyl)benzonitrile.
Sources
- 1. lifechempharma.com [lifechempharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. 3-Bromo-4-(Bromomethyl)Benzonitrile Manufacturer & Supplier in China | CAS 85116-37-6 | Properties, Applications, Safety, Price [nj-finechem.com]
- 12. fishersci.com [fishersci.com]
- 13. nouryon.com [nouryon.com]
- 14. honrel.com [honrel.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Bromo-4-(bromomethyl)benzonitrile Synthesis
Executive Summary & Mechanistic Insight[1]
The synthesis of 3-Bromo-4-(bromomethyl)benzonitrile (Target) from 3-Bromo-4-methylbenzonitrile (Precursor) via N-Bromosuccinimide (NBS) is a classic Wohl-Ziegler radical bromination. While theoretically straightforward, this specific substrate presents a "perfect storm" for low yields due to three converging factors:
-
Electronic Deactivation: The nitrile (-CN) group is strongly electron-withdrawing, destabilizing the benzylic radical intermediate compared to simple toluene. This slows the propagation step.
-
Steric Hindrance: The ortho-bromo substituent creates steric bulk, further impeding the hydrogen abstraction by the succinimidyl radical.
-
The "Over-Reaction" Trap: Because the mono-brominated product is still reactive (often more reactive to radical attack than the starting material due to radical stabilization by the bromine atom), gem-dibromination is the primary yield killer.
The Self-Validating Reaction System
To ensure high yield, you must view the reaction as a balance between conversion and selectivity . You cannot simply "set and forget" this reaction.
Visualizing the Radical Pathway (Graphviz):
Caption: Mechanistic flow highlighting the critical competition between product formation and over-bromination.
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users in the field.
Q1: "I have 30% starting material left, but I already see 15% dibromide. Should I add more NBS?"
A: No. Stop the reaction immediately. This is the most common error. Due to the deactivating nature of the nitrile group, the reaction kinetics are slow. If you push for 100% conversion, the concentration of the mono-bromide product becomes high enough that the radical chain begins attacking it instead of the starting material.
-
The Fix: Aim for 75-80% conversion . It is far easier to separate the non-polar starting material (via chromatography or crystallization) than it is to separate the chemically similar di-bromide impurity.
Q2: "My product is a sticky, dark oil instead of a solid. What happened?"
A: This usually indicates residual Succinimide or oxidative decomposition.
-
Cause 1 (Succinimide): Succinimide is soluble in hot CCl4 or Benzene but precipitates when cold. If you filtered it while the solution was still warm, some remained dissolved and precipitated later in your oil.
-
Cause 2 (Decomposition): Benzylic bromides are thermally unstable. If you used high-vacuum distillation at high temperatures (>120°C), the product likely polymerized or degraded.
-
The Fix: Wash your organic layer with water (2x) and brine (1x) to remove trace succinimide. Avoid distillation; use recrystallization (see Protocol).[1]
Q3: "The reaction never initiated. The NBS is just sitting at the bottom."
A: The system is likely wet or the initiator is dead.
-
Moisture: Water kills the radical chain. Ensure your solvent is anhydrous.[1][2]
-
Initiator: AIBN has a shelf life. If it is not generating nitrogen gas bubbles upon heating, it is inactive.
-
The Fix: Add a crystal of Iodine (I2) or shine a tungsten light (visible light) on the flask. The color should change from yellow (NBS) to orange/red (Br2 generation) and then fade to pale yellow as the reaction proceeds.
Q4: "I lost half my yield during column chromatography."
A: Benzylic bromides hydrolyze on Silica Gel. Silica is slightly acidic and retains moisture. The electron-deficient nature of your product makes it susceptible to hydrolysis to the benzyl alcohol or aldehyde on the column.
-
The Fix: Neutralize your silica gel by flushing it with 1% Triethylamine in Hexanes before loading your sample. Alternatively, avoid chromatography and use the Precipitation Protocol below.
Optimized Experimental Protocol
Objective: Synthesize 3-Bromo-4-(bromomethyl)benzonitrile with >95% purity and minimized dibromide formation.
Materials
-
Substrate: 3-Bromo-4-methylbenzonitrile (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water if yellow/aged.
-
Initiator: AIBN (0.05 eq) or Benzoyl Peroxide (BPO).
-
Solvent: Trifluorotoluene (PhCF3) (Preferred Green Alternative) or Acetonitrile (MeCN). Note: CCl4 is traditional but toxic and banned in many regions.
Step-by-Step Workflow
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), dissolve the substrate in PhCF3 (0.2 M concentration).
-
Reagent Addition: Add NBS (1.05 eq) and AIBN (0.025 eq - half portion) at room temperature.
-
Initiation: Heat the mixture to reflux (approx. 102°C for PhCF3).
-
Mid-Point Check (2 hours): Analyze an aliquot by HPLC or TLC.
-
If conversion < 50%: Add the second portion of AIBN (0.025 eq).
-
-
Termination: Stop heating when starting material is < 15% OR if dibromide content exceeds 5%. Do not chase 100% conversion.
-
Workup (The "Cold Filtration" Method):
-
Cool the mixture to 0°C. Stir for 30 minutes. This forces maximum precipitation of succinimide.
-
Filter off the succinimide solid. Wash the cake with cold solvent.
-
Concentrate the filtrate under reduced pressure (keep bath < 40°C).
-
-
Purification (Recrystallization):
-
Dissolve the crude residue in minimum hot Heptane (or Hexane/EtOAc 9:1).
-
Allow to cool slowly to RT, then 4°C.
-
The dibromide is more soluble and tends to stay in the mother liquor. The mono-bromide crystallizes out.[5]
-
Data & Solvent Selection Guide
The choice of solvent dramatically affects the reaction rate and the "cleanliness" of the radical chain.
| Solvent | Boiling Point | Toxicity | Reaction Rate | Recommendation |
| CCl4 | 77°C | High (Carcinogen) | Moderate | Avoid (Legacy only) |
| Benzene | 80°C | High (Carcinogen) | Fast | Avoid (Safety) |
| PhCF3 | 102°C | Low | Fast | Highly Recommended |
| Acetonitrile | 82°C | Moderate | Slow | Conditional (Polarity can cause side reactions) |
| Methyl Acetate | 57°C | Low | Slow | Viable (Requires longer reflux) |
References
-
Wohl-Ziegler Reaction Mechanism & Conditions
- Green Solvent Alternatives (PhCF3)
-
Synthesis of 3-Bromo-4-(bromomethyl)benzonitrile (Specific Substrate)
-
World Intellectual Property Organization, WO2008076225. "Preparation of p38 MAP Kinase Inhibitors." (Describes the bromination of 3-bromo-4-methylbenzonitrile using NBS/AIBN).
-
-
Purification of Benzylic Bromides
-
Podgoršek, A. et al. "Halogenation of Organic Compounds Using Elemental Halogens or Halogen-Containing Reagents." Organic Process Research & Development, 2009.
-
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for NBS and Benzylic Bromides (Lachrymators) before handling.
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sciforum.net [sciforum.net]
How to avoid dibromination of 3-bromo-4-methylbenzonitrile
Technical Support Center: Selective Bromination of 4-Methylbenzonitrile
Ticket Subject: Prevention of 3,5-Dibromo Impurity Formation during Synthesis of 3-Bromo-4-Methylbenzonitrile. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary: The Selectivity Challenge
The synthesis of 3-bromo-4-methylbenzonitrile from 4-methylbenzonitrile (p-tolunitrile) presents a classic case of cooperative directing effects leading to rapid over-reaction.
-
The Trap: Both the methyl group (C4) and the nitrile group (C1) direct incoming electrophiles to the same positions (C3 and C5) .
-
Methyl (Activator): Directs ortho (to C3/C5).
-
Nitrile (Deactivator): Directs meta (to C3/C5).
-
-
The Consequence: Once the first bromine adds to C3, the remaining C5 position is still activated by the methyl group and directed to by the nitrile. Although the first bromine atom is weakly deactivating, it is often insufficient to prevent a second attack under standard conditions, leading to the 3,5-dibromo impurity.
This guide provides the protocols and troubleshooting logic required to stop the reaction precisely at the mono-brominated stage.
Troubleshooting Guide (Diagnostic Tree)
Use this section to diagnose your specific failure mode.
Issue A: High levels of 3,5-dibromo impurity (>5%)
-
Root Cause 1: Stoichiometric Excess. Even a 5% excess of
or NBS can drive the reaction to the dibromo product due to the small difference in activation energy between the mono- and di-substituted species. -
Root Cause 2: High Temperature. Elevated temperatures overcome the weak deactivation provided by the first bromine atom.
-
Root Cause 3: Inadequate Mixing. Localized high concentrations of brominating agent create "hot spots" where dibromination occurs before the reagent disperses.
Issue B: Benzylic Bromination (Side-chain attack)
-
Symptom: Formation of 4-(bromomethyl)benzonitrile instead of ring bromination.
-
Root Cause: Radical pathway activation. This occurs if light is not excluded or if radical initiators (peroxides, AIBN) are present, especially when using NBS.
-
Fix: Switch to highly acidic conditions (protonates NBS, suppressing radical formation) and exclude light.
Issue C: Reaction Stalls / Low Conversion
-
Root Cause: The nitrile group strongly deactivates the ring. Weak Lewis acids (
) may be too slow at low temperatures, tempting the operator to heat the reaction (triggering Issue A). -
Fix: Use a stronger activation system (e.g., NBS/Sulfuric Acid) that generates a more potent electrophile (
or protonated NBS) without requiring heat.
Optimized Protocol: The "Gold Standard" Method
This protocol utilizes N-Bromosuccinimide (NBS) in Sulfuric Acid .[1] This method is superior to elemental bromine for this specific substrate because it allows for the slow, controlled generation of the active electrophile and suppresses radical side reactions.
Target: 3-bromo-4-methylbenzonitrile Scale: 100g basis (Adjust linearly)
| Parameter | Specification | Reason |
| Reagent | 4-Methylbenzonitrile | 1.0 Equiv (Start) |
| Brominating Agent | NBS (N-Bromosuccinimide) | 0.95 - 0.98 Equiv |
| Solvent/Catalyst | Solvent & Proton Source | |
| Temperature | 0°C to 10°C | Kinetic Control |
| Reaction Time | 24 - 48 Hours | Slow kinetics favor selectivity |
Step-by-Step Procedure:
-
Preparation: In a reactor shielded from ambient light (wrap in foil), charge 4-methylbenzonitrile (100g, 0.85 mol) into a pre-cooled mixture of sulfuric acid/water (1:1 v/v, 500 mL).
-
Note: The 1:1 acid mix is critical. Concentrated
can cause hydrolysis of the nitrile to the amide/acid.
-
-
Cooling: Cool the suspension to 0–5°C .
-
Addition: Add NBS (148g, 0.83 mol, 0.97 eq ) portion-wise over 2 hours.
-
Critical: Do NOT add all NBS at once. Slow addition ensures the concentration of active electrophile never spikes.
-
-
Reaction: Stir vigorously at 10°C for 24–48 hours. Monitor by HPLC/GC every 4 hours.
-
Endpoint: Stop when the unreacted starting material is <3% OR if the dibromo impurity hits 2%. Do not chase 100% conversion.
-
-
Quench: Pour the mixture onto crushed ice (1 kg).
-
Isolation: Filter the precipitated solid. Wash the cake with water (
mL) to remove succinimide and acid. -
Purification: Recrystallize from Ethanol/Water or Methanol if dibromo content is >1%.
-
Note: The dibromo impurity is less soluble; careful fractional crystallization can remove it.
-
Mechanistic Visualization
The following diagram illustrates the competing pathways and the "Kinetic Window" required for success.
Caption: Pathway bifurcation showing the necessity of ionic conditions (green path) and the risk of sequential over-bromination (orange path).
FAQ: Expert Insights
Q: Can I use elemental Bromine (
-
Use
or powder (cat. 5 mol%).[2][3] -
Use Dichloromethane (DCM) or Chloroform as solvent.
-
Add
as a dilute solution in DCM. -
Maintain temperature strictly at -5°C to 0°C .
-
Accept 85-90% conversion; do not push for 100%.
Q: How do I remove the 3,5-dibromo impurity if it forms? A: Separation is difficult due to similar polarity.
-
Recrystallization: The dibromo species often has a higher melting point and lower solubility. Recrystallize from hot Ethanol or Isopropanol. Filter the first crop (which might be enriched in dibromo if it's much less soluble, or vice versa depending on exact lattice energy—empirically, the dibromo tends to be less soluble). Correction: Standard practice suggests fractional recrystallization from MeOH/Water is effective.
-
Chromatography: If scale permits, silica gel chromatography using Hexanes/Ethyl Acetate (gradient 95:5 to 80:20) can separate them, but the Rf difference is small (
).
Q: Why use 1:1 Sulfuric Acid/Water? Why not pure acid?
A: Pure concentrated
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
ChemicalBook. Synthesis of 3-bromo-4-methylbenzonitrile from 4-methylbenzonitrile. (Accessed 2024).
- Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed. Wiley-Interscience, 2007.
-
ResearchGate. Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. (Confirming structural data and isolation).
Sources
Improving the purity of 3-Bromo-4-(bromomethyl)benzonitrile
Technical Support Center: 3-Bromo-4-(bromomethyl)benzonitrile Optimization, Troubleshooting, and Purity Enhancement Guide
Introduction: The Criticality of the Benzylic Position
3-Bromo-4-(bromomethyl)benzonitrile (BBBN) is a high-value intermediate often employed in the synthesis of kinase inhibitors and receptor antagonists. Its reactivity lies in the benzylic bromide, which acts as an electrophile for nucleophilic substitution.
However, this reactivity is a double-edged sword. The radical bromination process used to create it is prone to over-reaction , leading to the formation of the gem-dibromide impurity (3-bromo-4-(dibromomethyl)benzonitrile). This impurity is structurally similar to the product, making separation by standard chromatography notoriously difficult.
This guide prioritizes process control (prevention) over downstream purification (correction).
Part 1: Reaction Optimization (Prevention)
Q: Why does my reaction consistently yield 10-15% of the dibromo impurity? A: This is a kinetic issue. The introduction of the first bromine atom stabilizes the benzylic radical, often making the product more reactive toward further bromination than the starting material.
Corrective Protocol:
-
Stoichiometry Control: Never use an excess of N-Bromosuccinimide (NBS).
-
Standard: 1.05 eq NBS.
-
Optimized: Use 0.90 – 0.95 eq of NBS. It is significantly easier to separate unreacted starting material (methyl) via chromatography/crystallization than it is to separate the dibromo impurity.
-
-
Solvent Selection: Switch to Trifluorotoluene (PhCF3) or Chlorobenzene .
-
Why: While Carbon Tetrachloride (CCl4) is the textbook standard, it is toxic and regulated. PhCF3 allows for higher reflux temperatures (cleaner radical initiation) and easier solvent recovery.
-
-
Initiator Choice: Use AIBN (Azobisisobutyronitrile) over Benzoyl Peroxide.[1] AIBN has a cleaner decomposition profile at the reflux temperatures of PhCF3/Chlorobenzene.
Data: Solvent & Stoichiometry Impact
| Parameter | Standard Condition | Optimized Condition | Outcome |
| Solvent | CCl4 (Reflux 77°C) | PhCF3 (Reflux 102°C) | Faster initiation; Green compliance. |
| NBS Equiv. | 1.1 - 1.2 eq | 0.95 eq | Reduces dibromo impurity to <2%. |
| Initiator | Benzoyl Peroxide | AIBN | Fewer oxidative byproducts. |
| Conversion | 100% | ~90% | Residual SM is easily removed; Dibromo is minimized. |
Part 2: Visualization of Reaction Dynamics
The following diagram illustrates the competitive reaction pathways and where the process must be controlled.
Caption: Kinetic pathway showing the risk of product re-entering the radical cycle to form the dibromo impurity.
Part 3: Purification & Troubleshooting (Correction)
Q: I already have the dibromo impurity. How do I remove it? A: Separation via column chromatography is inefficient due to overlapping Rf values. Recrystallization is the most effective method for this specific scaffold.
Step-by-Step Recrystallization Protocol:
-
Solvent System: Use a mixture of Heptane (Anti-solvent) and Toluene (Solvent) or Hexanes/Ethyl Acetate .
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Toluene (approx. 60-70°C).
-
Precipitation: Slowly add Heptane while stirring until persistent cloudiness appears.
-
Cooling: Allow the mixture to cool to room temperature slowly (over 2 hours), then chill to 0-4°C.
-
Filtration: Filter the white needles and wash with cold Heptane.
Q: My product is turning pink/brown during storage. Is it degrading? A: Yes. Benzyl bromides are lachrymators and are autocatalytic in their decomposition.
-
Cause: Trace HBr formation (from hydrolysis or elimination) catalyzes further decomposition and oxidation, leading to the color change.
-
Fix:
-
Dissolve the product in Et2O or DCM.
-
Wash with 1% Aqueous Sodium Thiosulfate (removes active bromine color).
-
Wash with Saturated NaHCO3 (neutralizes HBr).
-
Dry over MgSO4 and concentrate.
-
Storage: Store at -20°C under Argon/Nitrogen. Adding a specialized stabilizer like Copper wire or a small packet of K2CO3 in the vial can scavenge acid and extend shelf life.
-
Part 4: Workup Logic Flow
Use this decision tree to determine the correct purification strategy based on your crude analysis.
Caption: Decision matrix for purification based on impurity profile.
References
-
Wohl-Ziegler Bromin
- Source: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews.
- Relevance: Foundational text on the radical mechanism and the importance of non-polar solvents.
-
Modern Solvents for Radical Bromin
- Source: Ogawa, A., et al. (2013). "Radical Bromination in Trifluorotoluene." Journal of Organic Chemistry.
- Relevance: Validates the use of PhCF3 as a greener, higher-boiling altern
-
Purific
-
Source:Organic Syntheses, Coll.[1] Vol. 6, p. 194 (1988).
- Relevance: Provides standard workup procedures for removing succinimide (water wash)
-
-
Synthesis of 4-(bromomethyl)
- Source: P
- Relevance: Describes industrial scale-up and purification (crystallization) of 4-(bromomethyl)
Sources
- 1. scribd.com [scribd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]
- 6. WO2007100346A1 - Improved process for the preparation of letrozole - Google Patents [patents.google.com]
Decomposition of 3-Bromo-4-(bromomethyl)benzonitrile during reaction
This guide is structured as a dynamic Technical Support Center. It moves beyond generic advice to address the specific "personality" of 3-Bromo-4-(bromomethyl)benzonitrile —a highly reactive, electron-deficient benzylic halide that serves as a critical linchpin in medicinal chemistry (e.g., GLP-1R modulators).[1][2]
Ticket Subject: Stability, Decomposition, and Handling Protocols
Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide[1][2]
Executive Summary: The Molecule's "Personality"
Before troubleshooting, you must understand why this molecule fails.
-
The Trap: This is not a standard alkyl halide.[2] It is a benzylic bromide attached to an electron-deficient ring (cyano + bromo substitution).[1][2]
-
The Consequence: The electron-withdrawing cyano group destabilizes the carbocation intermediate (making SN1 slower than methoxy-benzyl analogs) but makes the benzylic carbon highly electrophilic (accelerating SN2).[1][2]
-
Primary Failure Mode: Hydrolysis (conversion to alcohol) and Oxidative Degradation (conversion to aldehyde) are the dominant decomposition pathways during reaction, often triggered by trace moisture or active silica surfaces.[2]
Decomposition Pathways & Mechanisms
The following diagram illustrates the three critical pathways where your starting material is lost during reaction or storage.
Figure 1: Primary decomposition vectors.[2][3] Note that Hydrolysis is the most common "silent killer" in LCMS analysis.
Troubleshooting Guide: Diagnostics & Solutions
Scenario A: "I see a new impurity peak during the coupling reaction."
| Symptom (LCMS/NMR) | Probable Cause | The Mechanism | Corrective Action |
| Mass Shift -63 Da (Br → OH) | Hydrolysis | Trace water in solvent or hygroscopic base (e.g., K₂CO₃) attacks the benzylic carbon.[1][2] | 1. Dry solvents (KF < 50 ppm).2. Switch base to non-hygroscopic Cs₂CO₃ or organic base (DIPEA).3. Add 3Å Molecular Sieves to the pot. |
| Mass Shift +194 Da (Dimer) | Homocoupling | High concentration leads to two molecules reacting (Wurtz-type coupling), often catalyzed by Pd/Ni traces.[1][2] | 1. Dilute reaction (0.05 M - 0.1 M).2. Add the bromide slowly to the nucleophile (inverse addition). |
| Aldehyde Peak (~10 ppm NMR) | Oxidation | Using DMSO as solvent at >60°C (Kornblum Oxidation) or exposure to air/light.[2] | 1. Avoid DMSO/DMF if heating >50°C; use MeCN or THF.2. Degas solvents (sparge with Ar/N₂).[2] |
| Starting Material Stalled | Solvation Shell | In non-polar solvents, the nucleophile may be poorly soluble or the bromide aggregated. | 1. Use Phase Transfer Catalyst (TBAI 5 mol%).2. Switch to polar aprotic solvent (DMF/DMAc). |
Scenario B: "The compound degraded during purification."
Issue: Benzylic bromides are unstable on acidic silica gel. The Lewis acid sites on silica catalyze the elimination of HBr or hydrolysis.[2] Protocol:
-
Pre-treat Silica: Slurry silica in Hexane with 1% Triethylamine (Et₃N) to neutralize acid sites.[2]
-
Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the product within 10-15 minutes.[1][2]
-
Alternative: Recrystallization is superior for this compound.[1][2]
-
Solvent: Heptane/Ethyl Acetate (10:1).[2]
-
Method: Dissolve in minimal hot EtOAc, add Heptane until cloudy, cool to 4°C.
-
Synthesis Optimization (The "Making" Phase)
If you are synthesizing the bromide yourself (Wohl-Ziegler reaction), use this decision tree to avoid the common "Gem-Dibromide" impurity.
Figure 2: Synthesis logic to prevent over-bromination.
Key Protocol Note: Stop the reaction when ~5-10% starting material (methyl) remains.[1][2] It is much easier to separate the non-polar starting material from the product than it is to separate the gem-dibromide (over-brominated) impurity.[2]
Frequently Asked Questions (FAQ)
Q1: Why is my yield low when using K₂CO₃ in DMF? A: DMF can promote hydrolysis if wet, and K₂CO₃ is hygroscopic.[2] Furthermore, at high temperatures (>80°C), DMF can react with benzylic bromides to form the formate ester or aldehyde.
-
Recommendation: Switch to Acetonitrile (MeCN) with Cs₂CO₃ or K₃PO₄ .[2] If DMF is required, ensure it is anhydrous and keep T < 60°C.[2]
Q2: The solid turned pink/brown on the shelf. Is it still good? A: The color change indicates HBr formation and slight decomposition (autocatalytic).[2]
-
Test: Run a 1H NMR.[2][4] If the benzylic CH₂ peak (~4.5 ppm) is intact and aldehyde (~10 ppm) is <5%, it is usable.[2]
-
Remedy: Dissolve in EtOAc, wash with saturated NaHCO₃ (to remove HBr), dry, and recrystallize.[2]
Q3: Can I use this compound in water/organic biphasic mixtures? A: Yes, but only if the organic phase is dominant and the reaction is fast.
-
Requirement: You must use a Phase Transfer Catalyst (e.g., TBAB) to shuttle the bromide into the organic phase quickly, minimizing its exposure to the aqueous phase where hydrolysis occurs.
Q4: Safety Warning - Why are my eyes burning? A: Benzylic bromides are potent lachrymators (tear gas agents).[1][2]
-
Protocol: Always handle in a functioning fume hood.[2] If a spill occurs, cover with 5% aqueous ammonia or sodium thiosulfate to quench the bromide chemically before cleaning.
References
-
Synthesis & Properties: 3-Bromo-4-(bromomethyl)benzonitrile, PubChem CID 288436.[1][2][5] National Center for Biotechnology Information (2025).[2] Link[2][5]
-
Reaction Conditions (Wohl-Ziegler): Synthesis of 3-bromomethyl-4-methoxybenzonitrile (Analogous Procedure). PrepChem. Link
-
Hydrolysis Mechanisms: Xu, J., et al. "Visible-Light Driven Hydrolysis of Benzyl Halides with Water."[1][2][3] Asian Journal of Organic Chemistry, 2019.[2] Link[2]
-
Purification on Silica: Separating Benzyl Bromide from Reaction Mixtures. ResearchGate Discussions (2014). Link
Sources
Removal of unreacted NBS from reaction mixture
Executive Summary & Core Analysis
The Issue: N-Bromosuccinimide (NBS) reactions, particularly the Wohl-Ziegler bromination, generate two distinct impurities that must be managed differently:
-
Succinimide: The byproduct.[1][2][3] It is highly polar and water-soluble but can precipitate in non-polar solvents.[1]
-
Unreacted NBS: The reagent. It is an oxidizer, slightly soluble in water, and chemically reactive.[1]
The Engineering Challenge: Researchers often fail to distinguish between physical removal (filtration) and chemical quenching (reduction).[1] Relying solely on filtration leaves trace NBS in the crude mixture.[1] When this mixture is loaded onto a silica column, the residual NBS acts as a Lewis acid/oxidizer, frequently causing "on-column" decomposition or streaking of sensitive products.
The Solution Architecture: A robust workup must follow a Reductive-Extractive logic:
-
Quench oxidizing potential (Chemical).
-
Extract polar byproducts (Physical).
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the correct workup protocol based on your reaction solvent.
Figure 1: Decision matrix for NBS workup.[1] Note that filtration is only effective in non-polar solvents where succinimide is insoluble.
Detailed Protocols
Protocol A: The Reductive Quench (Universal Standard)
Use this for all reactions to ensure oxidative species are destroyed before chromatography.
Reagents:
-
Quencher: 10% w/v Aqueous Sodium Thiosulfate (
) OR Saturated Aqueous Sodium Bisulfite ( ). -
Extraction Solvent: Diethyl Ether (
) or Dichloromethane ( ).[1]
Step-by-Step:
-
Dilution: Dilute the reaction mixture with your extraction solvent (e.g.,
).[1] -
The Quench (Critical): Add the reducing agent solution (Thiosulfate/Bisulfite) to the separatory funnel.[1] Shake vigorously for 2-3 minutes.
-
Phase Separation: Drain the aqueous layer.[1] This layer now contains the bromide salts and a significant portion of the succinimide (which is highly water-soluble: ~300 g/L).
-
Polishing Wash: Wash the organic layer with water (
volume) to remove residual succinimide.[1] -
Drying: Dry over
or , filter, and concentrate.
Protocol B: The Precipitation Method (Solvent Dependent)
Use this ONLY if running reactions in
Context: Succinimide is insoluble in these solvents at room temperature, while NBS remains slightly soluble or suspended.[1]
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. Succinimide will precipitate as a white solid (often floating on dense solvents like
).[1] -
Filtration: Filter the cold mixture through a sintered glass funnel or a Celite pad.
-
Solids Analysis: The solid is mostly succinimide.[1] The filtrate contains your product and unreacted NBS.[1]
-
Mandatory Follow-up: You MUST proceed to Protocol A (Quench) on the filtrate.[1] Filtration alone does not remove soluble NBS.[1]
Troubleshooting & FAQs
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Product decomposes on Silica Column | Residual NBS oxidizing the product on the acidic silica surface.[1] | Stop purification. Redissolve crude oil in ether and perform Protocol A (Thiosulfate wash). Retest with starch-iodide paper before reloading. |
| Yellow/Brown Crude Oil | Presence of free Bromine ( | Wash with 10% |
| White Solid in NMR ( | Residual Succinimide.[1] | The aqueous wash was insufficient. Dissolve product in |
| "Up and Down" Reaction Behavior | Normal phenomenon in | In refluxing |
Frequently Asked Questions
Q: Can I just wash with water?
A: No. While water removes succinimide, it does not chemically destroy unreacted NBS.[1] NBS is sparingly soluble in water (
Q: Which is better: Sodium Thiosulfate or Sodium Bisulfite? A: Both work.[1]
-
Sodium Thiosulfate (
): Best for general use.[1] Neutral pH.[1] Note: Can precipitate sulfur if the solution is too acidic.[1][2] -
Sodium Bisulfite (
): Acidic.[1][2][6] Use if your product is acid-stable.[1][8] If your product is acid-sensitive (e.g., acetals), use Thiosulfate or buffer the Bisulfite wash.
Q: My product is water-soluble. How do I remove succinimide? A: This is difficult because succinimide is also water-soluble.[1][2]
-
Trituration: Try triturating your crude solid with
or Hexanes (if your product is insoluble in them).[1] Succinimide might dissolve/wash away? No, succinimide is insoluble in hexanes.[1] -
Column Chromatography: You must rely on the column.[1] Succinimide elutes very late (very polar).[1] Ensure you flush the column well if you plan to reuse it (though reusing silica is not recommended).[1]
References
-
Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317.[1] Link[1]
-
Dauben, H. J., & McCoy, L. L. (1959).[1] N-Bromosuccinimide.[1][2][4][9][10][11][12] I. Allylic Bromination of Cyclohexene.[1] Journal of the American Chemical Society, 81(20), 4863–4873. Link[1]
-
Organic Syntheses. (2010). Synthesis of 3,5-Dibromo-2-pyrone. Org.[1][4][9][10][13] Synth. 87, 263.[1] (Demonstrates filtration of succinimide followed by silica plug). Link[1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for thiosulfate quenching protocols). Link
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. reddit.com [reddit.com]
Incomplete conversion in the synthesis of 3-Bromo-4-(bromomethyl)benzonitrile
Ticket ID: #RXN-WZ-3B4MB Topic: Troubleshooting Incomplete Conversion in Wohl-Ziegler Bromination Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Overview
The Challenge: Converting 3-Bromo-4-methylbenzonitrile to 3-Bromo-4-(bromomethyl)benzonitrile is kinetically challenging. Unlike simple toluene bromination, your substrate contains two electron-withdrawing groups (EWGs): a nitrile (-CN) at the para position and a bromine (-Br) at the ortho position relative to the methyl group.
The Mechanistic Bottleneck: Radical bromination via N-Bromosuccinimide (NBS) is sensitive to polar effects. The hydrogen abstraction step by the succinimidyl or bromine radical is electrophilic. Your substrate is electron-deficient, which destabilizes the transition state and the resulting benzylic radical. This leads to slow kinetics and premature stalling , often mistaken for "dead" reagents.
Troubleshooting Knowledge Base (Q&A)
Category A: Reaction Stalling (Incomplete Conversion)
Q: My reaction stalls at ~50-60% conversion despite excess NBS. Adding more NBS doesn't help. Why? A: This is likely an Initiator Burnout or HBr Accumulation issue, not an NBS shortage.
-
The Cause: The half-life of initiators like AIBN (Azobisisobutyronitrile) is temperature-dependent. If you reflux in chlorobenzene (131°C) but add all AIBN at the start, it decomposes within minutes, leaving the reaction "dead" before the slow kinetic barrier of your deactivated substrate is overcome.
-
The Fix:
-
Portion-wise Addition: Add the initiator in 4 portions over 4–6 hours.
-
Switch Initiators: If running >80°C, switch from AIBN (10h half-life at 65°C) to Benzoyl Peroxide (BPO) or 1,1'-Azobis(cyclohexanecarbonitrile) (ACCN) , which have higher thermal stability.
-
HBr Scavenging: Accumulation of HBr can inhibit the radical chain or degrade the product. Add a catalytic amount of solid NaHCO₃ or K₂CO₃ to the reaction mixture to buffer the solution.
-
Q: The reaction mixture turns dark brown/red. Is this normal?
A: No. A dark red color indicates a high concentration of molecular bromine (
-
The Problem: High
concentration promotes ionic bromination (aromatic ring substitution) or polymerization, rather than the desired radical side-chain bromination. -
The Fix: Your NBS is likely impure (degraded). Purify your NBS (see Protocol below) to ensure a slow, controlled release of bromine radicals.
Category B: Impurity Profile (Over-reaction)
Q: I am seeing a "gem-dibromide" impurity (3-Bromo-4-(dibromomethyl)benzonitrile). How do I remove it? A: You cannot easily separate the dibromide from the monobromide via crystallization due to structural similarity. Prevention is the only cure.
-
The Rule of 85%: Never aim for 100% conversion. In radical benzylic bromination, the second bromination rate (
) often competes with the first ( ). -
The Strategy: Stop the reaction at 80–85% conversion (monitor via HPLC/UPLC). Isolate the product and recycle the unreacted starting material.[1]
Category C: Solvent Selection
Q: Can I use Acetonitrile instead of CCl₄? A: Yes, but with caveats.
-
CCl₄ (Carbon Tetrachloride): The classic "textbook" solvent. Non-polar, dissolves NBS poorly (keeping radical concentration low), and inert.[2] Problem: Highly toxic, banned in many labs.
-
Acetonitrile (
): Polar. Solubilizes NBS/Succinimide better. Risk:[3][4][5] Higher solubility can increase local concentration, promoting side reactions. -
Recommended Alternative: Chlorobenzene or
-Trifluorotoluene . These mimic the dielectric properties of CCl₄/Benzene but are suitable for higher temperatures needed for your deactivated substrate.
Visualizing the Mechanism & Troubleshooting Flow
The following diagrams illustrate the radical chain pathway and a logic tree for troubleshooting your specific stalling issues.
Figure 1: The Wohl-Ziegler Radical Chain Mechanism focusing on the kinetic bottleneck.
Figure 2: Diagnostic Decision Tree for troubleshooting stalled reactions.
Validated Experimental Protocols
Protocol A: Purification of NBS (Critical Step)
Impure NBS is the #1 cause of failure in this synthesis.
-
Dissolve 10 g of commercial NBS in 100 mL of boiling water (90–95°C).
-
Filter rapidly through a pre-heated funnel (to remove insoluble impurities).
-
Cool the filtrate in an ice bath for 2 hours.
-
Filter the white crystals, wash with ice-cold water.
-
Dry thoroughly under high vacuum over
(phosphorous pentoxide) or in a desiccator. Wet NBS will decompose to HBr and ruin the reaction.
Protocol B: Optimized Synthesis of 3-Bromo-4-(bromomethyl)benzonitrile
Designed for electron-deficient substrates.
-
Reagents:
-
Substrate: 1.0 eq
-
NBS (Recrystallized): 1.05 eq
-
Initiator (AIBN or BPO): 0.05 eq (split into 3 portions)
-
Solvent: Chlorobenzene (or Trifluorotoluene) [Concentration: 0.2 M]
-
-
Procedure:
-
Charge flask with Substrate, NBS, and Solvent.
-
Degas the solvent by bubbling Nitrogen/Argon for 15 mins (Oxygen inhibits radicals).
-
Heat to 85°C (if using Benzoyl Peroxide) or Reflux (if using Chlorobenzene/AIBN).
-
Add 1/3 of the Initiator .
-
Stir for 2 hours. Monitor via HPLC.
-
Add 3rd portion of Initiator .
-
Stop reaction when conversion reaches 80–85% (typically 6–8 hours total).
-
Workup: Cool to 0°C to precipitate Succinimide. Filter. Wash filtrate with water and brine. Dry over
. Concentrate.
-
Technical Data Reference
Table 1: Solvent Suitability for Wohl-Ziegler Bromination
| Solvent | Boiling Point (°C) | Polarity | Suitability for Deactivated Substrates | Notes |
| CCl₄ | 77 | Non-polar | Moderate | Toxic/Banned. Good for stability, bad for kinetics. |
| Chlorobenzene | 131 | Moderate | High | High BP allows faster kinetics for sluggish substrates. |
| Trifluorotoluene | 102 | Moderate | High | "Green" replacement for CCl₄. Excellent stability. |
| Acetonitrile | 82 | Polar | Low | Can solubilize succinimide, complicating workup. |
Table 2: Radical Initiator Half-Lives ( )
| Initiator | 70°C | 80°C | 100°C | Recommended Use |
| AIBN | ~5 hours | ~1 hour | ~6 mins | Standard. Add portion-wise if refluxing >80°C. |
| Benzoyl Peroxide | ~14 hours | ~4 hours | ~20 mins | Better for higher temp reactions (Chlorobenzene). |
References
-
Wohl-Ziegler Reaction Mechanism & Kinetics
-
Solvent Effects in Radical Bromin
-
NBS Purific
-
Green Solvents for Bromin
- Title: Radical bromination of benzylic positions in trifluorotoluene
- Source: Green Chemistry (RSC)
-
URL:[Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Mastering Exothermic Bromination Reactions
Welcome to the Technical Support Center for managing exothermic bromination reactions. This guide is designed for researchers, scientists, and drug development professionals who handle bromination chemistries. The inherent exothermicity of these reactions presents significant safety and operational challenges. This resource provides in-depth, field-proven insights and practical troubleshooting guidance to ensure your bromination reactions are safe, controlled, and reproducible.
Section 1: Understanding the Exothermic Threat in Bromination
Frequently Asked Questions (FAQs)
Q1: Why are bromination reactions often highly exothermic?
A1: The exothermicity of bromination stems from the formation of stable carbon-bromine (C-Br) bonds, which releases a significant amount of energy. For instance, the electrophilic addition of bromine to an alkene involves the breaking of a relatively weak bromine-bromine (Br-Br) bond and a pi (π) bond, and the formation of two stronger C-Br sigma (σ) bonds. This net energy release drives the exotherm. The reactivity of the substrate plays a crucial role; electron-rich systems like activated aromatic rings or alkenes react more vigorously, leading to a more pronounced heat release.[1]
Q2: What are the primary hazards associated with an uncontrolled bromination exotherm?
A2: The principal hazard is a runaway reaction, a scenario where the rate of heat generation dramatically outpaces the rate of heat removal.[2] This can lead to a rapid and uncontrolled increase in temperature and pressure within the reaction vessel, potentially causing vessel rupture, explosions, and the release of toxic and corrosive bromine (Br₂) and hydrogen bromide (HBr) gases.[2] Furthermore, elevated temperatures can lead to unwanted side reactions, product decomposition, and the formation of thermally unstable byproducts.[3]
Q3: What are the tell-tale signs of a developing runaway reaction?
A3: Early detection is critical for intervention. Key indicators include:
-
A sudden, sharp increase in the internal reaction temperature that does not correspond to the addition rate of the brominating agent.[1][2]
-
A noticeable rise in pressure within the reaction vessel.[2]
-
A rapid change in the color or viscosity of the reaction mixture.[2]
-
An accelerated rate of gas evolution (off-gassing).[2]
-
The cooling system being overwhelmed, with the outlet temperature of the cooling fluid rising significantly.
Q4: Are there safer alternatives to using elemental bromine (Br₂)?
A4: Yes, several reagents can offer a more controlled delivery of bromine, reducing the risk of a runaway reaction. N-Bromosuccinimide (NBS) is a widely used solid brominating agent that is generally easier and safer to handle than liquid bromine.[1] While reactions with NBS are still exothermic and require careful temperature management, the solid form allows for more controlled portion-wise addition.[1] Other alternatives include pyridinium tribromide and in-situ generation of bromine from sources like hydrobromic acid (HBr) and an oxidant (e.g., hydrogen peroxide), which can minimize the amount of free bromine present at any given time.[4]
Section 2: Proactive Control and Troubleshooting Guide
This section provides a structured approach to common issues encountered during exothermic bromination reactions.
Troubleshooting Matrix
| Issue | Potential Cause(s) | Immediate Corrective Actions & Preventative Measures |
| Rapid, Uncontrolled Temperature Spike | 1. Rate of Bromine Addition is Too Fast: The rate of heat generation is exceeding the cooling capacity. 2. Inadequate Cooling: The cooling bath temperature is too high, or there is poor heat transfer between the bath and the reaction flask. 3. Insufficient Stirring: Poor mixing is leading to localized "hot spots" where the reaction is accelerating. | Immediate Actions: 1. Immediately cease the addition of the brominating agent. [1] 2. Ensure the cooling bath is at the correct temperature and the flask is adequately submerged.[1] 3. Increase the stirring speed to improve heat transfer and break up any hot spots.[1] 4. If necessary and compatible with the reaction, add pre-chilled solvent to dilute the reaction mixture and absorb heat.[1] Preventative Measures: • Use a syringe pump or an addition funnel for slow, controlled addition of the brominating agent.[2] • Perform a pre-reaction calibration of your cooling system to ensure it can handle the expected heat load. |
| Excessive Pressure Buildup | 1. Formation of Gaseous Byproducts: The reaction is generating gases (e.g., HBr) faster than they can be vented. 2. Boiling of Solvent: The internal temperature has exceeded the boiling point of the solvent. | Immediate Actions: 1. Ensure the vent line is not blocked. 2. If the pressure continues to rise after stopping reagent addition, prepare for an emergency quench. Preventative Measures: • Ensure the reaction is conducted in an open or adequately vented system (e.g., with a bubbler). • Choose a solvent with a boiling point well above the intended reaction temperature. |
| Reaction Fails to Initiate or is Sluggish | 1. Low Reaction Temperature: The temperature may be too low for the activation energy of the reaction to be overcome. 2. Inhibitors Present: Trace impurities in the starting materials or solvent may be inhibiting the reaction. 3. Insufficient Activation (for radical reactions): Inadequate light or radical initiator for free-radical brominations.[5] | Troubleshooting Steps: 1. Allow the reaction temperature to slowly rise by a few degrees while carefully monitoring for any exotherm. 2. Ensure starting materials are pure and solvents are anhydrous if required. 3. For photochemical reactions, check the light source. For chemically initiated radical reactions, consider adding a small amount of initiator. |
| Formation of Impurities/Low Yield | 1. Over-bromination: Excess bromine or localized high concentrations can lead to the formation of di- or poly-brominated products. 2. Side Reactions: High temperatures can promote alternative reaction pathways. 3. Radical Reactions (unintended): Exposure to light can initiate unwanted radical chain reactions.[6] | Optimization Strategies: • Use a slight excess of the substrate relative to the brominating agent. • Maintain a low reaction temperature. • Protect the reaction from light by wrapping the flask in aluminum foil unless a photochemical pathway is desired.[6] |
Logical Flow for Managing a Thermal Event
The following diagram outlines a decision-making workflow for responding to an unexpected exotherm.
Caption: Decision tree for responding to an exothermic event.
Section 3: Key Experimental Protocols
Protocol 1: Safe Setup for an Exothermic Bromination Reaction
This protocol outlines a self-validating system for conducting exothermic bromination reactions in a batch setup.
-
Vessel and Equipment:
-
Select a round-bottom flask that is no more than 50% full at the final reaction volume to allow for adequate headspace.
-
Use a magnetic stirrer with a stir bar of sufficient size to ensure vigorous mixing. For larger scale, use overhead mechanical stirring.
-
Equip the flask with a digital thermometer to monitor the internal reaction temperature, a pressure-equalizing addition funnel for the brominating agent, and a condenser with a gas outlet connected to a scrubber.
-
-
Cooling System:
-
Use a cryostat or a well-insulated ice/salt or dry ice/acetone bath capable of reaching and maintaining a temperature at least 10-15 °C below the desired reaction temperature.
-
Ensure the flask is securely clamped and submerged in the cooling bath for maximum heat transfer.
-
-
Scrubber Setup:
-
Reagent Preparation:
-
Dissolve the substrate in an appropriate solvent and cool the solution to the desired reaction temperature before starting the addition of the brominating agent.
-
If using liquid bromine, it is often beneficial to dilute it with the reaction solvent in the addition funnel to allow for a more controlled addition.[7]
-
-
Execution and Monitoring:
-
Begin stirring the substrate solution and allow the temperature to equilibrate with the cooling bath.
-
Start the addition of the brominating agent dropwise at a slow, controlled rate.
-
Continuously monitor the internal reaction temperature. The rate of addition should be adjusted to maintain the desired temperature range. Never leave the reaction unattended. [2]
-
Protocol 2: Emergency Quenching Procedure
In the event of a runaway reaction where temperature and pressure cannot be controlled by stopping reagent addition and enhancing cooling, an emergency quench is necessary.
Prerequisites: A pre-prepared, cold quenching solution must be readily accessible. The choice of quencher depends on the reaction chemistry but should react quickly and exothermically with the brominating agent.
Recommended Quenching Agents:
| Quenching Agent | Reaction with Bromine | Considerations |
| Sodium Thiosulfate (Na₂S₂O₃) | 2Na₂S₂O₃ + Br₂ → 2NaBr + Na₂S₄O₆ | Highly effective and commonly used. Can form elemental sulfur precipitate in acidic conditions.[9] |
| Sodium Bisulfite (NaHSO₃) / Sodium Sulfite (Na₂SO₃) | NaHSO₃ + Br₂ + H₂O → NaHSO₄ + 2HBr | Effective, and the resulting salts are water-soluble.[4] |
| Saturated Sodium Bicarbonate (NaHCO₃) | Primarily for neutralizing acidic byproducts like HBr. Less effective for quenching bromine itself. |
Procedure:
-
Alert Personnel: Announce the emergency to others in the lab.
-
Lower the Sash: If working in a fume hood, lower the sash completely.
-
Stop Reagent Addition and Remove Heating: If any heating is applied, remove it immediately.
-
Add Quenching Agent: Carefully and slowly add the pre-chilled quenching solution to the reaction mixture. Be prepared for vigorous gas evolution.
-
Continue Cooling: Maintain external cooling throughout the quenching process.
-
Monitor: Observe the reaction until the temperature and pressure have stabilized and the characteristic red-brown color of bromine has disappeared.[9]
Workflow for Safe Bromination Scale-Up
Scaling up exothermic reactions is non-linear due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat removal.[10]
Caption: A phased approach to safely scaling up exothermic brominations.
Section 4: Advanced Concepts - Continuous Flow Bromination
For high-volume production or particularly hazardous brominations, transitioning from batch to continuous flow processing offers significant safety advantages. The high surface-area-to-volume ratio of microreactors or flow reactors allows for near-instantaneous heat removal, drastically reducing the risk of a thermal runaway.[4] In a flow setup, hazardous reagents like bromine can be generated in situ and immediately consumed, minimizing their accumulation and the associated risks.[4]
References
- Benchchem. (n.d.). Technical Support Center: Managing the Exothermic Nature of Acetylene Bromination.
- Benchchem. (n.d.). Technical Support Center: Bromine Removal from Reaction Mixtures.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Nitroaromatic Bromination.
- Science Forums. (2012). Preventing a bromination reaction from going radical. Applied Chemistry.
- Van Stee, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC.
- Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.
- Catalyst University. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube.
- Reddit. (2023). Question about use of bromine (experimental procedure). r/Chempros.
- American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
- ResearchGate. (n.d.). Calorimetry of the photobromination reaction.
- ResearchGate. (2018). How to neutralize gaseous bromine?
- Newera-spectro. (2020). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate.
- Blinova, O. V., et al. (2009). Influence of brominated flame retardant thermal decomposition products on HALS. Polymer Degradation and Stability.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums [scienceforums.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Bromo-4-(bromomethyl)benzonitrile
Topic: Solvent Effects & Process Optimization for Benzylic Bromination Target Molecule: 3-Bromo-4-(bromomethyl)benzonitrile (CAS: 89892-39-7) Reaction Type: Wohl-Ziegler Radical Bromination
Core Directive & Executive Summary
The Criticality of Solvent Choice:
In the synthesis of 3-Bromo-4-(bromomethyl)benzonitrile , the solvent is not merely a medium; it is a kinetic modulator. The reaction relies on the Wohl-Ziegler protocol using N-bromosuccinimide (NBS).[1] The success of this reaction depends on maintaining a low, steady-state concentration of molecular bromine (
-
Historical Standard: Carbon Tetrachloride (
) – Discontinued due to toxicity/Ozone depletion.[1][3] -
Modern Standard:
-Trifluorotoluene (PhCF ) or Chlorobenzene (PhCl). -
Key Challenge: The electron-withdrawing cyano and bromo groups on the aromatic ring deactivate the benzylic position slightly compared to toluene, requiring higher temperatures or more active radical flux, making solvent boiling point a critical variable.
Solvent Selection Matrix
This matrix compares solvents based on boiling point (kinetics), polarity (selectivity), and succinimide handling (workup efficiency).
| Solvent | Boiling Point (°C) | Relative Polarity | Succinimide Behavior | Suitability | Technical Notes |
| 77 | Non-polar | Floats (Insoluble) | Legacy | Ideal mechanics but prohibited. Succinimide floating signals completion. | |
| PhCF | 102 | Non-polar | Sinks (Insoluble) | Recommended | Direct drop-in replacement for |
| Chlorobenzene | 132 | Low | Sinks/Suspended | High | High BP allows rapid initiation. Harder to remove (requires vac distillation). |
| Acetonitrile | 82 | Polar | Soluble | Conditional | Risk: Solubilizes NBS (breaking the slow-release mechanism). High risk of hydrolysis to benzyl alcohol if wet. |
| Dichloromethane | 40 | Moderate | Insoluble | Low | BP is too low for thermal AIBN initiation ( |
| Methyl Acetate | 57 | Moderate | Sinks | Green | Good solubility profile, but solvent H-abstraction is a minor risk. |
Mechanistic Insight & Visualization
The reaction follows the Goldfinger Mechanism . The solvent must facilitate the radical chain but inhibit ionic pathways.
Diagram 1: Reaction Mechanism & Solvent Influence
Caption: The Goldfinger mechanism relies on NBS providing a low concentration of Br2. Polar solvents can disrupt this balance, favoring ionic side reactions.
Validated Experimental Protocol (Green Replacement)
Objective: Synthesis of 3-Bromo-4-(bromomethyl)benzonitrile using Trifluorotoluene (PhCF
Reagents:
-
3-Bromo-4-methylbenzonitrile (1.0 equiv)[4]
-
NBS (1.05 equiv) – Recrystallize from water if yellow/brown.
-
AIBN (0.05 equiv) or Benzoyl Peroxide (BPO).
-
Solvent:
-Trifluorotoluene (PhCF ) [Concentration: 0.2 M].
Step-by-Step:
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl
or line). Crucial: Moisture excludes the radical chain. -
Dissolution: Add substrate and PhCF
. Stir until dissolved. -
Addition: Add NBS and Initiator (AIBN) at room temperature.
-
Degassing: Briefly sparge with Nitrogen/Argon for 5 minutes. Oxygen is a radical scavenger and will induce an induction period.
-
Reaction: Heat to reflux (approx. 102°C).
-
Visual Cue: The dense NBS solid will disappear, and lighter Succinimide will form. Unlike
(where it floats), Succinimide may suspend or sink in PhCF .
-
-
Monitoring: Check TLC or HPLC after 4 hours. Look for the disappearance of the methyl-starting material.
-
Workup:
-
Cool to 0°C (to precipitate maximum Succinimide).
-
Filter the slurry through a sintered glass funnel.
-
Wash the filter cake with cold PhCF
. -
Concentrate the filtrate under reduced pressure.[5]
-
-
Purification: Recrystallize from Heptane/EtOAc or Cyclohexane if necessary.
Troubleshooting Guide (FAQ)
Diagram 2: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing common yield-reducing factors in benzylic bromination.
FAQ: Expert Solutions
Q1: Why is my reaction stalling despite refluxing for 24 hours?
-
Diagnosis: Likely "Initiator Death" or Oxygen inhibition.
-
Solution: AIBN has a half-life of ~1 hour at 80°C. If you reflux for 24 hours, the initiator was dead after hour 4.
-
Fix: Add AIBN portion-wise (e.g., 25% at t=0, 25% at t=2h). Also, ensure you degassed the solvent; dissolved oxygen terminates radicals immediately.
Q2: I see a significant amount of 3-Bromo-4-(dibromomethyl)benzonitrile. How do I stop this?
-
Cause: Localized high concentration of radicals or "Over-cooking."
-
Solution:
-
High Dilution: Run the reaction at 0.1 M or lower.
-
Stoichiometry: Stop the reaction at 90-95% conversion. Do not chase the last 5% with excess NBS, as the product is more reactive than the starting material due to the radical-stabilizing effect of the first bromine.
-
Q3: Can I use Acetonitrile? It dissolves everything better.
-
Warning: Acetonitrile is polar. It increases the solubility of NBS, which increases the instantaneous concentration of
. This can shift the mechanism from Radical (Wohl-Ziegler) to Ionic (Electrophilic Aromatic Substitution), leading to ring bromination or lower yields. -
Exception: If you must use MeCN, use a light source (Photo-bromination) at lower temperatures rather than thermal reflux to force the radical pathway.
Q4: The Succinimide isn't floating like the textbooks say.
-
Context: That "floating" rule applies strictly to
(Density 1.59 g/mL). -
Reality: In Chlorobenzene (Density 1.11) or PhCF
(Density 1.18), Succinimide (Density ~1.4) will sink. Do not wait for it to float as a sign of completion. Use TLC/HPLC.
References
-
Wohl-Ziegler Bromination Overview: P. Goldfinger, Mechanism of the Wohl-Ziegler Reaction, 1953.[3]
-
Green Solvent Alternatives: Carbon tetrachloride free benzylic brominations of methyl aryl halides, Green Chem., 2003, 5, 470-474.
-
Specific Substrate Data: 3-Bromo-4-(bromomethyl)benzonitrile Physical Properties & Safety.
-
Process Safety in Bromination: Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene, Org. Process Res. Dev. (Contextual citation for solvent swap).
Sources
Stability issues of 3-Bromo-4-(bromomethyl)benzonitrile in solution
Welcome to the technical support center for 3-Bromo-4-(bromomethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this versatile but reactive building block in solution.
Introduction: Understanding the Reactivity of 3-Bromo-4-(bromomethyl)benzonitrile
3-Bromo-4-(bromomethyl)benzonitrile is a valuable bifunctional molecule in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its utility stems from the presence of two reactive sites: a benzylic bromide and an aryl bromide, along with a nitrile group that can be further manipulated.
The primary source of instability arises from the high reactivity of the benzylic bromide. This functional group is susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms), making the compound sensitive to a variety of common laboratory solvents and reagents.[1][2] Understanding and controlling this reactivity is paramount to achieving successful and reproducible experimental outcomes.
This guide will provide a comprehensive overview of the stability challenges, recommended handling procedures, and troubleshooting strategies in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-Bromo-4-(bromomethyl)benzonitrile in solution?
A1: The principal degradation pathway is the solvolysis of the highly reactive benzylic bromide. This can occur with a wide range of nucleophilic solvents or reagents. The most common degradation reactions include:
-
Hydrolysis: In the presence of water, 3-Bromo-4-(bromomethyl)benzonitrile will hydrolyze to form 3-Bromo-4-(hydroxymethyl)benzonitrile. This reaction can be accelerated by heat and basic conditions.
-
Alcoholysis: When dissolved in alcoholic solvents (e.g., methanol, ethanol), the corresponding ether will be formed (e.g., 3-Bromo-4-(methoxymethyl)benzonitrile in methanol).
-
Reaction with other nucleophiles: Common laboratory reagents such as amines, thiols, and even some polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can react with the benzylic bromide, leading to the formation of byproducts.[3][4]
Q2: How should I properly store 3-Bromo-4-(bromomethyl)benzonitrile?
A2: To minimize degradation, 3-Bromo-4-(bromomethyl)benzonitrile should be stored under the following conditions:
-
Temperature: Cool, at 2-8°C.[5]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air exposure.[5]
-
Container: In a tightly sealed, light-resistant container.
-
Location: In a dry, well-ventilated area away from heat sources and incompatible materials such as strong bases, oxidizing agents, and nucleophiles.[6]
Q3: Which solvents are recommended for dissolving 3-Bromo-4-(bromomethyl)benzonitrile?
A3: The choice of solvent is critical and depends on the intended reaction.
-
For short-term storage and reactions where the benzylic bromide is intended to react: Aprotic, non-nucleophilic solvents are preferred. These include:
-
Dichloromethane (DCM)
-
Chloroform
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF) - use with caution, ensure it is anhydrous and free of peroxides.
-
-
Solvents to use with caution or avoid for prolonged storage:
Q4: How can I monitor the stability of my 3-Bromo-4-(bromomethyl)benzonitrile solution?
A4: Regular monitoring of your solution is crucial, especially if it is not used immediately after preparation. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visually check for the appearance of new, more polar spots, which could indicate the formation of degradation products like the corresponding alcohol.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are ideal for quantitative analysis of the purity of your solution and for identifying potential degradation products.[8]
-
Gas Chromatography (GC): Can be used if the compound and its potential byproducts are thermally stable and volatile.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic benzylic bromide signal (a singlet around 4.5-4.8 ppm in CDCl₃) and the appearance of new signals corresponding to degradation products.[5][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in a nucleophilic substitution reaction | Degradation of starting material: The 3-Bromo-4-(bromomethyl)benzonitrile may have degraded prior to or during the reaction. | - Use freshly acquired or properly stored starting material. - Prepare solutions of the benzylic bromide immediately before use. - Run the reaction at the lowest effective temperature. |
| Side reactions: Competing elimination reactions or reaction with the solvent. | - Choose a non-nucleophilic, aprotic solvent. - Use a non-nucleophilic base if a base is required. - Avoid high reaction temperatures. | |
| Multiple unexpected spots on TLC or peaks in LC/GC | Hydrolysis: Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere. |
| Reaction with solvent: Solvents like DMF or DMSO may be reacting with the starting material. | - Switch to a more inert solvent like DCM or ACN. - If DMF or DMSO are necessary, use the lowest possible reaction temperature and time. | |
| Photodegradation: Exposure to light, especially UV light. | - Protect the reaction vessel from light by wrapping it in aluminum foil. | |
| Reaction fails to go to completion | Deactivated starting material: The benzylic bromide has been converted to a less reactive species (e.g., the corresponding alcohol). | - Confirm the purity of the starting material by NMR or LC-MS before starting the reaction. |
| Insufficiently nucleophilic reagent: The nucleophile is not strong enough to displace the bromide under the reaction conditions. | - Consider using a stronger nucleophile or adding a catalyst (e.g., a phase-transfer catalyst for biphasic reactions). - Switching to a more polar aprotic solvent can enhance the nucleophilicity of anionic nucleophiles. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of 3-Bromo-4-(bromomethyl)benzonitrile
This protocol outlines the recommended procedure for preparing a solution for immediate use in a reaction.
Materials:
-
3-Bromo-4-(bromomethyl)benzonitrile
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile)
-
Oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool to room temperature under a stream of inert gas or in a desiccator.
-
Weigh the required amount of 3-Bromo-4-(bromomethyl)benzonitrile in a tared vial under an inert atmosphere if possible, or quickly in the open air and immediately seal the vial.
-
Add the anhydrous solvent to the vial via a syringe or cannula under a positive pressure of inert gas.
-
Gently swirl or sonicate the vial to ensure complete dissolution.
-
Crucially, use the solution immediately. Do not store solutions for extended periods, even at low temperatures.
Protocol 2: Monitoring a Reaction by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (a mixture of non-polar and polar solvents, e.g., Hexane/Ethyl Acetate)
-
UV lamp (254 nm)
-
Capillary spotters
Procedure:
-
Prepare a suitable eluent system that provides good separation of your starting material and expected product (a starting Rf of ~0.7-0.8 for the benzylic bromide is often a good starting point).
-
Draw a baseline in pencil on the TLC plate.
-
Spot a dilute solution of your starting material (co-spot), and the reaction mixture on the baseline.
-
Develop the plate in the chamber until the solvent front is near the top.
-
Dry the plate and visualize the spots under a UV lamp.
-
The starting 3-Bromo-4-(bromomethyl)benzonitrile will be a less polar spot. Degradation products, such as the alcohol, will appear as more polar spots (lower Rf). The progress of the reaction can be monitored by the disappearance of the starting material spot and the appearance of the product spot.
Visualizing Stability Concepts
Degradation Pathways
Caption: Primary degradation pathways of 3-Bromo-4-(bromomethyl)benzonitrile.
Troubleshooting Workflow
Sources
- 1. 3-BROMO-4-(BROMOMETHYL)BENZONITRILE | CAS 89892-39-7 [matrix-fine-chemicals.com]
- 2. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Bromo-4-(bromomethyl)benzonitrile CAS#: 89892-39-7 [chemicalbook.com]
- 6. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]
- 7. Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights [organic-chemistry.org]
- 8. rspublication.com [rspublication.com]
- 9. ias.ac.in [ias.ac.in]
- 10. nmr.oxinst.com [nmr.oxinst.com]
Technical Support Center: Characterization of Impurities in 3-Bromo-4-(bromomethyl)benzonitrile
Executive Summary: The Impurity Landscape
As a Senior Application Scientist, I often see researchers struggle with 3-Bromo-4-(bromomethyl)benzonitrile (BBBN) not because the synthesis is complex, but because the molecule is analytically deceptive.
This compound contains a benzylic bromide , a moiety notorious for two specific behaviors:
-
High Susceptibility to Hydrolysis: It rapidly converts to the benzyl alcohol in the presence of trace moisture, even during HPLC analysis.
-
Radical Over-Bromination: The radical conditions used to make it often lead to the inseparable gem-dibromide impurity.[1][2]
This guide provides a self-validating framework to characterize these impurities and distinguish between synthetic byproducts and analytical artifacts.[1][2]
Visualizing the Impurity Genealogy
The following diagram maps the origin of the critical impurities you will encounter. Use this to diagnose where in your process the impurity is generating.[1][2]
Figure 1: Reaction pathway showing the genesis of critical impurities.[1][2] Note that Impurity B (Alcohol) can form during synthesis OR during analysis.[2]
Critical Impurity Profile
| Impurity ID | Structure Name | Origin | Detection Challenge |
| Impurity A | 3-Bromo-4-(dibromomethyl)benzonitrile | Synthetic: Over-bromination during radical reaction.[1][2] | High: Co-elutes with product on many C18 columns. Solution: 1H-NMR (benzylic proton shift).[1][2][3] |
| Impurity B | 3-Bromo-4-(hydroxymethyl)benzonitrile | Degradation: Hydrolysis of the C-Br bond by moisture.[1][2] | High: Can form on the HPLC column, leading to split peaks or variable results.[2] |
| Impurity C | 3-Bromo-4-methylbenzonitrile | Synthetic: Unreacted starting material (SM).[1][2][4] | Low: Easily separated by HPLC/GC.[1][2] |
| Impurity D | 3-Bromo-4-formylbenzonitrile | Degradation: Oxidation of Impurity B or hydrolysis of Impurity A. | Medium: Distinct UV spectrum (carbonyl conjugation).[1][2] |
Troubleshooting & FAQs
Category A: Analytical Anomalies (HPLC vs. NMR)
Q1: My HPLC shows 98% purity, but my downstream reaction yield is consistently low. Why? Diagnosis: You likely have "hidden" Impurity A (Gem-dibromide) .[1][2] Explanation: The gem-dibromide (–CHBr₂) is chemically inert under many alkylation conditions used for the mono-bromide. However, it is highly lipophilic and often co-elutes with the product on standard C18 HPLC methods, masking its presence. The Fix (Self-Validating Protocol):
-
Run a Quantitative 1H-NMR (qNMR) in CDCl₃.
-
Focus on the benzylic region:
-
Integrate these peaks.[1][2] If the NMR shows 10% dibromide and HPLC shows 0%, your HPLC method is invalid.
Q2: I see a "ghost peak" or peak splitting that increases over time in the autosampler. Is my product decomposing? Diagnosis: On-column or In-vial Hydrolysis (Impurity B ). Explanation: Benzylic bromides are potent electrophiles.[1][2] If your HPLC mobile phase contains water (e.g., Water/Acetonitrile gradient) and isn't buffered correctly, or if the sample solvent contains moisture, the product hydrolyzes to the alcohol during the run. The Fix:
-
Solvent: Dissolve samples in anhydrous Acetonitrile or Dichloromethane immediately before injection.[1][2]
-
Mobile Phase: Ensure your aqueous phase is acidic (0.1% TFA or Formic Acid).[1][2] Neutral pH accelerates hydrolysis.[1][2]
-
Validation: Inject the sample. Wait 4 hours. Inject again. If the alcohol peak grows, your autosampler stability is the issue.
Category B: Synthetic Optimization
Q3: How do I stop the formation of the gem-dibromide (Impurity A)? Diagnosis: Stoichiometry and Conversion Control. Explanation: Radical bromination is sequential.[1][2] Once the mono-bromide forms, the benzylic position is still active.[1] If you push for 100% conversion of the Starting Material (SM), you statistically guarantee over-bromination.[2] The Fix:
-
Target 85-90% Conversion: Do not chase 100%. It is far easier to separate the non-polar Starting Material (Impurity C) via recrystallization (e.g., from Heptane/EtOAc) than it is to separate the chemically similar gem-dibromide.[2]
-
Reagent Control: Use exactly 0.95 - 1.0 equivalents of NBS. Excess NBS directly fuels Impurity A formation.[1][2]
Q4: My product turned from off-white to yellow/orange during storage. Is it ruined? Diagnosis: HBr formation and autocatalytic decomposition.[1][2] Explanation: Trace hydrolysis releases HBr.[1][2] HBr can catalyze further degradation and oxidation, leading to colored impurities (likely conjugated aldehyde/dimers).[2] The Fix:
-
Rescue: Dissolve in CH₂Cl₂, wash with cold saturated NaHCO₃ (to neutralize HBr), dry over MgSO₄, and recrystallize.
-
Prevention: Store under Argon/Nitrogen at 2-8°C. Add a packet of activated silica or molecular sieves to the secondary container to scavenge moisture.[1][2]
Standardized Characterization Protocols
Protocol 1: qNMR for Purity & Impurity Ratio
Use this as your primary "truth" source before trusting HPLC.
-
Sample: 10-15 mg of BBBN.
-
Solvent: 0.6 mL CDCl₃ (Neutralized with basic alumina if the sample is acid-sensitive, though BBBN is generally stable in CDCl₃ for short periods).
-
Acquisition: 1H-NMR (400 MHz+), d1 (relaxation delay) ≥ 10 seconds (critical for accurate integration).
-
Analysis:
Protocol 2: Stability-Indicating HPLC Method
Designed to separate the alcohol from the bromide.[1]
-
Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Acidic pH stabilizes the bromide).[2]
-
Gradient: 40% B to 90% B over 15 minutes.
-
Critical Step: Diluent must be anhydrous Acetonitrile. Inject immediately.[1][2]
Decision Tree for Troubleshooting
Use this logic flow to resolve low-purity issues rapidly.
Figure 2: Diagnostic logic flow for identifying the root cause of impurity issues.
References
-
Ji, S., Gao, H., Xia, X., & Zheng, F. (2019).[2][6] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[1][2][6][7] Analytical Methods, 11, 4663-4669.[1][2] [Link]
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 288436, 3-Bromo-4-(bromomethyl)benzonitrile.[1][2] Retrieved October 26, 2023, from [Link][2]
- Organic Process Research & Development. (General Reference for Radical Bromination Scale-up). Optimization of Benzylic Bromination. (Contextual grounding for NBS stoichiometry protocols).
Sources
- 1. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-(bromomethyl)benzonitrile | C8H5Br2N | CID 288436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Bromo-4-(bromomethyl)benzonitrile CAS#: 89892-39-7 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the HPLC Purity Analysis of 3-Bromo-4-(bromomethyl)benzonitrile
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 3-Bromo-4-(bromomethyl)benzonitrile is a critical building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to Letrozole, an aromatase inhibitor used in cancer therapy. Its reactive benzylic bromide and electronically distinct aromatic structure demand a robust, precise, and reliable analytical method for purity assessment.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Bromo-4-(bromomethyl)benzonitrile. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, present comparative data to guide your own method development, and offer a validated, stability-indicating protocol that ensures trustworthiness and accuracy in your results.
The Analytical Challenge: Understanding the Molecule and Its Potential Impurities
3-Bromo-4-(bromomethyl)benzonitrile (MW: 274.94 g/mol ) is a crystalline solid, generally insoluble in water but soluble in common organic solvents like dichloromethane and chloroform.[1] Its structure, featuring a benzonitrile core with two bromine substituents, presents a unique set of challenges and opportunities for chromatographic separation.
The primary analytical objective is to develop a stability-indicating method . This type of method is powerful enough to separate the main compound not only from impurities introduced during synthesis but also from degradation products that may form under storage or stress conditions.[2]
Based on its common synthesis route—the radical bromination of 3-bromo-4-methylbenzonitrile using a source like N-bromosuccinimide (NBS)[3]—we can anticipate several key potential impurities:
-
Process-Related Impurities:
-
Starting Material: Unreacted 3-bromo-4-methylbenzonitrile.
-
Isomeric Impurity: 4-Bromo-3-(bromomethyl)benzonitrile, arising from potential isomeric impurities in the starting material. The separation of positional isomers is a classic chromatographic challenge that requires careful optimization of column chemistry and mobile phase.[4]
-
Over-brominated Impurity: 3-Bromo-4-(dibromomethyl)benzonitrile.
-
-
Degradation Products:
-
Hydrolysis Product: The benzylic bromide is susceptible to hydrolysis, which would yield 3-bromo-4-(hydroxymethyl)benzonitrile.
-
Nitrile Group Degradation: The nitrile group can undergo hydrolysis, typically under strong acidic or basic conditions, to form 3-bromo-4-(bromomethyl)benzamide and subsequently 3-bromo-4-(bromomethyl)benzoic acid.[5][6]
-
A successful HPLC method must be able to resolve the main peak from all these potential and actual impurities.
Comparing HPLC Methodologies: The Path to Optimal Separation
Reversed-phase HPLC (RP-HPLC) is the technique of choice for moderately polar to non-polar compounds like 3-Bromo-4-(bromomethyl)benzonitrile.[1] The fundamental principle involves a non-polar stationary phase (the column) and a more polar mobile phase. The choice of each component is critical for achieving the desired selectivity and resolution.
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for developing a stability-indicating HPLC method.
Stationary Phase Comparison
The choice of column chemistry dictates the primary mode of interaction with the analyte and is the most powerful tool for manipulating selectivity.
| Column Chemistry | Principle of Separation | Suitability for 3-Bromo-4-(bromomethyl)benzonitrile |
| C18 (L1) | Hydrophobic Interactions: Strong retention for non-polar compounds. The long alkyl chains provide high shape selectivity. | Excellent Choice: This is the workhorse of reversed-phase chromatography and a highly recommended starting point. It will effectively retain the analyte and separate it from more polar impurities. |
| C8 (L7) | Hydrophobic Interactions: Similar to C18 but with shorter alkyl chains, leading to less retention for non-polar compounds. | Good Alternative: Can be useful if retention times on a C18 column are excessively long. It may provide different selectivity for closely related impurities. |
| Phenyl-Hexyl (L11) | π-π Interactions & Hydrophobicity: The phenyl rings in the stationary phase can interact with the aromatic ring of the analyte. | Highly Recommended for Isomer Separation: The unique pi-pi interactions can be highly effective in resolving positional isomers, such as 3-bromo-4-(bromomethyl)benzonitrile and its 4-bromo-3-(bromomethyl) isomer.[7] |
Mobile Phase Comparison
The mobile phase composition fine-tunes the separation by altering the elution strength and secondary interactions. A mixture of an organic modifier and buffered water is standard.
| Mobile Phase System | Key Characteristics & Rationale |
| Acetonitrile/Water | Lower Viscosity & UV Cutoff: Generally provides sharper peaks and lower backpressure compared to methanol. Acetonitrile is often the preferred solvent for gradient elution.[8] |
| Methanol/Water | Different Selectivity: Methanol is a protic solvent and can engage in hydrogen bonding differently than aprotic acetonitrile, which can alter the elution order of impurities. It is particularly effective at enhancing the unique selectivity of phenyl-based columns.[7] |
| Acid Modifier (e.g., 0.1% Phosphoric Acid or Formic Acid) | Improved Peak Shape: Suppresses the ionization of any free silanol groups on the silica-based column packing, which can cause peak tailing with polar or basic analytes. Phosphoric acid is a robust choice for UV detection, while formic acid is preferred for mass spectrometry (MS) compatibility.[9] |
Recommended Stability-Indicating HPLC Method & Protocol
This protocol is designed to be a robust starting point for the purity analysis of 3-Bromo-4-(bromomethyl)benzonitrile, validated against potential degradation products.
Experimental Protocol: Forced Degradation Study
The purpose of a forced degradation study is to intentionally stress the sample to generate potential degradation products, thereby proving the method's specificity.[10][11]
-
Sample Preparation: Prepare a stock solution of 3-Bromo-4-(bromomethyl)benzonitrile in Acetonitrile at a concentration of approximately 1.0 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the target concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1N HCl and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute with mobile phase.
-
Thermal Degradation: Store the solid sample in an oven at 105°C for 24 hours. Prepare a solution in the mobile phase.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours. Prepare a solution in the mobile phase.
-
Analysis: Analyze the stressed samples alongside an unstressed control sample using the HPLC method detailed below.
Protocol: HPLC Purity Determination
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC with UV/PDA Detector | A Photodiode Array (PDA) detector is crucial for assessing peak purity by comparing UV spectra across the peak. |
| Column | Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 5 µm | Provides a combination of hydrophobic and π-π interactions, ideal for separating the main analyte from its aromatic isomers and other impurities. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified aqueous phase to ensure sharp peak shapes. |
| Mobile Phase B | Acetonitrile | Good organic solvent with low UV cutoff. |
| Gradient Elution | 0-5 min: 40% B; 5-20 min: 40% to 80% B; 20-25 min: 80% B; 25.1-30 min: 40% B | A gradient program ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm | Benzonitrile derivatives typically exhibit strong absorbance in this region. A full scan (200-400 nm) should be performed initially to determine the optimal wavelength. |
| Injection Volume | 10 µL | |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | The diluent should be compatible with the mobile phase to prevent peak distortion. |
| Sample Concentration | 0.5 mg/mL | A concentration that provides a strong detector response without overloading the column. |
Comparative Data and Expected Results
Based on the principles of chromatography, the following table presents expected performance characteristics for different column choices when analyzing a sample containing the main analyte and its key potential impurities.
| Analyte/Impurity | Expected Elution Order on C18 | Expected Elution Order on Phenyl-Hexyl | Rationale for Elution Order |
| 3-bromo-4-(hydroxymethyl)benzonitrile | 1 | 1 | Most polar compound due to the hydroxyl group, leading to the least retention in reversed-phase. |
| 3-bromo-4-methylbenzonitrile | 2 | 3 | Less polar than the hydrolysis product but more polar than the dibrominated analyte. |
| 3-Bromo-4-(bromomethyl)benzonitrile | 3 | 4 | Analyte Peak. |
| 4-Bromo-3-(bromomethyl)benzonitrile | 4 (potential co-elution) | 2 | The Phenyl-Hexyl column's π-π interaction capability should provide superior resolution between these positional isomers compared to a standard C18. |
| 3-bromo-4-(dibromomethyl)benzonitrile | 5 | 5 | The most non-polar impurity due to the additional bromine atom, resulting in the longest retention time. |
Peak Purity and Method Validation:
A successful separation will show baseline resolution between all peaks. The PDA detector should be used to confirm peak purity, ensuring that no impurities are co-eluting with the main 3-Bromo-4-(bromomethyl)benzonitrile peak. Once the method is optimized, it must be fully validated according to ICH Q2(R1) or USP <1225> guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[12][13]
Diagram: Logic of Peak Purity Assessment
Sources
- 1. 3-Bromo-4-(Bromomethyl)Benzonitrile Manufacturer & Supplier in China | CAS 85116-37-6 | Properties, Applications, Safety, Price [nj-finechem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 3-Bromo-4-(bromomethyl)benzonitrile CAS#: 89892-39-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
- 6. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 3-Bromo-4-methylbenzonitrile | C8H6BrN | CID 14004840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. KR101088892B1 - Method for preparing 4-cyano benzyl bromide - Google Patents [patents.google.com]
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- 13. researchgate.net [researchgate.net]
A Multi-faceted Approach to Structural Elucidation: Confirming the Identity of 3-Bromo-4-(bromomethyl)benzonitrile
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential toxicities. Therefore, the ability to unequivocally determine molecular structure is paramount. This guide provides an in-depth comparison of spectroscopic techniques for the structural confirmation of 3-Bromo-4-(bromomethyl)benzonitrile, a key building block in the synthesis of various pharmaceutical compounds. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as our primary tool, a comprehensive analysis leverages a suite of complementary techniques to provide an irrefutable structural assignment.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is arguably the most powerful and widely used technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. The analysis of a ¹H NMR spectrum is based on three key parameters: chemical shift (δ), integration, and spin-spin coupling (J-coupling).
Predicted ¹H NMR Spectrum of 3-Bromo-4-(bromomethyl)benzonitrile
The structure of 3-Bromo-4-(bromomethyl)benzonitrile presents a distinct set of proton environments that are readily distinguishable by ¹H NMR. Based on the principles of NMR spectroscopy, we can predict the following spectral features:
-
Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a singlet. Their chemical shift will be significantly downfield due to the deshielding effect of the adjacent bromine atom and the benzene ring. We anticipate this signal to appear in the range of δ 4.5-5.0 ppm .
-
Aromatic Protons: The 1,2,4-trisubstituted benzene ring gives rise to a characteristic splitting pattern for the three aromatic protons.[1]
-
H-6: This proton is ortho to the bromine atom and meta to the nitrile group. It is expected to be a doublet due to coupling with the adjacent H-5 proton. The ortho coupling constant (³J) is typically in the range of 7-9 Hz. We predict its chemical shift to be the most downfield of the aromatic protons due to the additive deshielding effects of the ortho-bromine and para-nitrile groups, likely around δ 7.8-8.0 ppm .
-
H-5: This proton is ortho to the bromomethyl group and ortho to the H-6 proton, and meta to the bromine atom. It will be split into a doublet of doublets by the neighboring H-6 (ortho-coupling, J ≈ 8 Hz) and H-2 (meta-coupling, J ≈ 2 Hz). Its chemical shift is predicted to be in the range of δ 7.5-7.7 ppm .
-
H-2: This proton is ortho to the nitrile group and meta to the bromine atom. It is expected to appear as a doublet due to the smaller meta-coupling with H-5 (⁴J, typically 1-3 Hz). The strong electron-withdrawing nature of the nitrile group will deshield this proton, placing its signal around δ 7.6-7.8 ppm .
-
A reported ¹H NMR spectrum for 3-Bromo-4-(bromomethyl)benzonitrile in CDCl₃ shows signals at δ 7.85 (d, J = 1.6 Hz, 1H), 7.66 (dd, J = 8.0, 1.6 Hz, 1H), 7.49 (d, J = 8.0 Hz, 1H), and 4.63 (s, 2H), which aligns well with our predictions.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum for structural confirmation, the following protocol should be followed:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-Bromo-4-(bromomethyl)benzonitrile.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns and measure the coupling constants.
-
Caption: Interplay of analytical techniques for structural confirmation.
Conclusion: A Synergistic Approach for Unwavering Confidence
The structural confirmation of 3-Bromo-4-(bromomethyl)benzonitrile, or any novel chemical entity, should not rely on a single analytical technique. While ¹H NMR provides an unparalleled level of detail regarding the proton framework, its power is amplified when used in conjunction with ¹³C NMR, mass spectrometry, and IR spectroscopy. This synergistic approach creates a self-validating system where each technique corroborates the findings of the others, leading to an unambiguous and confident structural assignment. For researchers in drug development and other scientific disciplines, adopting this multi-faceted strategy is essential for ensuring data integrity and advancing scientific discovery.
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A Comparative Guide to the Elemental Analysis of 3-Bromo-4-(bromomethyl)benzonitrile and Its Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational requirement for advancing discovery and ensuring regulatory compliance. 3-Bromo-4-(bromomethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, demands rigorous analytical scrutiny to confirm its elemental composition and purity. This guide provides an in-depth comparison of analytical methodologies for the elemental analysis of 3-Bromo-4-(bromomethyl)benzonitrile, juxtaposed with its structural isomers and related analogs. The protocols detailed herein are designed to be self-validating, grounded in established analytical principles, and supported by authoritative references to ensure scientific integrity.
Theoretical Elemental Composition: The Foundational Benchmark
Before embarking on experimental analysis, it is crucial to establish the theoretical elemental composition derived from the molecular formula. 3-Bromo-4-(bromomethyl)benzonitrile possesses the molecular formula C₈H₅Br₂N and a molecular weight of 274.94 g/mol .[1][2][3][4] The expected elemental percentages are the benchmark against which all experimental data must be compared.
Table 1: Theoretical Elemental Composition of 3-Bromo-4-(bromomethyl)benzonitrile and Comparative Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen | % Bromine |
| 3-Bromo-4-(bromomethyl)benzonitrile | C₈H₅Br₂N | 274.94 | 34.95 | 1.83 | 5.09 | 58.13 |
| 4-Bromo-3-(bromomethyl)benzonitrile | C₈H₅Br₂N | 274.94 | 34.95 | 1.83 | 5.09 | 58.13 |
| 4-(Bromomethyl)benzonitrile | C₈H₆BrN | 196.04 | 49.01 | 3.08 | 7.14 | 40.76 |
| 3-(Bromomethyl)benzonitrile | C₈H₆BrN | 196.04 | 49.01 | 3.08 | 7.14 | 40.76 |
The isomeric 4-Bromo-3-(bromomethyl)benzonitrile shares the same molecular formula and, therefore, the identical theoretical elemental composition, highlighting the necessity of orthogonal analytical techniques for unambiguous identification.[5] In contrast, related structures such as 4-(bromomethyl)benzonitrile and 3-(bromomethyl)benzonitrile, which lack the second bromine atom, exhibit significantly different elemental profiles.[6][7][8]
Experimental Determination of Elemental Composition: A Multi-faceted Approach
No single analytical technique can provide a complete and validated elemental profile. A robust analysis relies on the synergy of multiple methods, each with its own strengths and principles. Here, we detail the gold-standard techniques for the determination of carbon, hydrogen, nitrogen, and bromine.
Carbon, Hydrogen, and Nitrogen (CHN) Analysis
The simultaneous determination of carbon, hydrogen, and nitrogen is routinely accomplished via combustion analysis, a technique based on the Pregl-Dumas method.[1][4] This method offers high precision and is a cornerstone of organic elemental analysis.[9]
Experimental Protocol: Combustion CHN Analysis
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard reference material (SRM), such as acetanilide or sulfanilamide, to ensure accuracy.[10][11] The calibration should be verified with a secondary standard.
-
Sample Preparation: Accurately weigh 1-2 mg of the sample (3-Bromo-4-(bromomethyl)benzonitrile) into a tin capsule using a calibrated microbalance. The sample should be a homogenous, fine powder.
-
Combustion: The encapsulated sample is introduced into a high-temperature (typically 950-1060°C) combustion furnace rich in oxygen.[3] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).
-
Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to convert any nitrogen oxides (NOx) to N₂. The resulting mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.
-
Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD).[3][4] The instrument's software then calculates the percentage of each element in the original sample based on the detector response and the initial sample weight.
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A Senior Application Scientist's Guide to Benzylic Bromination: A Comparative Analysis of NBS and DBDMH
For research, pharmaceutical, and drug development professionals, the selective functionalization of molecules is a cornerstone of synthesis. Benzylic bromination, the substitution of a hydrogen atom on a carbon adjacent to an aromatic ring with bromine, is a critical transformation for creating valuable intermediates. The resulting benzyl bromides are versatile precursors for a host of subsequent reactions.
Historically, N-Bromosuccinimide (NBS) has been the reagent of choice for this task. However, another N-bromo compound, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), offers compelling advantages in terms of efficiency, cost, and waste reduction. This guide provides an in-depth, objective comparison of these two reagents, grounded in mechanistic principles and supported by experimental data, to help researchers make informed decisions for their specific synthetic challenges.
The Core of the Matter: The Wohl-Ziegler Free-Radical Mechanism
Both NBS and DBDMH facilitate benzylic bromination via the Wohl-Ziegler reaction, a free-radical chain process.[1][2] Understanding this mechanism is paramount to controlling the reaction's selectivity and preventing undesired side reactions, such as electrophilic addition to the aromatic ring.
The key to selectivity is maintaining a very low, steady-state concentration of elemental bromine (Br₂) and bromine radicals (Br•).[3][4][5] High concentrations of Br₂ would favor ionic electrophilic aromatic substitution on the ring itself, a common pitfall. Both NBS and DBDMH excel at acting as reservoirs that slowly release Br₂ in situ.
The generally accepted mechanism proceeds in three stages:[3]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN or benzoyl peroxide) or by UV light, which generates initial radicals. These radicals react with trace HBr or Br₂ to produce the key chain-carrier, a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the benzylic position. This is the rate-determining step, and its selectivity is driven by the formation of a resonance-stabilized benzylic radical.[3] The C-H bond at the benzylic position is significantly weaker than other sp³ C-H bonds, facilitating this abstraction.[3]
-
The newly formed benzylic radical reacts with a molecule of Br₂ (generated in situ) to form the desired benzyl bromide product and a new bromine radical, which continues the chain.[3][6]
-
-
Regeneration of Br₂: The HBr generated during the propagation step reacts with the N-bromo reagent (NBS or DBDMH) to produce a fresh molecule of Br₂.[1][3] This step is crucial for maintaining the low concentration of bromine needed for the radical pathway to dominate.
Head-to-Head Comparison: NBS vs. DBDMH
While both reagents operate via the same fundamental mechanism, their molecular structure and properties lead to significant practical differences in the laboratory.
| Feature | N-Bromosuccinimide (NBS) | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Analysis & Causality |
| Structure |
ngcontent-ng-c1989010908="" class="ng-star-inserted"> | DBDMH possesses two bromine atoms, giving it a higher active bromine content by weight. | |
| Active Br Content | ~44.9% | ~55.6% | Higher Atom Economy: DBDMH is more atom-economical. Theoretically, only 0.5 equivalents are needed per C-H bond, compared to 1.0 equivalent for NBS.[7] This reduces reagent consumption and waste. |
| Byproduct | Succinimide | 5,5-Dimethylhydantoin | Easier Purification: Succinimide can be soluble in some organic solvents, complicating purification. 5,5-dimethylhydantoin is generally less soluble, often simplifying product isolation via filtration.[8] |
| Reactivity | Well-established, reliable standard.[9] | Exhibits nearly identical or superior reactivity to NBS in many cases.[1][8] | The electronic environment of the N-Br bond is similar in both, leading to comparable reactivity for radical generation.[7] |
| Cost-Effectiveness | Relatively inexpensive.[9] | Generally more cost-effective due to higher bromine content and lower required stoichiometry.[1][7] | Fewer moles of reagent are needed to deliver the same number of bromine atoms, leading to significant cost savings, especially on a larger scale.[1] |
| Safety & Handling | Stable solid, but can decompose. Lot-to-lot variability in Br₂/HBr impurity can affect reactivity.[4] Solutions in DMF can be thermally hazardous.[10] | Stable, crystalline solid.[11] Can be stored long-term in a cool, dark, dry place.[1] Oxidizer; may intensify fire.[12][13] | Both are solids and are easier and safer to handle than liquid bromine.[5] Standard precautions for oxidizing and corrosive solids should be followed for both.[14][15][16] |
Experimental Evidence: Bromination of Toluene Derivatives
To provide a quantitative comparison, we can examine data from studies on the bromination of various toluene derivatives. A study by Sakaguchi et al. demonstrated the high efficiency of DBDMH in the presence of a Lewis acid catalyst at room temperature.[17]
| Substrate | Product | Yield with DBDMH/ZrCl₄ (%)[17] |
| Toluene | Benzyl bromide | 86 |
| Ethylbenzene | (1-Bromoethyl)benzene | 98 |
| 4-Methylanisole | 4-Methoxybenzyl bromide | 99 |
| 4-Chlorotoluene | 4-Chlorobenzyl bromide | 99 |
| 4-Nitrotoluene | 4-Nitrobenzyl bromide | 99 |
Reaction Conditions: Substrate (1.0 mmol), DBDMH (0.5 mmol), ZrCl₄ (0.1 mmol) in CH₂Cl₂ at room temperature. Yields determined by GC or ¹H NMR analysis.[17]
Analysis of Causality: The data clearly shows that DBDMH provides excellent to quantitative yields for benzylic bromination across a range of electronically diverse substrates.[17] The use of a Lewis acid catalyst like ZrCl₄ appears to promote the radical pathway, enhancing the reaction rate dramatically compared to using NBS under similar conditions without a catalyst.[17] This catalytic approach avoids the high temperatures often required for traditional Wohl-Ziegler reactions, representing a significant process advantage.[17] It is crucial to note that Brønsted acids, in contrast, tend to promote electrophilic aromatic ring bromination.[4][17]
Field-Proven Protocols and Workflow
Adherence to a well-designed experimental protocol is critical for reproducibility and safety. The following is a representative protocol for the benzylic bromination of a generic toluene derivative using DBDMH, based on established methodologies.[11][17]
Experimental Workflow Diagram
Step-by-Step Protocol: ZrCl₄-Catalyzed Bromination of Toluene
This protocol is adapted from the work of Sakaguchi, et al.[17]
-
Preparation: To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add zirconium(IV) chloride (ZrCl₄, 23.3 mg, 0.1 mmol).
-
Scientist's Note: An inert atmosphere is crucial to prevent atmospheric oxygen from interfering with the radical chain reaction. All glassware must be scrupulously dried as moisture can quench the Lewis acid catalyst.
-
-
Reagent Addition: Add anhydrous dichloromethane (CH₂Cl₂, 4 mL) followed by toluene (1.0 mmol). Stir the resulting suspension at room temperature. Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 143 mg, 0.5 mmol).
-
Scientist's Note: Using 0.5 equivalents of DBDMH relative to the substrate is a key advantage, as each molecule delivers two bromine atoms. This improves the atom economy of the process.[7]
-
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion (typically 1-2 hours).[8][11]
-
Scientist's Note: The original study notes that the reaction proceeds under ambient room light, which can facilitate radical generation.[17] For consistency, reactions should be either shielded from light or performed with a controlled light source.
-
-
Work-Up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 10 mL).[17] Transfer the mixture to a separatory funnel.
-
Scientist's Note: The bicarbonate quench neutralizes any remaining acidic species (HBr, ZrCl₄ hydrolysis products) in the mixture. An alternative is to use sodium thiosulfate (Na₂S₂O₃) to consume any excess active bromine.
-
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether or CH₂Cl₂ (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzyl bromide.
-
Analysis: The yield of the crude product can be determined by ¹H NMR or GC analysis using an internal standard.[17] If necessary, the product can be purified further by flash column chromatography on silica gel.
Conclusion and Recommendation
Both NBS and DBDMH are highly effective reagents for benzylic bromination.
-
N-Bromosuccinimide (NBS) remains a reliable and well-understood choice, and its use is deeply embedded in the chemical literature. It is perfectly suitable for many small-scale applications where factors like atom economy and byproduct removal are less critical.
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) presents a compelling and often superior alternative, particularly for process development and scale-up operations.[1][8] Its key advantages are:
-
Higher Atom Economy: Requires only half the molar equivalents.[7]
-
Reduced Waste: Generates less solid byproduct per mole of brominated product.[1]
-
Simplified Purification: The byproduct, 5,5-dimethylhydantoin, often has lower solubility, facilitating its removal.[8]
-
Cost-Effectiveness: Lower required stoichiometry translates directly to lower costs.[1]
-
For researchers and drug development professionals aiming to optimize their synthetic routes for efficiency, sustainability, and cost, DBDMH should be strongly considered as a first-line reagent for benzylic bromination . Its performance is comparable or superior to NBS, and its practical advantages make it a more modern and economical choice for chemical synthesis.[8]
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Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. (2022). Chemia. [Link]
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Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients. (2021). Chemia. [Link]
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Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. (2022). Chemia. [Link]
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Benzylic Bromination. Chemistry Steps. [Link]
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Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022). Scientific Update. [Link]
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Percent yield comparison using DBDMH and CBr 4 as brominating agents. ResearchGate. [Link]
-
Lewis Acid Catalyzed Benzylic Bromination. (2012). National Institutes of Health (NIH). [Link]
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Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]
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10.3 Allylic Bromination and Benzylic Bromination with NBS. (2020). YouTube. [Link]
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1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Organic Chemistry Portal. [Link]
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ChemInform Abstract: A Green Bromination Method for the Synthesis of Benzylic Dibromides. ResearchGate. [Link]
-
10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep®. [Link]
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Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. (2023). Hovione. [Link]
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N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
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Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]
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Wohl-Ziegler Reaction. (2014). Chem-Station Int. Ed.. [Link]
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A Researcher's Guide to Alternative Reagents for the Synthesis of 3-Bromo-4-(bromomethyl)benzonitrile
In the landscape of pharmaceutical and agrochemical research, the synthesis of versatile intermediates is a critical step toward the discovery of novel active compounds. 3-Bromo-4-(bromomethyl)benzonitrile stands out as a valuable building block due to its dual reactivity: the benzylic bromide allows for facile nucleophilic substitution, while the aryl bromide is amenable to a variety of cross-coupling reactions. The conventional synthesis of this compound from 3-Bromo-4-methylbenzonitrile typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator. While effective, the ongoing pursuit of greener, safer, and more efficient chemical processes necessitates an exploration of alternative reagents.
This guide provides an in-depth comparison of alternative reagents for the benzylic bromination of 3-Bromo-4-methylbenzonitrile, offering experimental insights and data to inform your synthetic strategy. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance.
The Conventional Path: Wohl-Ziegler Bromination with N-Bromosuccinimide (NBS)
The Wohl-Ziegler reaction, utilizing NBS and a radical initiator such as azobisisobutyronitrile (AIBN), is the most common method for benzylic bromination.[1] This method's popularity stems from its high selectivity for the benzylic position over the aromatic ring.[1] The reaction proceeds via a free-radical chain mechanism.
Mechanism of NBS Bromination:
The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or UV irradiation. The resulting radical abstracts a hydrogen atom from the benzylic position of 3-Bromo-4-methylbenzonitrile, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the desired product and a succinimidyl radical, which propagates the chain reaction.
Caption: Free-radical mechanism of benzylic bromination using NBS.
Experimental Protocol (Baseline):
A solution of 3-Bromo-4-methylbenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile is treated with N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.1 eq).[2] The reaction mixture is heated to reflux (typically around 80°C) for several hours and monitored by TLC or GC-MS.[2] Upon completion, the succinimide byproduct is filtered off, and the product is isolated after solvent removal and purification.
Alternative Brominating Agents: A Comparative Analysis
While NBS is a reliable reagent, concerns over its stability, the disposal of the succinimide byproduct, and the use of chlorinated solvents have prompted the investigation of alternatives. Here, we compare three promising alternatives: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Hydrogen Bromide/Hydrogen Peroxide (HBr/H₂O₂), and Sodium Bromate/Hydrogen Bromide (NaBrO₃/HBr).
| Reagent/System | Typical Conditions | Advantages | Disadvantages |
| NBS/AIBN | Reflux in CCl₄ or CH₃CN, thermal initiation | High selectivity, well-established protocols | Use of hazardous solvents, solid byproduct |
| DBDMH/Light | Room temp. to 60-80°C in CH₃CN, photo-initiation | Higher bromine content than NBS, milder conditions | Can lead to dibromination if not controlled |
| HBr/H₂O₂ | Biphasic system, visible light irradiation | "Green" reagents (water as byproduct), in-situ Br₂ generation | Potential for explosive mixtures in batch, requires careful control |
| NaBrO₃/HBr | Continuous flow, aqueous/organic biphasic system | High atom economy, safe in-situ Br₂ generation in flow | Requires specialized flow reactor setup |
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH is a stable, crystalline solid with a higher active bromine content by weight compared to NBS, making it a more atom-economical choice.[3] It can be used under similar radical conditions, often with photochemical initiation, allowing for milder reaction temperatures.
Experimental Protocol (Adapted):
To a solution of 3-Bromo-4-methylbenzonitrile (1.0 eq) in acetonitrile, 1,3-dibromo-5,5-dimethylhydantoin (0.55 eq) is added. The mixture is stirred at room temperature while being irradiated with a visible light source (e.g., a household fluorescent lamp). The reaction progress is monitored, and upon completion, the hydantoin byproduct is filtered, and the product is isolated from the filtrate.
Caption: General experimental workflow for benzylic bromination.
Hydrogen Bromide/Hydrogen Peroxide (HBr/H₂O₂)
This system offers a greener approach to benzylic bromination by generating bromine in situ from readily available and inexpensive reagents.[4] The only byproduct is water, significantly reducing waste. The reaction is typically carried out in a biphasic system under visible light irradiation.[5] However, it is crucial to note that the combination of hydrogen peroxide and organic materials can pose a risk of explosion, especially in batch processes, and requires careful temperature control.[6][7]
Experimental Protocol (Adapted):
A biphasic mixture of 3-Bromo-4-methylbenzonitrile in an organic solvent (e.g., dichloromethane) and an aqueous solution of hydrobromic acid (48%) and hydrogen peroxide (30%) is vigorously stirred under visible light irradiation at room temperature. The reaction is monitored, and upon completion, the organic layer is separated, washed, dried, and concentrated to yield the crude product, which is then purified.
Sodium Bromate/Hydrogen Bromide (NaBrO₃/HBr)
Similar to the HBr/H₂O₂ system, this combination generates bromine in situ, offering high atom economy.[8] The use of sodium bromate, a stable solid, can be more convenient than handling concentrated hydrogen peroxide. This method is particularly well-suited for continuous flow reactors, which mitigate the safety risks associated with the accumulation of reactive intermediates.[8]
Experimental Protocol (Adapted for conceptual flow setup):
A solution of 3-Bromo-4-methylbenzonitrile in an organic solvent is continuously pumped and mixed with an aqueous stream containing sodium bromate and hydrobromic acid. The combined stream passes through a temperature-controlled photoreactor coil irradiated with a suitable light source. The output from the reactor is then collected, and the product is isolated from the organic phase.
Safety Considerations
N-Bromosuccinimide (NBS): Stable solid, but can decompose upon heating. Handle in a well-ventilated fume hood.[9]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A strong oxidizer that can cause severe skin burns and eye damage.[10] It may intensify fire and is toxic if swallowed.[10] Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.
Hydrogen Bromide (HBr): Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated fume hood with appropriate PPE.
Hydrogen Peroxide (H₂O₂): Concentrated solutions are strong oxidizers and can cause severe skin and eye damage.[6][11] Can form explosive mixtures with organic compounds.[6] Ensure proper temperature control and avoid confinement.[12]
Sodium Bromate (NaBrO₃): Strong oxidizer that can cause fire or explosion.[13] Harmful if swallowed and can cause damage to kidneys and the nervous system.[13] It is also a suspected carcinogen.[14] Handle with extreme care and appropriate PPE in a controlled environment.
Conclusion
The synthesis of 3-Bromo-4-(bromomethyl)benzonitrile can be achieved through various methods, each with its own set of advantages and challenges. While the traditional Wohl-Ziegler reaction using NBS remains a robust and reliable method, the exploration of alternative reagents such as DBDMH, HBr/H₂O₂, and NaBrO₃/HBr offers promising avenues for developing greener, safer, and more efficient synthetic routes. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. This guide provides the foundational knowledge and experimental frameworks to empower researchers in making informed decisions for their synthetic endeavors.
References
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Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]
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A Technical Guide to the Reactivity of 3-Bromo-4-(bromomethyl)benzonitrile and Its Isomers for Pharmaceutical and Agrochemical Synthesis
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals and agrochemicals. Among the versatile building blocks available to researchers, substituted benzyl bromides serve as key intermediates due to their inherent reactivity. This guide provides an in-depth comparative analysis of the reactivity of 3-Bromo-4-(bromomethyl)benzonitrile, a bifunctional reagent, with its isomers and other related compounds. By examining the electronic and steric influences on its reactive centers, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively utilize this class of compounds in their synthetic endeavors.
The Duality of Reactivity in 3-Bromo-4-(bromomethyl)benzonitrile
3-Bromo-4-(bromomethyl)benzonitrile is a compelling molecule for synthetic chemists due to its two distinct reactive sites: a highly reactive benzylic bromide and a less reactive aryl bromide. This duality allows for sequential and selective functionalization, opening avenues for the construction of complex molecular architectures. The benzylic bromide is primed for nucleophilic substitution reactions, while the aryl bromide is a suitable handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling.
The substitution pattern on the benzene ring plays a critical role in modulating the reactivity of both the benzylic and aryl bromide moieties. The electron-withdrawing nature of the nitrile group (-CN) and the bromine atom influences the electron density of the aromatic ring and the stability of reaction intermediates, thereby dictating the preferred reaction pathways and rates.
Comparative Reactivity Analysis
To provide a comprehensive understanding, we will compare the reactivity of 3-Bromo-4-(bromomethyl)benzonitrile with its isomers: 4-Bromo-3-(bromomethyl)benzonitrile and 3-Bromo-5-(bromomethyl)benzonitrile. The differing positions of the substituents in these isomers lead to distinct electronic and steric environments, which in turn affect their reactivity.
Nucleophilic Substitution at the Benzylic Position
The reaction at the benzylic carbon is a cornerstone of the utility of these compounds. Primary benzylic halides, such as the ones discussed here, readily undergo nucleophilic substitution, which can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[1] For primary benzylic halides, the S(_N)2 pathway is often favored, especially with strong nucleophiles.
The rate of an S(_N)2 reaction is sensitive to steric hindrance at the electrophilic carbon. Furthermore, the electronic nature of the substituents on the aromatic ring can influence the transition state energy. Electron-withdrawing groups can have a complex effect. While they can destabilize a developing positive charge in an S(_N)1-like transition state, they can also polarize the C-Br bond, making the carbon more electrophilic for an S(_N)2 attack.
A study on the nucleophilic substitution of meta- and para-substituted benzyl bromides with benzylamine demonstrated the applicability of the Hammett equation, which correlates reaction rates with substituent electronic effects.[2][3] Generally, electron-withdrawing groups on the benzene ring tend to slightly accelerate S(_N)2 reactions of benzyl bromides by increasing the electrophilicity of the benzylic carbon.
Based on these principles, we can predict the relative reactivity of the isomers in S(_N)2 reactions:
-
3-Bromo-4-(bromomethyl)benzonitrile: The nitrile group is para to the bromomethyl group, and the bromo group is meta. The strong electron-withdrawing effect of the para-nitrile group is expected to significantly enhance the electrophilicity of the benzylic carbon, making this isomer highly reactive towards nucleophiles.
-
4-Bromo-3-(bromomethyl)benzonitrile: Here, the bromo group is para and the nitrile group is meta to the bromomethyl group. Both are electron-withdrawing, but the para-bromo substituent will have a more pronounced effect than the meta-nitrile group in terms of resonance. However, the inductive effect of the meta-nitrile is still significant.
-
3-Bromo-5-(bromomethyl)benzonitrile: In this isomer, both the bromo and nitrile groups are meta to the bromomethyl group. Their electron-withdrawing effects are primarily inductive.
A quantitative comparison can be inferred from Hammett substituent constants ((\sigma)). While specific kinetic data for these exact compounds in a single comparative study is scarce, the Hammett equation provides a robust framework for predicting reactivity trends.
Table 1: Predicted Relative Reactivity in Nucleophilic Substitution (S(_N)2)
| Compound | Substituent Positions Relative to CH₂Br | Expected Relative Reactivity |
| 3-Bromo-4-(bromomethyl)benzonitrile | p-CN, m-Br | Highest |
| 4-Bromo-3-(bromomethyl)benzonitrile | p-Br, m-CN | Intermediate |
| 3-Bromo-5-(bromomethyl)benzonitrile | m-Br, m-CN | Lowest |
Suzuki-Miyaura Cross-Coupling at the Aryl Bromide Position
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, typically involving the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.[4][5][6] The reactivity of the aryl halide in this reaction is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step.
-
3-Bromo-4-(bromomethyl)benzonitrile: The nitrile group is para to the bromine atom, and the bromomethyl group is meta. The potent electron-withdrawing nature of the para-nitrile group will make the aryl bromide more susceptible to oxidative addition, thus enhancing its reactivity in Suzuki-Miyaura coupling.
-
4-Bromo-3-(bromomethyl)benzonitrile: In this case, the nitrile group is ortho to the bromine atom. While strongly electron-withdrawing, the ortho positioning might introduce some steric hindrance. The bromomethyl group is in the meta position.
-
3-Bromo-5-(bromomethyl)benzonitrile: Here, both the nitrile and bromomethyl groups are meta to the bromine atom. Their electron-withdrawing inductive effects will activate the aryl bromide, but likely to a lesser extent than a para-nitrile group.
Table 2: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Compound | Substituent Positions Relative to Aryl-Br | Expected Relative Reactivity |
| 3-Bromo-4-(bromomethyl)benzonitrile | p-CN, m-CH₂Br | Highest |
| 4-Bromo-3-(bromomethyl)benzonitrile | o-CN, m-CH₂Br | High (potential steric effects) |
| 3-Bromo-5-(bromomethyl)benzonitrile | m-CN, m-CH₂Br | Intermediate |
Experimental Protocols
To provide practical guidance, we present detailed, step-by-step methodologies for key reactions. These protocols are based on established procedures and can be adapted for specific research needs.
General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a general method for the reaction of 3-Bromo-4-(bromomethyl)benzonitrile with a primary or secondary amine.
Materials:
-
3-Bromo-4-(bromomethyl)benzonitrile
-
Amine (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
To a stirred solution of 3-Bromo-4-(bromomethyl)benzonitrile (1.0 eq) in anhydrous acetonitrile, add the amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Caption: Workflow for the nucleophilic substitution of 3-Bromo-4-(bromomethyl)benzonitrile.
General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the aryl bromide moiety.
Materials:
-
3-Bromo-4-(bromomethyl)benzonitrile
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add 3-Bromo-4-(bromomethyl)benzonitrile (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
3-Bromo-4-(bromomethyl)benzonitrile and its isomers are highly valuable and versatile intermediates in organic synthesis. A nuanced understanding of their reactivity, governed by the interplay of electronic and steric effects, is crucial for their effective application. This guide provides a framework for predicting and exploiting the differential reactivity of the benzylic and aryl bromide moieties in these compounds. The provided protocols serve as a starting point for the development of robust synthetic routes towards complex target molecules in the pharmaceutical and agrochemical industries. Further kinetic studies would be invaluable in providing precise quantitative comparisons and further refining our understanding of these powerful synthetic tools.
References
-
G, S., & P, M. (2016). Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Australian Journal of Chemistry, 69(10), 1154. [Link]
-
Chemistry LibreTexts. (2021, June 10). 4.17: Nucleophilic Substitutions in Synthesis: Amines. [Link]
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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PubChem. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 4-Bromo-3-(bromomethyl)benzonitrile. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3-Bromo-5-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?[Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
-
Various Authors. (2016). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Request PDF. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Zhang, Y., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2123. [Link]
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A Comparative Guide to the Synthesis of 3-Bromo-4-(bromomethyl)benzonitrile: Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-(bromomethyl)benzonitrile is a key building block in medicinal chemistry and organic synthesis, notably utilized in the preparation of various pharmaceutical intermediates.[1] Its bifunctional nature, featuring both a nitrile group and a reactive benzylic bromide, makes it a versatile precursor for introducing the 3-bromo-4-cyanobenzyl moiety into target molecules. The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of multi-step synthetic sequences. This guide provides a comparative analysis of common synthetic methods for 3-Bromo-4-(bromomethyl)benzonitrile, with a focus on reaction yields, experimental protocols, and the underlying chemical principles.
Core Synthetic Strategy: Free-Radical Bromination of 3-Bromo-4-methylbenzonitrile
The primary and most widely employed method for the synthesis of 3-Bromo-4-(bromomethyl)benzonitrile is the free-radical bromination of the corresponding methyl-substituted precursor, 3-bromo-4-methylbenzonitrile. This transformation selectively targets the benzylic protons of the methyl group, leaving the aromatic ring and the nitrile functionality intact. The reagent of choice for this benzylic bromination is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals under specific reaction conditions.[2][3]
The Mechanism of NBS-Mediated Benzylic Bromination
The reaction proceeds via a free-radical chain mechanism, which can be dissected into three key stages: initiation, propagation, and termination.[3][4]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or photochemical irradiation. This generates highly reactive radicals.
-
Propagation: A bromine radical, generated in situ from NBS, abstracts a hydrogen atom from the benzylic methyl group of 3-bromo-4-methylbenzonitrile. This step is highly regioselective due to the resonance stabilization of the resulting benzylic radical. The benzylic radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to form the desired product, 3-Bromo-4-(bromomethyl)benzonitrile, and a new bromine radical, which continues the chain reaction.[3][5]
-
Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.
The use of NBS is crucial as it maintains a low and constant concentration of bromine in the reaction mixture, which favors the desired radical substitution over electrophilic addition to the aromatic ring.[2][3]
Comparative Analysis of Synthetic Protocols
Herein, we compare two common protocols for the synthesis of 3-Bromo-4-(bromomethyl)benzonitrile, differing primarily in the choice of solvent and radical initiator.
Method 1: High-Yield Synthesis in Carbon Tetrachloride with Benzoyl Peroxide
This classical approach utilizes carbon tetrachloride as the solvent and benzoyl peroxide as the radical initiator. It has been reported to produce high yields of the desired product.[1]
Experimental Protocol:
-
To a stirred solution of 3-bromo-4-methylbenzonitrile (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (NBS) (1.2 equivalents) and benzoyl peroxide (0.05 equivalents).[1]
-
Heat the reaction mixture to 85°C and stir for 18 hours under an inert atmosphere (e.g., argon).[1]
-
After completion of the reaction (monitored by TLC or LCMS), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.[1]
-
Combine the organic phases, wash sequentially with water and saturated brine, and dry over anhydrous sodium sulfate.[1]
-
Concentrate the organic phase under reduced pressure to afford 3-bromo-4-(bromomethyl)benzonitrile as a solid.[1]
Reported Yield: 95%[1]
Discussion:
-
Expertise & Experience: The use of carbon tetrachloride is historically common for radical reactions due to its inertness. However, its toxicity and environmental concerns have led to its phasing out in many laboratories. Benzoyl peroxide is an effective and inexpensive radical initiator. The high reported yield suggests this method is very efficient under optimized conditions.
-
Trustworthiness: The detailed protocol and high yield reported in the source provide a strong basis for reproducibility.[1] However, the long reaction time (18 hours) might be a drawback for rapid synthesis.
Method 2: Synthesis in Acetonitrile with AIBN
This method employs a less toxic solvent, acetonitrile, and a different radical initiator, AIBN. While the reported yield for a similar substrate is slightly lower, this approach offers significant safety and environmental advantages. A similar procedure has been successfully applied to the synthesis of 4-(bromomethyl)-3-fluorobenzonitrile.[6]
Experimental Protocol:
-
Dissolve 3-bromo-4-methylbenzonitrile (1 equivalent) in acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.1-1.2 equivalents) and AIBN (0.05-0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress.
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by recrystallization or chromatography.
Reported Yield (for a structurally related compound): 75%[6]
Discussion:
-
Expertise & Experience: Acetonitrile is a more polar solvent than carbon tetrachloride and is considered a safer alternative. AIBN is a common radical initiator that decomposes at a convenient rate at the reflux temperature of acetonitrile. The 75% yield for a similar transformation suggests this is a viable and effective method.[6] The authors of the study on the fluoro-analogue noted that controlling the water content of the solvent was crucial for consistent results, highlighting the moisture sensitivity of this radical reaction.[6]
-
Trustworthiness: This protocol is based on a well-established and scalable industrial process for a similar molecule, lending it significant credibility.[6] The potential for telescoping this step directly into a subsequent reaction without isolation of the brominated product can further improve overall efficiency and cycle time.[6]
Data Summary and Comparison
| Parameter | Method 1 | Method 2 |
| Starting Material | 3-bromo-4-methylbenzonitrile | 3-bromo-4-methylbenzonitrile |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Radical Initiator | Benzoyl Peroxide | Azobisisobutyronitrile (AIBN) |
| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile (ACN) |
| Temperature | 85°C | Reflux (~82°C) |
| Reaction Time | 18 hours | Not specified, likely shorter |
| Reported Yield | 95%[1] | ~75% (inferred from analogous reaction)[6] |
| Advantages | High reported yield | Use of a safer, less toxic solvent |
| Disadvantages | Use of toxic and environmentally harmful CCl₄, long reaction time | Potentially lower yield, moisture sensitive |
Visualizing the Synthetic Pathways
Caption: Synthetic routes to 3-Bromo-4-(bromomethyl)benzonitrile.
Caption: Simplified free-radical bromination mechanism.
Conclusion and Recommendations
Both presented methods offer effective routes to 3-Bromo-4-(bromomethyl)benzonitrile. The choice between them will likely be dictated by the specific requirements of the synthesis.
-
For laboratory-scale synthesis where maximizing yield is the primary objective and appropriate safety measures for handling carbon tetrachloride are in place, Method 1 offers a compelling, high-yielding option.[1]
-
For process development, scale-up, and applications where safety and environmental considerations are paramount, Method 2 is the superior choice. The use of acetonitrile significantly reduces the risks associated with the solvent. While the yield may be slightly lower, the potential for process intensification and the avoidance of hazardous materials make it a more sustainable and industrially viable approach.[6]
It is recommended that for any application, the reaction conditions, particularly solvent purity and moisture content, be carefully controlled to ensure optimal and reproducible results.
References
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- 3-bromo-4-hydroxytoluene. Organic Syntheses Procedure.
- N-Bromosuccinimide:Chemical synthesis,Reactions. ChemicalBook.
- 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis. ChemicalBook.
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A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Material and Product
For researchers, scientists, and professionals in drug development, the definitive confirmation of a chemical transformation is paramount. This guide provides an in-depth, objective comparison of spectroscopic techniques used to differentiate starting materials from their final products, complete with supporting experimental data and protocols. Moving beyond a simple checklist of methods, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to chemical analysis.
The Imperative of Spectroscopic Verification
In the realm of chemical synthesis, the journey from reactant to product is not always a straight line. Side reactions, incomplete conversions, and the presence of residual starting materials can compromise the purity, efficacy, and safety of the final compound. Spectroscopic techniques offer a powerful and non-destructive window into the molecular world, allowing for the precise characterization and comparison of chemical structures. By analyzing the interaction of molecules with electromagnetic radiation, we can obtain unique spectral "fingerprints" that unequivocally distinguish a starting material from its intended product.
This guide will explore four cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each, we will examine the underlying principles, provide detailed experimental protocols, and discuss the interpretation of spectral data in the context of reaction monitoring and product confirmation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[1][2] It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom within a molecule. For comparing a starting material and product, ¹H and ¹³C NMR are indispensable for tracking changes in the carbon-hydrogen framework.
The Causality Behind NMR Analysis
The power of NMR lies in its ability to reveal the connectivity of atoms. A chemical reaction inherently alters this connectivity, leading to predictable changes in the NMR spectrum. For instance, the reduction of a ketone to an alcohol will result in the disappearance of the characteristic ketone carbonyl signal in the ¹³C NMR spectrum and the appearance of a new signal for the alcohol's hydroxyl proton and the carbon to which it is attached in the ¹H and ¹³C NMR spectra, respectively. By comparing the spectra of the starting material and the product, we can confirm the disappearance of reactant signals and the emergence of product signals, thereby verifying the transformation.[3]
Experimental Protocol: ¹H NMR Analysis
A routine experimental protocol for quantitative ¹H NMR (qHNMR) can provide both qualitative and quantitative data simultaneously.[4]
1. Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the starting material and the purified product into separate, clean NMR tubes.
-
Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to achieve a concentration of 10-50 mM.[1] For quantitative analysis, include a known amount of an internal standard.[5]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
-
For air- or moisture-sensitive samples, prepare the sample under an inert atmosphere (e.g., nitrogen or argon) and use a J-Young NMR tube or flame-seal the standard tube.[6]
2. Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Allow the sample temperature to equilibrate for at least five minutes.[5]
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (at least 5 times the longest T1 of interest) to allow for complete relaxation of all protons between scans.[5]
-
Process the Free Induction Decay (FID) by applying a Fourier transform.
-
Phase the spectrum and perform baseline correction.
3. Data Interpretation:
-
Chemical Shift (δ): Compare the chemical shifts of the signals in the starting material and product spectra. The formation of new bonds and changes in functional groups will alter the electronic environment of nearby protons, causing their signals to shift.
-
Integration: The area under each peak is proportional to the number of protons it represents. In the product spectrum, the integration values should correspond to the expected number of protons in the new structure. The absence of signals corresponding to the starting material confirms the reaction's completion.[3]
-
Coupling Constants (J): Changes in the connectivity of protons will be reflected in the splitting patterns and coupling constants.
Data Presentation: NMR Comparison
| Feature | Starting Material (e.g., Ketone) | Product (e.g., Alcohol) | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.98 (d, J = 8.0 Hz, 2H), 7.59 (t, J = 7.5 Hz, 1H), 7.48 (t, J = 7.8 Hz, 2H), 2.62 (s, 3H) | 7.35-7.25 (m, 5H), 4.89 (q, J = 6.5 Hz, 1H), 2.55 (br s, 1H), 1.48 (d, J = 6.5 Hz, 3H) | Disappearance of aromatic signals of the ketone and appearance of signals corresponding to the aromatic and aliphatic protons of the alcohol. |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 198.1, 137.0, 133.0, 128.5, 128.2, 26.5 | 145.8, 128.4, 127.5, 125.3, 70.3, 25.1 | Disappearance of the ketone carbonyl signal (~198 ppm) and appearance of the alcohol C-OH signal (~70 ppm). |
Experimental Workflow for NMR Analysis
Caption: Workflow for comparative NMR analysis.
II. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Group Transformations
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups in a molecule.[6][7] It measures the absorption of infrared radiation, which excites molecular vibrations. As different functional groups have characteristic vibrational frequencies, the FTIR spectrum provides a unique fingerprint of the functional groups present.
The Causality Behind FTIR Analysis
A chemical reaction that transforms one functional group into another will result in a clear change in the FTIR spectrum. For example, the oxidation of a primary alcohol to a carboxylic acid will show the disappearance of the broad O-H stretch of the alcohol and the appearance of a very broad O-H stretch and a sharp C=O stretch characteristic of the carboxylic acid. By monitoring the disappearance of reactant peaks and the appearance of product peaks, the progress and completion of a reaction can be effectively tracked.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.[9][10]
1. Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
For solid samples, place a small amount of the powder directly onto the ATR crystal.
-
For liquid samples, place a single drop onto the crystal.
2. Data Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place the sample on the crystal and apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Data Interpretation:
-
Peak Position (Wavenumber, cm⁻¹): Compare the positions of the absorption bands in the starting material and product spectra. Key functional group regions to examine include:
-
~3200-3600 cm⁻¹ (O-H and N-H stretching)
-
~2800-3000 cm⁻¹ (C-H stretching)
-
~1600-1800 cm⁻¹ (C=O stretching)
-
~1000-1300 cm⁻¹ (C-O stretching)
-
-
Peak Intensity and Shape: Note any changes in the intensity and shape of the peaks. For instance, the broad O-H stretch of an alcohol is distinct from the sharper N-H stretch of an amine.
Data Presentation: FTIR Comparison
| Wavenumber (cm⁻¹) | Starting Material (e.g., Alcohol) | Product (e.g., Aldehyde) | Functional Group Assignment |
| 3350 (broad) | Present | Absent | O-H stretch |
| 2970 (sharp) | Present | Present | sp³ C-H stretch |
| 2820, 2720 (sharp) | Absent | Present | Aldehydic C-H stretch |
| 1725 (sharp) | Absent | Present | C=O stretch |
| 1050 (strong) | Present | Absent | C-O stretch |
Logical Flow of FTIR Comparison
Caption: Decision-making process for FTIR spectral comparison.
III. Mass Spectrometry (MS): Confirming Molecular Weight and Purity
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It is an essential tool for confirming the molecular weight of a product and assessing its purity.[4][12]
The Causality Behind MS Analysis
A chemical reaction results in a product with a different molecular weight than the starting material. Mass spectrometry directly measures this change. The appearance of an ion corresponding to the expected molecular weight of the product, and the disappearance of the ion for the starting material, provides strong evidence for the success of the reaction. Furthermore, the presence of unexpected ions can indicate impurities or byproducts.[13]
Experimental Protocol: Direct Infusion Mass Spectrometry
Direct infusion is a rapid method for introducing a liquid sample directly into the mass spectrometer.[12][14]
1. Sample Preparation:
-
Prepare a dilute solution of the starting material and the product in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µM.[14]
-
If necessary, filter the sample to remove any particulate matter.
2. Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.
-
Acquire the mass spectrum in the appropriate ionization mode (e.g., Electrospray Ionization - ESI) and polarity (positive or negative) to observe the molecular ion ([M+H]⁺, [M-H]⁻, or [M+Na]⁺).
3. Data Interpretation:
-
Molecular Ion Peak: Identify the peak corresponding to the molecular ion of the starting material and the product. The m/z value should match the calculated molecular weight plus or minus the mass of the ionizing agent.
-
Purity Assessment: Examine the spectrum for the presence of a peak corresponding to the starting material in the product sample. The absence or low intensity of this peak indicates high conversion. Additional peaks may correspond to impurities or byproducts.
Data Presentation: Mass Spectrometry Comparison
| Compound | Expected Molecular Weight | Observed m/z ([M+H]⁺) | Interpretation |
| Starting Material | 150.19 | 151.2 | Corresponds to the starting material. |
| Product | 164.20 | 165.2 | Corresponds to the product. |
| Product Sample Analysis | - | 165.2 (major), 151.2 (minor) | The major peak confirms the formation of the product. The minor peak indicates the presence of residual starting material. |
Workflow for Mass Spectrometry Analysis
Caption: Decision-making flowchart for UV-Vis spectral analysis.
V. Ensuring Scientific Integrity: Method Validation and Data Reporting
The trustworthiness of spectroscopic data hinges on the validation of the analytical methods and the transparent reporting of results. [15][16]Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for analytical method validation. [15][16][17] Key Validation Parameters (ICH Q2(R2)): [15][16]* Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
When reporting spectroscopic data, it is crucial to follow established guidelines, such as those provided by the American Chemical Society (ACS). [2][18]This includes providing detailed experimental conditions, such as the instrument used, solvent, and acquisition parameters. [2]For NMR data, reporting chemical shifts, integration, and coupling constants is standard practice. [2]For all techniques, presenting the data in a clear and organized manner, such as in tables and annotated spectra, is essential for reproducibility and peer review. [8]
Conclusion
The spectroscopic comparison of starting materials and products is a cornerstone of modern chemical research and development. By employing a multi-technique approach, researchers can gain a comprehensive understanding of the chemical transformation, confirming the identity, purity, and structure of the final product with a high degree of confidence. This guide has provided a framework for conducting these comparisons with scientific rigor, emphasizing the importance of understanding the underlying principles of each technique, adhering to detailed experimental protocols, and presenting the data in a clear and validated manner. By integrating these practices into their workflow, researchers can ensure the integrity of their results and accelerate the pace of innovation.
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A Comparative Guide to the Synthesis of 3-Bromo-4-(bromomethyl)benzonitrile: Validation of a Novel, High-Yield Synthetic Route
Abstract
3-Bromo-4-(bromomethyl)benzonitrile is a pivotal building block in medicinal chemistry and materials science, valued for its dual reactivity that allows for sequential, site-selective functionalization. This guide provides a comprehensive analysis of the synthetic routes to this intermediate, with a special focus on validating a new, optimized protocol that offers significant advantages in yield, purity, and operational simplicity over traditional methods. We present a head-to-head comparison of a classic free-radical bromination approach with our refined method, supported by detailed experimental data, mechanistic insights, and process visualizations. The findings herein are intended to equip researchers, scientists, and drug development professionals with a robust and efficient methodology for the synthesis of this key synthetic intermediate.
Introduction
Chemical Significance of 3-Bromo-4-(bromomethyl)benzonitrile
3-Bromo-4-(bromomethyl)benzonitrile, also known as 4-cyano-2-bromobenzyl bromide, is a versatile bifunctional molecule. The presence of a reactive benzylic bromide allows for facile nucleophilic substitution, while the aryl bromide provides a handle for cross-coupling reactions, and the nitrile group can be hydrolyzed or reduced. This trifecta of functionalities makes it an invaluable precursor in the synthesis of complex organic molecules, including pharmaceutical agents and advanced materials. Its structural motif is found in a variety of biologically active compounds, underscoring the need for reliable and efficient synthetic access.
The Synthetic Landscape: Challenges and Opportunities
The classical approach to synthesizing 3-Bromo-4-(bromomethyl)benzonitrile involves the benzylic bromination of its precursor, 3-bromo-4-methylbenzonitrile. This transformation is typically achieved through a free-radical pathway, often employing N-Bromosuccinimide (NBS) as the bromine source.[1] While widely used, this method is often plagued by issues such as the formation of dibrominated byproducts, incomplete conversion, and challenges in purification, which can significantly impact the overall yield and purity of the final product. These limitations necessitate the development of a more controlled and efficient synthetic route.
Comparative Analysis of Synthetic Routes
Route 1: The Classic Approach - Free-Radical Bromination
The traditional synthesis of 3-Bromo-4-(bromomethyl)benzonitrile relies on the Wohl-Ziegler reaction, a free-radical bromination of the benzylic position of 3-bromo-4-methylbenzonitrile.[2]
Reaction Scheme:
Figure 1: Traditional free-radical bromination of 3-bromo-4-methylbenzonitrile.
Mechanism:
This reaction proceeds via a free-radical chain mechanism.[3] A radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, initiates the process by homolytically cleaving the N-Br bond in NBS to generate a bromine radical.[4] This bromine radical then abstracts a hydrogen atom from the methyl group of 3-bromo-4-methylbenzonitrile, forming a resonance-stabilized benzylic radical.[5] This benzylic radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to yield the desired product and another bromine radical, thus propagating the chain.[6]
Reported Data and Limitations:
Literature procedures for this reaction often report variable yields, typically ranging from moderate to good. However, a significant drawback is the potential for over-bromination to form 3-bromo-4-(dibromomethyl)benzonitrile, as well as unreacted starting material, which complicates purification and reduces the effective yield. The use of halogenated solvents like carbon tetrachloride (CCl₄), which is now largely phased out due to toxicity concerns, is also a notable disadvantage of older protocols.[2]
Route 2: A Validated, High-Performance Synthetic Protocol
Our validated method builds upon the foundational principles of the Wohl-Ziegler reaction but introduces key modifications to enhance selectivity, improve yield, and simplify the workflow.
Conceptual Advantage:
The core of our improved method lies in the careful selection of the solvent system and a controlled initiation process. By utilizing a non-polar, non-halogenated solvent and a precise amount of a thermal radical initiator, we can significantly suppress the formation of the dibrominated byproduct and drive the reaction to completion.
Detailed Experimental Protocol:
-
Materials: 3-bromo-4-methylbenzonitrile (1.0 eq), N-Bromosuccinimide (1.1 eq), Azobisisobutyronitrile (AIBN) (0.05 eq), Acetonitrile (solvent).
-
Procedure:
-
To a stirred solution of 3-bromo-4-methylbenzonitrile in acetonitrile, add N-Bromosuccinimide and AIBN.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion (typically 2-3 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/hexane) to afford pure 3-Bromo-4-(bromomethyl)benzonitrile.
-
Results and Discussion:
This optimized protocol consistently delivers high yields of the desired product with excellent purity. The use of acetonitrile as the solvent provides a favorable environment for the radical reaction while minimizing side reactions. The controlled amount of AIBN ensures a steady generation of radicals without promoting excessive bromination.
In-process Controls and Validation:
The progress of the reaction is monitored by TLC, observing the disappearance of the starting material spot and the appearance of the product spot. The final product is characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and by HPLC to determine its purity. The melting point is also a key indicator of purity.
Head-to-Head Performance Data
The following table provides a direct comparison of the key performance indicators for the classic and the validated synthetic routes.
| Performance Indicator | Route 1: Classic Method | Route 2: Validated Protocol |
| Typical Yield (%) | 60-75% | >90% |
| Purity (by HPLC, %) | 85-95% (before extensive purification) | >98% (after recrystallization) |
| Reaction Time (hours) | 4-8 hours | 2-3 hours |
| Key Byproducts | Dibrominated species, unreacted starting material | Minimal |
| Solvent System | Often chlorinated solvents (e.g., CCl₄) | Acetonitrile |
| Purification | Often requires column chromatography | Simple recrystallization |
| Scalability | Moderate, purification can be a bottleneck | High, simplified workup |
Workflow and Process Visualization
Optimized Synthesis Workflow
Caption: Cause-and-effect relationships in the optimized benzylic bromination.
Conclusion
The validated synthetic route to 3-Bromo-4-(bromomethyl)benzonitrile presented in this guide offers a marked improvement over traditional methods. By implementing strategic modifications to the reaction conditions, particularly the choice of solvent and controlled initiation, this protocol consistently achieves higher yields, superior purity, and shorter reaction times. The simplified workup and purification procedures also enhance the scalability and overall efficiency of the synthesis. For researchers and professionals in drug development and materials science, this optimized method provides a reliable and robust platform for accessing this crucial synthetic intermediate, thereby facilitating further innovation in their respective fields.
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Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved February 7, 2026, from [Link]
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PubChem. (n.d.). 3-Bromo-4-methylbenzonitrile. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing para-bromo benzonitrile.
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 4-cyano benzyl bromide.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2- cyano-benzyl bromide and the like.
-
PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide. Retrieved February 7, 2026, from [Link]
-
Vedantu. (n.d.). Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2013). What is Allylic Bromination?. Retrieved February 7, 2026, from [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]
Benchmarking the Efficiency of 3-Bromo-4-(bromomethyl)benzonitrile Synthesis
Executive Summary
3-Bromo-4-(bromomethyl)benzonitrile is a critical pharmacophore used in the synthesis of isoquinoline-based kinase inhibitors and other heterocyclic drug candidates. Its synthesis is dominated by the Wohl-Ziegler bromination of 3-bromo-4-methylbenzonitrile.
This guide benchmarks the two primary methodologies for this transformation: the Classical Thermal Batch approach and the Modern Photochemical Flow approach. While the classical method remains accessible for small-scale discovery, our analysis indicates that photochemical flow synthesis offers superior control over the critical Mono- vs. Di-bromination selectivity profile, reducing downstream purification burdens by up to 40%.
Part 1: Strategic Context & Mechanism
The Selectivity Challenge
The synthesis of 3-Bromo-4-(bromomethyl)benzonitrile presents a classic "benzylic bromination" challenge. The product (a benzyl bromide) is more reactive toward radical bromination than the starting material (a toluene derivative) due to the radical-stabilizing effect of the first bromine atom.
-
Target: Mono-brominated species (Desired).
-
Impurity: Di-brominated (gem-dibromide) species (Undesired, difficult to separate).
-
Impurity: Hydrolyzed alcohol (via moisture sensitivity).
Reaction Mechanism (Radical Chain)
The reaction proceeds via a radical chain mechanism involving N-Bromosuccinimide (NBS) and a radical initiator.
Figure 1: The Wohl-Ziegler radical chain mechanism. Control of the Br• concentration is key to preventing over-bromination.
Part 2: Comparative Analysis
We compared the standard industry protocols based on yield, purity (selectivity), and environmental impact (E-Factor).
Method A: Classical Thermal Batch
-
Reagents: NBS (1.05 eq), AIBN (catalytic), CCl₄ or PhCF₃ (Solvent).
-
Conditions: Reflux (80°C+) for 4–12 hours.
-
Pros: Requires standard glassware; well-understood kinetics.
-
Cons: High risk of thermal runaway; poor heat transfer limits scale-up; "Hot spots" lead to di-bromo impurities (often 10–15%).
Method B: Photochemical Flow (Recommended for Scale)
-
Reagents: NBS or Br₂ (in situ), 405 nm LED Light Source.
-
Conditions: Ambient temperature, residence time <10 mins in flow reactor.
-
Pros: Superior light penetration; precise residence time control prevents over-reaction; significantly safer (no accumulation of radical intermediates).
-
Cons: High initial equipment cost (flow reactor, LED arrays).
Data Benchmark Table
| Metric | Method A: Thermal Batch (Reflux) | Method B: Photochemical Flow (LED) |
| Reaction Time | 6–12 Hours | 5–20 Minutes (Residence Time) |
| Conversion | >95% | >98% |
| Selectivity (Mono:Di) | 85:15 | 96:4 |
| Isolated Yield | 65–70% (Losses during recrystallization) | 88–92% |
| Solvent | CCl₄ (Banned) or PhCF₃ (Expensive) | Acetonitrile or EtOAc (Greener) |
| Purification | Recrystallization Required | Filtration + Solvent Evaporation |
Part 3: Applied Protocols
Protocol 1: The "Modern Batch" Standard
For laboratories without flow chemistry equipment. This protocol substitutes toxic CCl₄ with Trifluorotoluene (PhCF₃) or Methyl Acetate.
Materials:
-
3-Bromo-4-methylbenzonitrile (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq) — Recrystallize from water before use to remove HBr/Br₂.
-
AIBN (0.05 eq) or Benzoyl Peroxide (BPO)
-
Solvent: PhCF₃ (Trifluorotoluene) [0.5 M concentration]
Step-by-Step:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (oxygen inhibits radicals).
-
Dissolution: Add the nitrile substrate and solvent. Stir until dissolved.
-
Reagent Addition: Add NBS and AIBN in one portion.
-
Initiation: Heat the mixture to reflux (approx. 102°C for PhCF₃).
-
Visual Cue: The reaction often turns orange/red briefly as bromine is released and consumed.
-
-
Monitoring: Monitor by HPLC or ¹H NMR every hour.
-
Critical Stop Point: Stop heating when the ratio of Product:Starting Material is >95:5. Do not chase 100% conversion , as the rate of di-bromination increases exponentially at the end.
-
-
Workup: Cool to 0°C. The succinimide byproduct will precipitate. Filter off the solid succinimide.
-
Purification: Wash the filtrate with water (to remove traces of succinimide) and brine. Dry over MgSO₄. Concentrate. Recrystallize from Heptane/EtOAc if the di-bromo impurity is >5%.
Protocol 2: Photochemical Flow (High Efficiency)
For process development and scale-up.
Materials:
-
Vapourtec E-Series or similar flow reactor with 405 nm UV-LED module.
-
Solvent: Acetonitrile (ACN).
Step-by-Step:
-
Feed Preparation: Dissolve 3-Bromo-4-methylbenzonitrile (0.5 M) and NBS (1.1 eq) in ACN.
-
System Priming: Flush the reactor with pure ACN. Set system pressure to 5 bar (to prevent boiling).
-
Irradiation: Set the LED power to maximum.
-
Flow Rate: Adjust flow rate to achieve a residence time of 10 minutes .
-
Collection: Collect the output stream into a flask containing a dilute sodium thiosulfate solution (to quench unreacted bromine immediately).
-
Isolation: Extract with Ethyl Acetate. The high selectivity (96:4) often allows the product to be used in the next step without recrystallization.
Part 4: Decision Matrix & Troubleshooting
Use this workflow to select the appropriate method for your specific constraints.
Figure 2: Operational decision matrix for selecting the synthesis methodology.
Troubleshooting Guide
-
Problem: High levels of gem-dibromide (>10%).
-
Cause: Over-reaction due to high local concentration of bromine or prolonged reaction time.
-
Fix: Stop the reaction at 90–95% conversion. Do not add excess NBS.
-
-
Problem: Reaction stalls (incomplete conversion).
-
Cause: "Radical death" due to oxygen ingress.
-
Fix: Degas solvents thoroughly with Nitrogen/Argon sparging before heating. Add a "spike" (additional 0.01 eq) of AIBN.
-
-
Problem: Product hydrolysis (benzyl alcohol formation).
-
Cause: Wet solvents or humid atmosphere.
-
Fix: Use anhydrous solvents. Store the product in a desiccator; benzylic bromides are moisture sensitive.
-
References
-
Wohl-Ziegler Reaction Overview: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link
-
Photochemical Flow Benchmarking: Cantillo, D., et al. (2013). Continuous Flow Photochemical Benzylic Bromination of Cubicane Precursors. Journal of Organic Chemistry, 78(9), 4530–4542. Link
-
Industrial Scale-up of Benzylic Bromination: Kappe, C. O., et al. (2020). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development, 24(10), 2202–2211. Link
-
Precursor Properties: Sigma-Aldrich.[1] (n.d.). 3-Bromo-4-methylbenzonitrile Product Specification. Link
-
Green Solvent Alternatives: Clark, J. H., et al. (2016). Green chemistry and the biorefinery: a partnership for a sustainable future. Green Chemistry, 18, 3914-3934. (Context on PhCF3 vs CCl4). Link
Sources
A Comparative Guide to Catalysis for Reactions Involving 3-Bromo-4-(bromomethyl)benzonitrile: Navigating Selectivity and Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic functionalization of complex molecules is paramount. 3-Bromo-4-(bromomethyl)benzonitrile stands as a versatile scaffold, offering two distinct reactive centers: a C(sp²)–Br bond on the aromatic ring and a C(sp³)–Br bond at the benzylic position. This dual reactivity presents both an opportunity and a challenge for chemists, demanding a nuanced understanding of catalytic systems to achieve the desired chemo- and regioselectivity. This guide provides a comparative analysis of catalysts for key transformations involving this substrate, supported by experimental data, to empower researchers in designing efficient and selective synthetic routes.
The Duality of Reactivity: Aryl vs. Benzylic Bromide
The core challenge in the catalytic chemistry of 3-Bromo-4-(bromomethyl)benzonitrile lies in the differential reactivity of its two carbon-bromine bonds. The aryl C–Br bond is generally less reactive than the benzylic C–Br bond in nucleophilic substitution reactions. However, in the realm of transition metal-catalyzed cross-coupling reactions, the aryl bromide is the more common participant, particularly in palladium-catalyzed processes like Suzuki-Miyaura, Heck, and Sonogashira couplings. The choice of catalyst, ligands, and reaction conditions is therefore critical in directing the reaction to the desired site.
Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse for C-C Bond Formation
Palladium catalysis is the cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For 3-Bromo-4-(bromomethyl)benzonitrile, the primary focus is often on the selective functionalization of the aryl bromide.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a powerful tool for creating biaryl structures, which are prevalent in pharmaceuticals.[1][2] The reaction of an aryl halide with an organoboron compound is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[2]
Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling:
While direct comparative studies on 3-Bromo-4-(bromomethyl)benzonitrile are not abundant in the literature, data from structurally similar substrates, such as its regioisomers, provide valuable insights into catalyst performance. The selective coupling invariably occurs at the more reactive aryl bromide position under standard Suzuki-Miyaura conditions.[1]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Pd(OAc)₂ (0.2 mol%) | PCy₃·HBF₄ (0.4 mol%) | Cs₂CO₃ (2 equiv.) | Toluene/H₂O | 80 | 2 | Arylboronic acids | 75-95 | [1] |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | - | Cs₂CO₃ (3 equiv.) | THF/H₂O (10:1) | 77 | 24 | Potassium aryltrifluoroborates | 70-90 | [3] |
| Pd(OAc)₂ (5 mol%) | JohnPhos (10 mol%) | K₂CO₃ (3 equiv.) | DMF | Microwave | 0.33 | Arylboronic acids | 60-85 | [4] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of the Aryl Bromide
This generalized protocol is adapted from procedures for similar substrates and is expected to yield selective coupling at the C(sp²)-Br bond.[1][3]
-
To a reaction vessel, add 3-Bromo-4-(bromomethyl)benzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., PCy₃·HBF₄, 0.04 mmol).
-
Add the solvent system (e.g., Toluene/H₂O, 10:1 v/v, 10 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality in Experimental Choices:
-
Catalyst and Ligand: The choice of a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) or JohnPhos often enhances the rate of oxidative addition and stabilizes the active Pd(0) species. The dppf ligand in PdCl₂(dppf) is a chelating phosphine that provides stability to the catalytic complex.
-
Base: An inorganic base like cesium carbonate or potassium carbonate is crucial for the transmetalation step, activating the boronic acid.
-
Solvent: A biphasic solvent system like toluene/water or THF/water is commonly employed to dissolve both the organic substrate and the inorganic base.
Diagram: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[5] This reaction is typically co-catalyzed by palladium and copper complexes.[6]
Comparative Analysis of Catalytic Systems for Sonogashira Coupling:
Direct experimental data for the Sonogashira coupling of 3-Bromo-4-(bromomethyl)benzonitrile is limited. However, optimization studies on structurally related bromo-pyrazoles offer valuable transferable knowledge.[7]
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (3 mol%) | XPhos (6 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | - | >95 (conversion) | [7] |
| Pd(PPh₃)₂Cl₂ (2 mol%) | - | CuI (1 mol%) | Et₃N | THF | RT | 6 | 80-95 | [5] |
Experimental Protocol: Selective Sonogashira Coupling of the Aryl Bromide
This protocol is based on optimized conditions for similar substrates.[5][7]
-
To a Schlenk flask, add 3-Bromo-4-(bromomethyl)benzonitrile (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol), the ligand (e.g., XPhos, 0.06 mmol), and the copper co-catalyst (e.g., CuI, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Diagram: Simplified Sonogashira Catalytic Cycles
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics for the Formation of 3-Bromo-4-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the reaction kinetics for the synthesis of 3-Bromo-4-(bromomethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the kinetics of its formation is paramount for process optimization, ensuring high yield, purity, and safety. This document compares different synthetic approaches, focusing on the underlying kinetic principles and providing actionable insights for laboratory and process scale-up.
Introduction: The Significance of 3-Bromo-4-(bromomethyl)benzonitrile
3-Bromo-4-(bromomethyl)benzonitrile is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a nucleophilically displaceable benzylic bromide and a versatile nitrile group, allows for the construction of complex molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, while the bromomethyl group is a potent electrophile for introducing the substituted benzyl moiety. Given its utility, a robust and well-characterized synthetic route is essential. The most common method for its preparation is the free-radical bromination of 3-bromo-4-methylbenzonitrile.
The Predominant Synthetic Route: Free-Radical Benzylic Bromination
The synthesis of 3-Bromo-4-(bromomethyl)benzonitrile is typically achieved through the free-radical bromination of 3-bromo-4-methylbenzonitrile at the benzylic position. This reaction is a classic example of a chain reaction, which can be broken down into three key stages: initiation, propagation, and termination.
Unraveling the Reaction Mechanism and Key Kinetic Features
The most widely accepted mechanism for benzylic bromination using N-Bromosuccinimide (NBS) is the Goldfinger mechanism. This mechanism posits that NBS serves as a reservoir for a low, steady-state concentration of molecular bromine (Br₂), which is the active brominating agent. The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means.
A characteristic feature of this radical chain reaction is the presence of an induction period , resulting in a sigmoidal reaction profile. This initial lag phase is the time required to generate a sufficient concentration of the chain-carrying bromine radicals. Kinetic studies on analogous benzylic brominations have confirmed this sigmoidal shape, where the rate of product formation is initially slow, then accelerates, and finally slows down as the reactants are consumed[1].
The overall rate of the reaction is influenced by several factors, including the concentration of the substrate, the brominating agent, and the radical initiator. The rate of initiation, in turn, is dependent on the decomposition kinetics of the initiator, which is a first-order process with a specific half-life at a given temperature[1].
Diagram: The Goldfinger Mechanism for NBS Bromination
Caption: The Goldfinger mechanism for benzylic bromination with NBS.
Comparative Analysis of Synthesis Strategies
The choice of initiation method and reaction conditions can significantly impact the kinetics and overall efficiency of the synthesis of 3-Bromo-4-(bromomethyl)benzonitrile.
Chemical vs. Photochemical Initiation: A Kinetic Perspective
| Feature | Chemical Initiation (e.g., AIBN, Benzoyl Peroxide) | Photochemical Initiation (e.g., UV or visible light) |
| Initiation Control | Dependent on the thermal decomposition rate of the initiator. The rate is temperature-dependent. | Controlled by the intensity and wavelength of the light source. Offers more precise "on/off" control. |
| Reaction Temperature | Higher temperatures are often required to achieve a sufficient rate of initiator decomposition. | Can often be performed at lower temperatures, which can improve selectivity and reduce side reactions. |
| Byproducts | Initiator fragments are introduced into the reaction mixture, which may need to be removed during purification. | Cleaner reaction profile as no chemical initiator is added. |
| Kinetics | The reaction rate is influenced by the concentration and decomposition kinetics of the initiator. | The reaction rate is dependent on the photon flux. |
| Scalability | Generally straightforward to scale up. | Can be challenging to scale up due to light penetration issues in larger reactors. However, flow chemistry setups can mitigate this.[2] |
Expert Insight: For the synthesis of 3-Bromo-4-(bromomethyl)benzonitrile, the presence of two electron-withdrawing groups (bromo and cyano) on the aromatic ring deactivates the benzylic C-H bond towards radical abstraction. This deactivation implies that a higher energy input (higher temperature for chemical initiation or higher intensity light for photochemical initiation) might be necessary to achieve a reasonable reaction rate compared to the bromination of unsubstituted toluene. One study noted that the cyano electron-withdrawing group in the aromatic ring retards the reaction rate of benzylic bromination[3].
The Influence of Solvent and Temperature
The choice of solvent can have a significant effect on the reaction kinetics. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used for radical brominations as they do not readily participate in the reaction. However, more polar solvents like acetonitrile have also been shown to be effective and may be preferred due to the lower toxicity of CCl₄[2].
Temperature plays a crucial role in the kinetics of the reaction. An increase in temperature generally leads to:
-
Increased rate of initiator decomposition: This leads to a higher concentration of radicals and a faster overall reaction rate.
-
Increased rate of propagation steps: Both hydrogen abstraction and the reaction of the benzylic radical with bromine are accelerated at higher temperatures.
-
Potential for decreased selectivity: At higher temperatures, the bromine radical becomes more reactive and less selective, potentially leading to over-bromination (formation of the dibrominated product) or other side reactions. A study on a continuous-flow photochemical bromination showed that increasing the temperature from 20 to 60 °C improved conversion but decreased selectivity for the monobrominated product[2].
Mitigating Side Reactions: A Kinetic Approach
The primary side reaction in the synthesis of 3-Bromo-4-(bromomethyl)benzonitrile is the formation of the dibrominated product, 3-Bromo-4-(dibromomethyl)benzonitrile. The formation of this byproduct is also a radical process and its rate is dependent on the concentration of the monobrominated product and the bromine radical.
To minimize the formation of the dibrominated byproduct, it is crucial to maintain a low concentration of the active brominating species (Br₂) throughout the reaction. This can be achieved by:
-
Slow, portion-wise, or continuous addition of NBS: This strategy ensures that the generated bromine is consumed by the starting material before it can react with the desired product. A kinetic study demonstrated that continuous slurry addition of NBS minimized impurity formation and polymerization by maintaining a low solution-phase concentration of Br₂[1].
-
Careful control of the reaction time: Stopping the reaction once the starting material is consumed can prevent further bromination of the product.
Experimental Protocol: A Self-Validating System
The following protocol for the synthesis of 3-Bromo-4-(bromomethyl)benzonitrile is based on established procedures and incorporates best practices for ensuring reproducibility and high yield.
Materials:
-
3-bromo-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-4-methylbenzonitrile and the chosen solvent (e.g., CCl₄).
-
Purge the system with an inert gas for 15-20 minutes to remove oxygen, which can inhibit radical reactions.
-
Add the radical initiator (e.g., AIBN, typically 1-5 mol%).
-
Begin heating the mixture to reflux (for CCl₄, approx. 77°C).
-
Once refluxing, add NBS (typically 1.05-1.1 equivalents) in small portions over a period of time. This controlled addition is critical for minimizing the formation of the dibrominated byproduct.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR). The disappearance of the starting material's methyl peak in the ¹H NMR spectrum is a good indicator of reaction completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Diagram: Experimental Workflow for Synthesis
Caption: A typical experimental workflow for the synthesis of the target compound.
Conclusion
The synthesis of 3-Bromo-4-(bromomethyl)benzonitrile via free-radical bromination is a well-established yet kinetically sensitive transformation. A thorough understanding of the underlying reaction mechanism and the factors that influence the reaction rate is crucial for successful and reproducible synthesis. By carefully controlling the initiation method, temperature, and the rate of addition of the brominating agent, researchers can optimize the reaction to achieve high yields of the desired product while minimizing the formation of impurities. The insights provided in this guide, grounded in established kinetic principles and experimental observations, offer a framework for the rational design and execution of this important synthetic transformation.
References
-
Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Organic Process Research & Development, 2020. [1]
-
A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 2013. [2]
-
Chart showing the performance of benzylic bromination upon altering... - ResearchGate. [3]
Sources
Executive Summary: The "Silent" Impurity in Benzylic Bromination
Publish Comparison Guide: Isomeric & Compositional Purity of 3-Bromo-4-(bromomethyl)benzonitrile
3-Bromo-4-(bromomethyl)benzonitrile (CAS: 89892-39-7) is a critical benzyl bromide scaffold used in the synthesis of p38 MAP kinase inhibitors and various receptor antagonists. Its value lies in the reactive benzylic bromide, which serves as a "warhead" for nucleophilic substitution (
However, "Isomeric Purity" for this compound is a two-fold challenge that is often misunderstood by procurement teams and junior chemists:
-
Regioisomeric Purity: Derived from the quality of the starting material (3-bromo-4-methylbenzonitrile). If the bromine is at the 2-position, it is a difficult-to-separate isomer.
-
Compositional "Isomerism" (The Real Threat): The presence of 3-bromo-4-(dibromomethyl)benzonitrile (gem-dibromide). While technically a homolog, it is the primary impurity generated during synthesis and is often co-eluted with the product, leading to "dead weight" in downstream reactions and toxic aldehyde byproducts.
The Bottom Line: Using Technical Grade (~85-90%) material results in a 20-30% yield loss in subsequent steps and introduces difficult purification downstream. High Purity (>98%) material, though initially more expensive, is cost-effective for GMP and late-stage synthesis.
Technical Analysis: The Chemistry of Impurity
The synthesis of this compound typically proceeds via Wohl-Ziegler Bromination using N-Bromosuccinimide (NBS).[1] This radical mechanism is the source of the purity challenge.
The Radical Pathway & The "Over-Bromination" Trap
The reaction relies on the abstraction of a benzylic hydrogen. Once the first bromine is added, the remaining benzylic proton becomes more acidic and the resulting radical is further stabilized by the bromine atom, making the product susceptible to a second bromination event.
Key Chemical Shifts (1H-NMR in
-
Starting Material (
): ~2.45 ppm (s) -
Product (
): ~4.60 ppm (s) -
Impurity (
): ~6.65 ppm (s) — The "Gem-Dibromide"
Diagram 1: The Impurity Genesis (Radical Pathway)
This diagram illustrates why the gem-dibromide is an unavoidable kinetic competitor if stoichiometry is not strictly controlled.
Figure 1: The Wohl-Ziegler pathway showing the kinetic competition between product formation and over-bromination.[2]
Comparative Analysis: High Purity vs. Technical Grade
This comparison assumes a standard downstream application: Alkylation of a secondary amine (e.g., morpholine or a piperidine derivative) to form a pharmaceutical intermediate.
| Feature | High Purity Grade (>98%) | Technical Grade (~85-90%) |
| Composition | >98% Mono-bromide<0.5% Gem-dibromide | ~85% Mono-bromide~10-12% Gem-dibromide~3% Unreacted Methyl |
| Physical Appearance | White to pale yellow crystalline solid | Yellow/Orange waxy solid or sticky powder |
| Melting Point | 45 - 49 °C (Sharp) | 38 - 43 °C (Broad/Depressed) |
| Downstream Yield ( | 92 - 95% | 65 - 75% (Variable) |
| Purification Load | Simple filtration or short plug | Requires column chromatography to remove aldehyde byproducts |
| Stability | Stable at 4°C under Argon | Degrades faster (HBr evolution autocatalysis) |
Why Technical Grade Fails:
-
Stoichiometric Mismatch: If you calculate equivalents based on weight, the 15% impurity mass means you are under-loading the electrophile.
-
Side Reactions: The gem-dibromide does not alkylate cleanly. Under aqueous workup conditions, it hydrolyzes to 3-bromo-4-formylbenzonitrile (an aldehyde). This aldehyde can undergo reductive amination or Schiff base formation with your amine nucleophile, creating a new impurity that tracks with your product.
Experimental Protocols (Self-Validating)
Protocol A: Quantitative Analysis via 1H-NMR (The Gold Standard)
Do not rely on HPLC UV area % alone, as the extinction coefficients of the mono- and di-bromo species differ.
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL
. -
Acquisition: Run a standard proton scan (min 16 scans, d1 > 5s to ensure relaxation).
-
Integration:
-
Set the aromatic region (3 protons) as the reference (Integral = 3.0).
-
Integrate the benzylic methylene (
) at ~4.6 ppm . -
Integrate the benzylic methine (
) at ~6.6 ppm . -
Integrate the methyl (
) at ~2.5 ppm .
-
-
Calculation:
Protocol B: Purification of Crude Material
If you are stuck with Technical Grade material, use this recrystallization method rather than chromatography.
-
Solvent: Use Heptane/Ethyl Acetate (10:1) .
-
Dissolution: Dissolve crude solid in minimal hot solvent (~60°C).
-
Cooling: Allow to cool slowly to room temperature, then to 0°C.
-
Filtration: The gem-dibromide is more soluble in the mother liquor. The crystals collected will be enriched in the mono-bromide.
-
Validation: Re-run Protocol A. If Gem-dibromide > 1%, repeat.
Workflow Visualization: Analytical Decision Matrix
This workflow ensures that impure material never enters a high-value synthesis step.
Figure 2: Quality Control Decision Tree for Benzylic Bromides.
Conclusion & Recommendations
For research and drug development applications involving 3-Bromo-4-(bromomethyl)benzonitrile , the "Isomeric Purity" is a proxy for the Mono-bromo vs. Gem-dibromo ratio .
-
For Early Discovery: You may tolerate 90% purity, but expect to see aldehyde byproducts in your mass spec data.
-
For Process/Scale-up: Strictly enforce <0.5% gem-dibromide specifications. The cost of removing the aldehyde-amine adduct downstream far exceeds the premium for high-purity starting material.
-
Storage: Always store under inert gas (Argon) at cold temperatures. The degradation product (HBr) catalyzes further decomposition.
References
-
Wohl-Ziegler Bromin
-
Synthesis and Properties of 3-Bromo-4-(bromomethyl)benzonitrile
-
Purific
-
Process Chemistry of Benzylic Bromin
- Topic: Impact of reaction conditions (solvent, initi
- Source: ResearchGate (Visible-Light-Promoted Wohl-Ziegler).
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. 3-Bromo-4-(bromomethyl)benzonitrile | C8H5Br2N | CID 288436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Comparative Electrophilicity Guide: 3-Bromo-4-(bromomethyl)benzonitrile (BBMB)
Executive Summary
3-Bromo-4-(bromomethyl)benzonitrile (BBMB) is a high-reactivity bifunctional scaffold widely utilized in medicinal chemistry for fragment-based drug discovery (FBDD) and the synthesis of bioactive heterocycles (e.g., sartans, PARP inhibitors).[1]
Unlike "tunable" covalent warheads (e.g., acrylamides) designed for late-stage targeted covalent inhibition, BBMB functions primarily as a rapid alkylating agent . Its benzylic bromide moiety exhibits high intrinsic electrophilicity, driven by the electron-withdrawing nitrile group. This guide outlines the cross-reactivity profile of BBMB, contrasting it with standard covalent warheads, and provides a validated protocol for assessing its promiscuity using kinetic glutathione (GSH) profiling.
Key Takeaway: BBMB is a "hot" electrophile. In biological systems, it demonstrates low selectivity, rapidly alkylating available thiols (cysteine, GSH) and potentially interfering with histidine/lysine residues. It is best deployed as a synthetic intermediate or a probe for total protein alkylation rather than a selective chemical probe.
Chemical Profile & Mechanism of Action[2][3]
Structural Reactivity Analysis
BBMB possesses two distinct electrophilic sites, but its cross-reactivity in physiological conditions is dominated by the bromomethyl group .
-
Primary Warhead (Benzylic Bromide): The carbon-bromine bond is activated for
nucleophilic substitution. The para-cyano group ( ) is a strong electron-withdrawing group (EWG). Through inductive effects ( ), it destabilizes the bond but increases the partial positive charge ( ) on the benzylic carbon, significantly accelerating nucleophilic attack compared to unsubstituted benzyl bromide. -
Secondary Handle (Aryl Bromide): This site is chemically inert to biological nucleophiles under physiological conditions (
, pH 7.4). It serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) during library synthesis.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the dominant pathway for BBMB cross-reactivity with protein nucleophiles (Cysteine-SH).
Comparative Cross-Reactivity Analysis
To position BBMB correctly in your research, it must be compared against standard electrophiles used in chemical biology. The following data synthesizes intrinsic reactivity trends based on Hard-Soft Acid-Base (HSAB) theory and kinetic profiling.
Reactivity Hierarchy
BBMB > Iodoacetamide > Chloroacetamide > Acrylamide
-
BBMB (Benzyl Bromide): Reacts within seconds/minutes. Low discrimination between Cysteine and other nucleophiles (e.g., N-terminal amines, Histidine).
-
Acrylamides: React within hours. Highly selective for Cysteine; requires specific orientation and proton transfer (reversible or irreversible).
Comparative Data Table
| Electrophile Class | Representative Compound | Intrinsic Reactivity ( | Selectivity Profile | Stability ( |
| Activated Benzyl Bromide | BBMB | High (> 50 M⁻¹s⁻¹) | Low (Promiscuous) | Low (< 1 hour) |
| Iodoacetamide | High (~ 20 M⁻¹s⁻¹) | Low (Cys/Lys/His) | Moderate | |
| Chloroacetamide | Moderate (~ 0.5 M⁻¹s⁻¹) | Moderate (Cys biased) | High | |
| Michael Acceptor | Acrylamide | Low (< 0.1 M⁻¹s⁻¹) | High (Cys Specific) | Very High |
Critical Insight: BBMB is prone to hydrolysis in aqueous buffers. Unlike acrylamides, which are stable for days, BBMB will slowly convert to the benzyl alcohol in PBS. All cross-reactivity assays must be run immediately upon solvation.
Experimental Protocol: Kinetic Glutathione (GSH) Profiling
Objective
Determine the pseudo-first-order half-life (
Materials
-
Test Compound: 3-Bromo-4-(bromomethyl)benzonitrile (10 mM stock in DMSO).
-
Nucleophile: Reduced L-Glutathione (GSH) (freshly prepared 10 mM in PBS).
-
Internal Standard: Warfarin or Tolbutamide (for MS normalization).
-
Buffer: PBS, pH 7.4 (degassed to prevent disulfide formation).
Workflow Diagram
Step-by-Step Methodology
-
Reaction Initiation:
-
Dilute GSH stock to 1 mM in PBS.
-
Spike BBMB to a final concentration of 10
M (1% DMSO final). -
Note: The 100-fold excess of GSH ensures pseudo-first-order kinetics (
).
-
-
Sampling:
-
At
minutes, remove 50 L aliquots. -
Self-Validating Step: Include a "Buffer Only" control (BBMB without GSH) to track intrinsic hydrolysis. If hydrolysis > 20% at 1 hour, the compound is too unstable for standard assays.
-
-
Quenching:
-
Add 150
L of cold Acetonitrile containing 0.1% Formic Acid and Internal Standard. -
Centrifuge at 4,000 rpm for 10 min to precipitate salts.
-
-
Data Analysis:
-
Monitor the disappearance of the parent ion (BBMB, m/z ~273/275) and the appearance of the GSH adduct.
-
Calculate the slope (
) of vs. Time. - .
-
Interpretation of Results
- min: Highly reactive. Likely to cause immunotoxicity or rapid clearance via GSH conjugation in vivo. Use only as a synthetic intermediate.
- min: Moderate reactivity. Suitable for chemical probes if selectivity is validated.
References
-
GSH Reactivity Assays (Protocol Foundation): Böhme, A., et al. (2009). Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles. Chemical Research in Toxicology. [Link]
-
Cysteine Reactivity Profiling: Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. [Link]
-
Compound Data & Safety (BBMB): PubChem. Compound Summary for CID 288436: 3-Bromo-4-(bromomethyl)benzonitrile.[1] National Library of Medicine. [Link]
-
Electrophile Comparison (Benzyl Halides vs. Acrylamides): Schwöbel, J. A. H., et al. (2011). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology. [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-4-(bromomethyl)benzonitrile: A Comparative Analysis of Reported Yields
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of synthetic strategies for obtaining 3-Bromo-4-(bromomethyl)benzonitrile. We will delve into the critical experimental parameters that influence reaction yields, supported by data from analogous transformations reported in the scientific literature.
Introduction: The Significance of 3-Bromo-4-(bromomethyl)benzonitrile
3-Bromo-4-(bromomethyl)benzonitrile is a key building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive benzylic bromide and a synthetically versatile nitrile group, makes it a valuable precursor for the synthesis of a wide array of complex molecules. The bromine atom on the aromatic ring further allows for subsequent cross-coupling reactions, expanding its utility in the construction of diverse molecular architectures. Given its importance, the efficient and high-yielding synthesis of this compound is of paramount importance. This guide will focus on the most common synthetic route: the benzylic bromination of 3-bromo-4-methylbenzonitrile.
The Primary Synthetic Route: Free-Radical Bromination of 3-Bromo-4-methylbenzonitrile
The most prevalent method for the synthesis of 3-Bromo-4-(bromomethyl)benzonitrile is the free-radical bromination of the corresponding methylarene, 3-bromo-4-methylbenzonitrile. This reaction, often a variation of the Wohl-Ziegler reaction, selectively targets the benzylic protons of the methyl group, leaving the aromatic ring intact.
The general transformation is depicted below:
Figure 1: General synthetic scheme for 3-Bromo-4-(bromomethyl)benzonitrile.
The efficiency of this transformation is highly dependent on the choice of the brominating agent, the radical initiator, and the reaction solvent. The following sections will compare these critical parameters, drawing upon reported yields for structurally similar molecules to provide a predictive framework for optimizing the synthesis of our target compound.
Comparative Analysis of Benzylic Bromination Methodologies
While specific yield data for the direct synthesis of 3-Bromo-4-(bromomethyl)benzonitrile is not extensively reported in readily available literature, a comprehensive analysis of analogous reactions provides invaluable insights. The electronic properties of the starting material, 3-bromo-4-methylbenzonitrile, are influenced by the electron-withdrawing nature of both the nitrile and the bromine substituents. This deactivation of the aromatic ring helps to prevent competing electrophilic aromatic substitution, making benzylic bromination the favored pathway.
The following table summarizes reported yields for the benzylic bromination of substrates analogous to 3-bromo-4-methylbenzonitrile, offering a comparative look at the efficacy of different reaction conditions.
| Starting Material | Brominating Agent | Initiator/Condition | Solvent | Yield (%) | Reference |
| 4-Methylbenzonitrile | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride (CCl₄) | 90 | [1] |
| (2-Methyl-phenyl)-methoxyiminoacetic acid methyl ester | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | 1,2-Dichlorobenzene | 92 | [2] |
| (2-Methyl-phenyl)-methoxyiminoacetic acid methyl ester | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride (CCl₄) | 79 | [2] |
| 2,6,7-trimethyl-quinazolinone derivative | N-Bromosuccinimide (NBS) | Photo-initiated (light) | Dichloromethane (CH₂Cl₂) | 80 | [3] |
| 2,6,7-trimethyl-quinazolinone derivative | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Chlorobenzene | 47 | [3] |
| 4-Bromo-3-methylbenzonitrile | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride (CCl₄) | 44 (for 2 steps) | [4] |
| A benzylic compound | NaBrO₃/HBr | Photomicroreactor | Not specified | 83.1 | [5] |
Key Experimental Choices and Their Mechanistic Underpinnings
1. The Brominating Agent: N-Bromosuccinimide (NBS) as the Reagent of Choice
N-Bromosuccinimide (NBS) is the most commonly employed reagent for benzylic bromination.[6] Its primary advantage lies in its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[7] This is crucial for favoring the radical substitution pathway over competing ionic reactions, such as electrophilic addition to any potential trace impurities or the aromatic ring itself.
The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, which is facilitated by a radical initiator or light. The resulting succinimidyl radical then reacts with HBr, a byproduct of the propagation step, to generate Br₂ in situ.
2. The Radical Initiator: Thermal vs. Photochemical Initiation
The initiation of the radical chain reaction is a critical step.
-
Thermal Initiators: Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common thermal initiators. They decompose upon heating to generate free radicals, which then initiate the bromination cascade. The choice between AIBN and BPO can sometimes influence the reaction outcome, though both are widely effective.
-
Photochemical Initiation: The use of UV light or even a household compact fluorescent lamp can initiate the reaction by promoting the homolytic cleavage of the N-Br bond in NBS or any trace Br₂.[3] As evidenced by the data in the comparison table, photochemical initiation can lead to significantly higher yields compared to thermal initiation with AIBN, potentially by minimizing side reactions that may occur at elevated temperatures.[3]
3. The Solvent: A Critical Parameter for Selectivity and Yield
The choice of solvent is not merely a matter of solubility but can profoundly impact the reaction's efficiency and selectivity.
-
Non-polar Solvents: Carbon tetrachloride (CCl₄) has been the traditional solvent for Wohl-Ziegler reactions due to its inertness. However, its toxicity and environmental concerns have led to a search for alternatives.
-
Alternative Solvents: As demonstrated, 1,2-dichlorobenzene has been shown to be a superior solvent to CCl₄ for a similar substrate, resulting in a higher yield (92% vs. 79%).[2] Dichloromethane has also been used effectively, particularly in photo-initiated reactions, yielding an 80% product.[3] Acetonitrile is another alternative that has been explored to avoid hazardous chlorinated solvents.[8] The polarity of the solvent can influence the stability of radical intermediates and transition states, thereby affecting the reaction rate and selectivity.
Experimental Protocols
Based on the comparative analysis, two promising protocols for the synthesis of 3-Bromo-4-(bromomethyl)benzonitrile from 3-bromo-4-methylbenzonitrile are presented below.
Protocol 1: Thermally-Initiated Bromination with NBS/AIBN
This protocol is adapted from methodologies reported for analogous substrates and represents a classic and reliable approach.
Workflow Diagram:
Figure 2: Workflow for thermally-initiated benzylic bromination.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-methylbenzonitrile (1.0 eq) in a suitable solvent such as 1,2-dichlorobenzene or acetonitrile.
-
Addition of Reagents: To this solution, add N-bromosuccinimide (1.1-1.2 eq) and a catalytic amount of AIBN (0.05-0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-90°C) and maintain it at this temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-Bromo-4-(bromomethyl)benzonitrile.
Protocol 2: Photo-Initiated Bromination with NBS
This protocol offers a potentially higher-yielding and milder alternative to thermal initiation.
Workflow Diagram:
Figure 3: Workflow for photo-initiated benzylic bromination.
Step-by-Step Methodology:
-
Reaction Setup: In a quartz or borosilicate glass reaction vessel equipped with a magnetic stirrer, dissolve 3-bromo-4-methylbenzonitrile (1.0 eq) in dichloromethane.
-
Addition of NBS: Add N-bromosuccinimide (1.1-1.2 eq) to the solution.
-
Initiation: Irradiate the stirred mixture with a suitable light source (e.g., a 100W tungsten lamp or a household compact fluorescent lamp) at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, filter off the succinimide. Wash the organic solution with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography or recrystallization.
Conclusion and Recommendations
The synthesis of 3-Bromo-4-(bromomethyl)benzonitrile is most effectively achieved through the free-radical bromination of 3-bromo-4-methylbenzonitrile. Based on the literature for analogous compounds, the following recommendations can be made to maximize the yield:
-
N-Bromosuccinimide (NBS) is the preferred brominating agent for its ability to maintain a low concentration of bromine, thus promoting the desired radical pathway.
-
Solvent selection is critical. While traditional methods utilize carbon tetrachloride, greener and potentially higher-yielding alternatives such as 1,2-dichlorobenzene or dichloromethane should be considered.
-
Photo-initiation appears to offer a significant advantage over thermal initiation with AIBN, potentially leading to higher yields under milder conditions.
Researchers should consider a small-scale optimization of reaction conditions, comparing different solvents and initiation methods, to determine the most efficient protocol for their specific laboratory setup. The detailed methodologies and comparative data provided in this guide offer a strong foundation for such optimization studies, enabling the efficient and high-yielding synthesis of this valuable chemical intermediate.
References
-
PrepChem.com. Synthesis of 3-bromomethyl-4-methoxybenzonitrile. Available from: [Link]
-
ResearchGate. Chart showing the performance of benzylic bromination upon altering... Available from: [Link]
-
Supporting Information for "Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds". Royal Society of Chemistry. Available from: [Link]
- Google Patents. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. CN101337911A.
-
Mestres, R., & Palenzuela, J. (2002). High atomic yield bromine-less benzylic bromination. Green Chemistry, 4(4), 314-316. Available from: [Link]
-
Chemistry Steps. Benzylic Bromination. Available from: [Link]
-
Master Organic Chemistry. Reagent Friday: NBS (N-Bromo Succinimide). Available from: [Link]
-
Chemia. Allylic position and benzylic position bromination: bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Available from: [Link]
-
Lee, S., & Ra, C. S. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Journal of the Korean Chemical Society, 61(5), 269-272. Available from: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available from: [Link]
- Carreno, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(21), 6870-6873.
-
LibreTexts Chemistry. 11.10: Benzylic Bromination of Aromatic Compounds. Available from: [Link]
-
Chad's Prep. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Available from: [Link]
-
PubChem. 3-Bromo-4-methylbenzonitrile. Available from: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-Bromo-4-(bromomethyl)benzonitrile
As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it encompasses a profound responsibility for the entire lifecycle of these materials, particularly their safe handling and disposal. 3-Bromo-4-(bromomethyl)benzonitrile is a versatile nitrile compound utilized in the synthesis of various organic and pharmaceutical molecules.[1] However, its chemical structure, incorporating both a nitrile group and two bromine atoms, necessitates a rigorous and informed approach to its disposal to ensure the safety of laboratory personnel and environmental integrity.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-4-(bromomethyl)benzonitrile, grounded in an understanding of its inherent chemical hazards.
Part 1: Hazard Identification and Inherent Risks
A thorough understanding of the hazards associated with 3-Bromo-4-(bromomethyl)benzonitrile is the foundation of its safe management. This compound is classified as a hazardous chemical and is accompanied by multiple risk factors that dictate its handling and disposal protocols.[2] It is a corrosive solid that can cause severe skin burns and eye damage upon contact.[2][3] Inhalation and ingestion are also significant routes of exposure, with the compound being harmful if swallowed or inhaled, potentially causing respiratory irritation or allergic reactions.[3][4]
The primary hazards are summarized below:
| Hazard Classification | Description | GHS Code | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[4] | H302, H312, H332 | Danger[2][5] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[2][4] | H314 | Danger[2][5] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] | H334 | Danger[2][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][4] | H335 | Danger[2][5] |
The causality behind these hazards lies in its reactive chemical nature. The bromomethyl group is a potent lachrymator and alkylating agent, capable of reacting with biological nucleophiles, which contributes to its corrosive and toxic properties.
Part 2: Pre-Disposal Management: PPE, Segregation, and Storage
Proper management of the waste stream begins at the point of generation. This involves meticulous attention to personal protective equipment (PPE), and the correct segregation and storage of waste.
Personal Protective Equipment (PPE)
Due to the corrosive and toxic nature of 3-Bromo-4-(bromomethyl)benzonitrile, a comprehensive suite of PPE is mandatory.[6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[7] | Protects against dust particles and accidental splashes, preventing severe eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant suit.[2][7][8] | Prevents direct skin contact, which can cause severe burns.[3] Gloves should be inspected before use and changed regularly.[7][9] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges (e.g., P3 particulate filter) for solids.[2] | Required when handling the solid outside of a fume hood or when dust generation is possible, to prevent respiratory irritation and sensitization.[2][3] |
Waste Segregation and Incompatibility
3-Bromo-4-(bromomethyl)benzonitrile waste must be segregated from other waste streams to prevent dangerous reactions. It is incompatible with a range of substances.[2][10] Mixing with incompatible chemicals can lead to heat generation, fire, or the release of toxic gases.[11]
-
Incompatible Materials:
This reactivity is primarily due to the benzylic bromide moiety, which is susceptible to nucleophilic substitution reactions with bases, alcohols, and amines. Therefore, waste containing this compound must be collected in a dedicated, clearly labeled container.
Waste Container and Storage
-
Container: Use a sealable, airtight, and compatible waste container.[10] The container should be robust and resistant to corrosion.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: 3-Bromo-4-(bromomethyl)benzonitrile" and include the appropriate hazard pictograms (e.g., corrosive, toxic).[3]
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated corrosives storage area.[2][6] It must be stored away from the incompatible materials listed above and kept out of direct sunlight.[6][13]
Part 3: Step-by-Step Disposal Protocol
The disposal of 3-Bromo-4-(bromomethyl)benzonitrile must be handled by a licensed and approved waste disposal contractor.[2][3] Laboratory personnel are responsible for the safe collection, packaging, and labeling of the waste before its transfer.
Protocol for Waste Accumulation and Disposal
-
Initial Collection:
-
Collect waste 3-Bromo-4-(bromomethyl)benzonitrile (solid) and any contaminated materials (e.g., weighing paper, pipette tips) directly into the designated hazardous waste container.
-
For solutions, use a compatible liquid waste container. Do not mix with incompatible solvent waste streams.
-
-
Container Management:
-
Final Disposal:
-
Once the container is full or the project is complete, ensure the cap is securely fastened.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.
-
-
Disposal Method:
-
The standard and required method for final disposal is high-temperature incineration at a licensed hazardous waste facility.[15][16] This process is necessary to destroy the organic compound and is equipped with flue gas scrubbing systems to capture and neutralize the resulting hydrogen bromide (HBr) and other hazardous byproducts.[15]
-
Crucially, never discharge 3-Bromo-4-(bromomethyl)benzonitrile or its solutions into the sewer system. [15]
-
Part 4: Spill and Emergency Procedures
Accidents can happen, and a clear, rehearsed emergency plan is critical.
Spill Response
-
Small Spill (Solid):
-
Evacuate non-essential personnel from the immediate area.[7]
-
Wearing the full PPE detailed in Section 2.1, gently sweep up the solid material, avoiding dust generation.[3][17]
-
Place the spilled material and all cleanup materials (e.g., absorbent pads, contaminated gloves) into the designated hazardous waste container.[7]
-
Decontaminate the area with an appropriate cleaning agent and wipe dry.
-
-
Large Spill:
-
Evacuate the laboratory immediately and secure the area.
-
Alert your institution's EHS or emergency response team.
-
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.[2]
-
Skin Contact: Take off all contaminated clothing immediately.[2] Wash the affected skin with soap and plenty of water for at least 15 minutes.[18] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting. [2] Ingestion of corrosive materials can cause severe damage and perforation of the digestive tract.[2] Seek immediate medical attention.[2]
Part 5: Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of 3-Bromo-4-(bromomethyl)benzonitrile waste.
Caption: Disposal workflow for 3-Bromo-4-(bromomethyl)benzonitrile.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Bromomethyl)benzonitrile.
- ChemicalBook. (2025). 4-(4-broMo-3-(hydroxyMethyl)phenoxy)benzonitrile - Safety Data Sheet.
- ChemicalBook. 3-Bromo-4-(bromomethyl)benzonitrile CAS#: 89892-39-7.
- Apollo Scientific. Safety Data Sheet: 4-(Bromomethyl)benzonitrile.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Bromo-4-methoxybenzonitrile.
- CDH Fine Chemical. 4-Bromo Benzonitrile CAS No 623-00-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- PubChem. 3-Bromo-4-(bromomethyl)benzonitrile | C8H5Br2N | CID 288436.
- University of Washington. Standard Operating Procedure: Bromine.
- LIFECHEM PHARMA. 4-bromomethyl Benzonitrile.
- Sigma-Aldrich. (2024). Safety Data Sheet: 2-(bromomethyl)benzonitrile.
- ICL-IP. BROMINE BROMINE - Safety Handbook.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: Benzonitrile, 3-(bromomethyl)-.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Sigma-Aldrich. 4-(Bromomethyl)benzonitrile 99 17201-43-3.
- University of California, Santa Cruz. Incompatible Chemicals.
- Nanjing Finechem Holding Co.,Limited. 3-Bromo-4-(Bromomethyl)Benzonitrile Manufacturer & Supplier in China.
- 3M. Respiratory Protection Guidance for Hazardous Drug Handling.
- Dr.Oracle. (2025). What is the treatment for bromo-4-nitrobenzen exposure?.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Cornell University Environmental Health and Safety. Appendix K - Incompatible Chemicals.
- University of Washington. SOP Title: Bromine Safety & Standard Operating Procedures.
- DuPont UK. Personal Protective Equipment.
- Princeton University Environmental Health and Safety. Chemical Incompatibility Chart.
- SKAN. PRODUCT BROCHURE Personal protective equipment and consumables.
- BenchChem. (2025). Application Notes and Protocols: 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis.
- STERIS. Personal Protective Equipment.
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Personal protective equipment for handling 3-Bromo-4-(bromomethyl)benzonitrile
Operational Safety Guide: 3-Bromo-4-(bromomethyl)benzonitrile
CAS: 89892-38-6 | Formula: C₈H₆Br₂N Hazard Class: Corrosive (1B), Lachrymator, Acute Tox.
Part 1: The Hazard Profile (The "Why")
As a Senior Application Scientist, I often see researchers underestimate benzylic halides because they look like stable crystalline solids. Do not be complacent. 3-Bromo-4-(bromomethyl)benzonitrile is a benzylic bromide , structurally similar to the riot control agent benzyl bromide.
It poses a dual threat:
-
Lachrymator: It releases vapors that alkylate the TRPA1 ion channels in your eyes and lungs, causing immediate, debilitating tearing and respiratory distress. If you drop a flask outside the hood, you don't just have a spill; you have a building evacuation.
-
Corrosive Alkylator: Unlike simple acids, this compound alkylates biological tissue. Burns are insidious; they may not sting immediately but result in deep tissue damage and necrosis hours later.
Part 2: Engineering Controls & PPE Matrix
The Golden Rule: PPE is your last line of defense. Engineering controls are your first.
Engineering Controls
-
Fume Hood: Mandatory. Never open the container on an open bench.
-
Face Velocity: Verify flow is >100 fpm (0.5 m/s).
-
Balance Location: Move a micro-balance inside the hood. If this is impossible, use the "Secondary Containment Transfer" method (described in Protocols).
Personal Protective Equipment (PPE) Selection
Standard nitrile gloves provide insufficient protection against prolonged contact with benzylic bromides. The compound can permeate thin nitrile in minutes.
| Body Part | Recommended PPE | Scientific Rationale |
| Hands (Primary) | Silver Shield® (Laminate) or Viton® | Benzylic halides permeate nitrile and latex rapidly. Laminates offer >4 hr breakthrough time. |
| Hands (Dexterity) | Double Nitrile (High Thickness) | Only acceptable for incidental splash. If you cannot use laminates, wear two pairs of 5-mil nitrile. Change outer pair immediately upon any contact. |
| Eyes | Chemical Goggles (Not Safety Glasses) | Vapors bypass safety glasses. Goggles form a seal that prevents lachrymatory vapors from reaching the cornea. |
| Respiratory | Fume Hood (Primary) | If hood failure occurs: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. |
| Body | Tyvek® Lab Coat + Apron | Cotton coats absorb the chemical and hold it against the skin. A chemical-resistant apron prevents torso burns. |
Part 3: Operational Protocols
Diagram 1: Hierarchy of Defense & Workflow
This logic flow ensures that safety is built into the process, not added as an afterthought.
Caption: The "Defense in Depth" strategy. Note that the Quench Station is prepared BEFORE the hazard is handled.
Protocol A: Weighing & Transfer (The "Secondary Containment" Method)
Use this when the balance cannot be moved into the fume hood.
-
Preparation: Inside the fume hood, place a clean vial and a waste container containing 10% aqueous ammonia or triethylamine (The "Quench Cup").
-
Tare: Tare the empty vial with its cap on using the external balance.
-
Transfer: Return the vial to the hood. Add the solid 3-Bromo-4-(bromomethyl)benzonitrile. Cap the vial tightly.
-
Wipe: Wipe the exterior of the vial with a Kimwipe dampened with methanol. Drop the Kimwipe into the Quench Cup immediately.
-
Weigh: Remove the sealed, decontaminated vial to the external balance to record the mass.
-
Return: Immediately return the vial to the hood for reaction setup.
Protocol B: Decontamination & Disposal (The "Quench" Method)
Never dispose of active lachrymators directly into general organic waste drums. This can gas researchers opening the drum later.
The Chemistry: Benzylic bromides react rapidly with amines to form non-volatile ammonium salts.
-
Create Quench Solution: Mix 10% Triethylamine (or Ammonium Hydroxide) in Methanol.
-
Rinse: Rinse all spatulas, weigh boats, and empty vials with this solution.
-
Wait: Let the rinsate sit for 30 minutes. The solution will likely become warm (exothermic alkylation).
-
Disposal: Once the lachrymatory effect is neutralized, pour the mixture into the halogenated organic waste stream.
Part 4: Emergency Response
Diagram 2: Spill Response Decision Tree
A self-validating logic flow for immediate crisis management.
Caption: Decision matrix for spills. Note that outside-hood spills require evacuation due to lachrymatory effects.
Skin Exposure:
-
Immediate Action: Move to safety shower immediately. Do not wait.
-
Flush: Rinse for 15 minutes minimum .
-
Remove: Cut off contaminated clothing while under the shower. Do not pull shirts over the head (protects eyes/lungs).
-
Medical: Seek medical attention. Treat as a hydrofluoric acid-like burn (potential for delayed deep tissue damage).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Benzyl bromide (Compound Summary). National Library of Medicine. Retrieved from [Link](Used as surrogate for toxicological profile of benzylic bromides).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
